Paulownin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156507 | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-46-5 | |
| Record name | (+)-Paulownin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paulownin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13040-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Paulownin: A Technical Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of a Prominent Lignan
Paulownin, a furofuran lignan predominantly isolated from the wood and other parts of Paulownia species, has emerged as a molecule of significant interest within the scientific community.[1][2] Traditionally, various parts of the Paulownia tree have been utilized in Chinese medicine to treat a range of ailments, including inflammatory conditions and infections.[3] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a spectrum of biological activities inherent to this compound and its derivatives. This technical guide provides an in-depth exploration of the core biological activities of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, supported by experimental evidence and detailed protocols.
Anti-Cancer Activity: Enhancing the Innate Immune Response
One of the most compelling biological activities of this compound is its anti-tumor effect, which is primarily mediated through the potentiation of the innate immune system.[1][4] Unlike cytotoxic agents that directly target cancer cells, this compound appears to act as an immunomodulator, enhancing the cancer-killing capacity of Natural Killer (NK) cells.
Mechanism of Action: Activation of the JNK Signaling Pathway
In-depth studies have elucidated that this compound's anti-cancer activity is intricately linked to its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway within NK cells.[1][3][4] This activation is a critical event that initiates a cascade of downstream effects, ultimately leading to enhanced NK cell-mediated cytotoxicity against various cancer cell lines.[1][5]
The proposed mechanism involves the following key steps:
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This compound-induced JNK Phosphorylation: this compound treatment leads to the phosphorylation of JNK, a key signaling molecule in the MAPK pathway.[1][3] This phosphorylation event is a crucial activation step.
-
Upregulation of Cytolytic Granules: Activated JNK signaling promotes the expression of essential cytolytic granules, including perforin and granzyme B, within NK cells.[1][4]
-
Enhanced Degranulation: this compound treatment also increases the expression of the degranulation marker CD107a, indicating an increased readiness of NK cells to release their cytotoxic payload upon encountering target cancer cells.[1]
-
Increased Cancer Cell Lysis: The culmination of these events is a significant enhancement in the cytolytic activity of NK cells, leading to the effective killing of various cancer cells, including leukemia, colon, and lung cancer cell lines.[1]
This immunomodulatory approach to cancer therapy is a promising avenue of research, and this compound stands out as a potential candidate for further development in this area.
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Paulownin: A Technical Guide to Natural Sources, Biosynthesis, and Isolation for Drug Development Professionals
Abstract
Paulownin, a furofuran lignan, has emerged as a compound of significant interest within the drug development community due to its diverse pharmacological activities, including notable anti-tumor and immunomodulatory effects.[1][2] This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in the field. We will delve into its primary plant origins, biosynthesis, localization within plant tissues, and detailed protocols for its extraction and characterization. The guide aims to synthesize current scientific knowledge into a practical framework to support and accelerate research and development efforts focused on this promising natural product.
Introduction to this compound
This compound ((+)-paulownin) is a bioactive furofuran lignan, a class of phytochemicals characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.[3] Lignans are synthesized in plants from the dimerization of two coniferyl alcohol units and exhibit a wide array of biological activities.[4] this compound, in particular, has been identified as a promising candidate for therapeutic development, with studies demonstrating its potential as an anti-bacterial, anti-fungal, and anti-tumor agent.[2][5] Its mechanism of action is an active area of research, with recent findings suggesting it can enhance the cytotoxicity of Natural Killer (NK) cells against cancer cells by activating the JNK signaling pathway.[1][5] This guide provides the foundational knowledge required to harness this compound from its natural sources for further preclinical and clinical investigation.
Primary Plant Sources and Localization
This compound is predominantly isolated from trees of the genus Paulownia, but has also been identified in other unrelated plant species. Understanding the distribution and concentration of this compound within these plants is critical for efficient sourcing and extraction.
The Genus Paulownia
The genus Paulownia, belonging to the family Paulowniaceae, comprises 7 to 17 species of fast-growing hardwood trees native to East Asia.[6][7] Commonly known as the "Princess Tree" or "Empress Tree," species such as Paulownia tomentosa , P. elongata , and P. fortunei are the most well-documented sources of this compound.[7][8]
Historically, various parts of the Paulownia tree have been used in traditional Chinese medicine for treating a range of ailments.[9][10] Modern phytochemical analysis has confirmed that the wood (xylem) , particularly the heartwood, is the primary repository of this compound.[11][12] Studies have shown that this compound, along with the related lignan d-sesamin, are major bioactive components of P. tomentosa wood extracts.[11][13]
Other Botanical Sources
Beyond the Paulownia genus, this compound has been isolated from several other plants, expanding the potential sources for this compound. These include:
-
Gmelina arborea : A fast-growing deciduous tree in the family Lamiaceae, its heartwood is a confirmed source of this compound and other lignans like gmelinol.[12][14]
-
Acanthopanax sessiliflorus : Also known as Eleutherococcus sessiliflorus, this species from the Araliaceae family has been used in traditional medicine and is another reported source of this compound.[15][16]
Quantitative Analysis and Localization
The concentration of this compound varies depending on the species, the specific plant organ, and developmental stage. The highest concentrations are consistently found in the woody tissues.
| Plant Source | Plant Part | Reported Yield/Observation | Citation |
| Paulownia tomentosa | Heartwood & Sapwood | Crude extract yields of 7.59% and 8.43% respectively, with this compound identified as a main antimicrobial component. | [12] |
| Paulownia tomentosa | Wood (Xylem) | Confirmed as a primary source of this compound and d-sesamin. | [10][11] |
| Gmelina arborea | Heartwood | Isolation of 28 mg of purified this compound from a laboratory-scale extraction. | [12] |
| Gmelina arborea | Stem | Contains several lignans, including this compound. | [17] |
Insight for Researchers: The data strongly indicates that the heartwood of mature Paulownia tomentosa and Gmelina arborea trees represents the most promising and highest-yield sources for this compound isolation. Focusing extraction efforts on this specific tissue is the most efficient strategy.
Biosynthesis of this compound
This compound, as a furofuran lignan, is derived from the phenylpropanoid pathway. This core metabolic route in plants is responsible for the synthesis of a vast array of secondary metabolites, including monolignols, which are the precursors to both lignin and lignans. The biosynthesis is a multi-step enzymatic process.
Causality of the Pathway: The pathway begins with the amino acid phenylalanine, which is deaminated to form cinnamic acid. A series of hydroxylation and methylation steps, catalyzed by enzymes like cytochrome P450s and O-methyltransferases, converts cinnamic acid into various phenylpropanoid precursors. The key intermediate for this compound biosynthesis is coniferyl alcohol . The stereospecific dimerization of two coniferyl alcohol molecules, mediated by dirigent proteins and laccases, leads to the formation of pinoresinol. Pinoresinol then undergoes further enzymatic modifications, including reduction steps, to form the furofuran lignan core structure, which is subsequently converted to this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
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- 6. Paulownia - Wikipedia [en.wikipedia.org]
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- 15. Lupane-type saponins from leaves of Acanthopanax sessiliflorus and their inhibitory activity on pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunostimulating effects of extract of Acanthopanax sessiliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Paulownin
For Researchers, Scientists, and Drug Development Professionals
Foreword
Paulownin, a naturally occurring lignan found predominantly in the wood of Paulownia tomentosa, has emerged as a molecule of significant interest within the scientific community. Its diverse biological activities, including anti-tumor, antiviral, and immunomodulatory effects, have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, characterization, and biological activities of this compound, with a focus on the underlying scientific principles and experimental methodologies.
Chemical Identity and Structure
This compound is a furofuran lignan characterized by a complex stereochemistry that is crucial for its biological function.
Molecular Structure and Stereochemistry
The systematic IUPAC name for (+)-paulownin is (1S,3aR,4S,6aR)-1,4-bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-ol. Its chemical formula is C₂₀H₁₈O₇, with a molecular weight of approximately 370.36 g/mol . The core of the molecule consists of a furo[3,4-c]furan ring system, substituted with two 1,3-benzodioxole (piperonyl) groups. The presence of multiple chiral centers dictates its specific three-dimensional conformation, which is essential for its interaction with biological targets.
Key Structural Features
The presence of the two piperonyl groups and the hydroxyl group on the furofuran core are key determinants of this compound's chemical reactivity and biological activity. The stereochemistry at the four chiral centers (C1, C3a, C4, and C6a) is critical, and different stereoisomers may exhibit varied biological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and in vitro/in vivo evaluation.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₇ | [1] |
| Molecular Weight | 370.36 g/mol | [1] |
| CAS Number | 13040-46-5 | [1] |
| Appearance | White to off-white powder | - |
| Melting Point | Data not available in searched sources | - |
| Specific Rotation ([α]D) | Data not available in searched sources | - |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | - |
Note: Specific quantitative data for melting point and optical rotation were not available in the searched literature. This highlights a gap in the publicly accessible data for this compound and underscores the importance of experimental determination for researchers working with it.
Isolation and Purification
This compound is naturally present in the wood of Paulownia tomentosa and other plants like Tecoma stans.[2] Its isolation involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.
General Workflow for Isolation
The isolation of this compound typically follows a standard phytochemical workflow, which can be adapted based on the starting material and desired purity.
A [label="Plant Material\n(e.g., Paulownia tomentosa wood)"]; B [label="Grinding and Extraction\n(e.g., with ethanol or methanol)"]; C [label="Solvent Partitioning\n(e.g., hexane, ethyl acetate, water)"]; D [label="Column Chromatography\n(Silica gel or Sephadex)"]; E [label="Further Purification\n(e.g., Preparative HPLC)"]; F [label="Pure this compound"];
A -> B [label=" Mechanical size reduction "]; B -> C [label=" Liquid-liquid extraction "]; C -> D [label=" Fractionation "]; D -> E [label=" High-resolution separation "]; E -> F [label=" Crystallization/Lyophilization "]; }
Caption: A generalized workflow for the isolation of this compound.Detailed Experimental Protocol (Exemplary)
While a specific, detailed protocol from a single source was not fully available, the following is a composite protocol based on general lignan isolation procedures.[3][4]
Rationale: The choice of solvents is critical for efficient extraction and subsequent partitioning. Ethanol is a good general solvent for moderately polar compounds like lignans. The subsequent partitioning with solvents of varying polarity allows for the removal of highly nonpolar and highly polar impurities. Column chromatography is the primary method for separating lignans from other compounds in the extract, with silica gel being a common stationary phase due to its ability to separate compounds based on polarity.
Protocol:
-
Extraction:
-
Air-dried and powdered wood of Paulownia tomentosa is subjected to Soxhlet extraction or maceration with 95% ethanol for an extended period (e.g., 48-72 hours).
-
The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fractions are monitored by thin-layer chromatography (TLC) to track the presence of this compound.
-
-
Column Chromatography:
-
The ethyl acetate fraction, typically enriched with lignans, is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and analyzed by TLC. Those containing this compound are pooled.
-
-
Final Purification:
-
The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system to obtain pure this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of this compound.[2][5]
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those from the aromatic protons of the piperonyl groups, the methoxy protons, and the protons of the furofuran ring system.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization. Distinct signals are observed for the aromatic carbons, the carbons of the furofuran core, and the methoxy carbons.
Note: Specific peak assignments with chemical shifts (ppm) and coupling constants (Hz) are crucial for unambiguous identification and require detailed analysis of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a commonly used technique.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key absorption bands for this compound would include those corresponding to O-H stretching (from the hydroxyl group), C-O stretching (from the ether linkages), and C=C stretching (from the aromatic rings).
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-tumor and immunomodulatory properties being of particular interest to the drug development community.
Anti-Tumor Activity
This compound has shown cytotoxic effects against various cancer cell lines.[2] A significant aspect of its anti-tumor activity is its ability to enhance the cytotoxicity of Natural Killer (NK) cells, a key component of the innate immune system.
Mechanism of Action:
-
Enhancement of NK Cell Cytotoxicity: this compound has been shown to increase the cytolytic activity of NK cells against cancer cells.[2]
-
Activation of the JNK Signaling Pathway: This enhanced NK cell activity is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Phosphorylation of JNK in NK cells leads to an increase in the expression and release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in target cancer cells.
This compound [label="this compound", fillcolor="#4285F4"]; NK_Cell [label="Natural Killer (NK) Cell"]; JNK [label="JNK\n(c-Jun N-terminal kinase)"]; p_JNK [label="Phosphorylated JNK\n(Active)"]; Cytotoxic_Granules [label="Increased Expression of\nPerforin & Granzymes"]; Apoptosis [label="Tumor Cell Apoptosis"];
This compound -> NK_Cell [label=" Enters "]; NK_Cell -> JNK; JNK -> p_JNK [label=" Phosphorylation "]; p_JNK -> Cytotoxic_Granules [label=" Upregulates "]; Cytotoxic_Granules -> Apoptosis [label=" Induces "]; }
Caption: Simplified signaling pathway of this compound-mediated enhancement of NK cell cytotoxicity.Antiviral Activity
Derivatives of this compound have demonstrated promising antiviral activity against viruses such as the Chikungunya virus. This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral agents.
Synthesis and Derivatization
Information regarding the total synthesis of this compound is limited in readily available literature. However, the chemical modification of the hydroxyl group of naturally isolated this compound has been explored to generate novel derivatives with potentially enhanced biological activities. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully employed to synthesize a library of this compound derivatives. This highlights the potential for medicinal chemistry efforts to optimize the therapeutic properties of this natural product scaffold.
Future Perspectives
This compound continues to be a molecule of great interest for its therapeutic potential. Future research should focus on:
-
Complete Physicochemical Characterization: Filling the existing gaps in data, such as the precise melting point and specific rotation, is essential for standardization and quality control.
-
Elucidation of Detailed Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by this compound in different disease contexts.
-
Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound would enable the preparation of larger quantities for extensive biological evaluation and the synthesis of novel analogs that are not accessible through the derivatization of the natural product.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical studies are required to evaluate the therapeutic efficacy and safety profile of this compound and its derivatives in relevant animal models.
References
- Reis, A. C. C., Silva, B. M., Souza Filho, J. D., Pereira, G. R., & Brandão, G. C. (2022). Cytotoxic activity of extracts from Tecoma species and isolated lignans. Brazilian Journal of Pharmaceutical Sciences, 58.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved from [Link].
- Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079.
- Szopa, A., Ekiert, H., & Ekiert, R. (2017). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 22(12), 2212.
- Angle, S. R., Matson, J. A., & Angle, S. R. (2008). Stereoselective Synthesis of 3-Alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (±)-Paulownin. The Journal of Organic Chemistry, 73(15), 6031–6034.
- Gunawan, G., & Arham, Z. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 515-530.
- Pereira, G. R., Ferreira, A. C. G., Costa, F., Munhoz, V., Alvarenga, D., Silva, B. M., ... & Brandão, G. C. (2021). Novel lignan-based compounds via click chemistry: this compound isolation, structural modifications and cytotoxic activity evaluations. Natural Product Research, 35(21), 3820-3823.
- Takahashi, K., & Nakagawa, M. (1966). The structure of this compound. Tetrahedron Letters, 7(25), 2285-2289.
- Ober, D., & Hartmann, T. (1999). A new isolation procedure for lignans from Linum. Phytochemical Analysis, 10(5), 258-262.
- Slanina, J., & Glatz, Z. (2004). A review: Analysis of lignans.
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- 4. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Paulownin's Anti-Cancer Mechanism: A Technical Guide for Researchers
Introduction: Paulownin as a Novel Anti-Cancer Agent
This compound, a lignan derived from the wood of Paulownia tomentosa, has emerged as a promising natural compound with multifaceted anti-cancer properties.[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the precise molecular mechanisms through which this compound exerts its anti-tumor effects.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action in cancer cells, designed for researchers, scientists, and professionals in drug development. We will delve into its dual-pronged attack on cancer: an indirect, immune-mediated approach through the activation of Natural Killer (NK) cells, and a potential direct assault on cancer cells leading to apoptosis. This guide will further provide detailed experimental protocols and visual aids to facilitate the investigation of this compound's therapeutic potential.
Part 1: The Indirect Anti-Tumor Effect: Potentiation of Natural Killer Cell Cytotoxicity
A primary and well-documented mechanism of this compound's anti-cancer activity is its ability to enhance the cytotoxic function of Natural Killer (NK) cells, a critical component of the innate immune system.[1][4]
Activation of the JNK Signaling Pathway in NK Cells
This compound treatment has been shown to significantly promote the phosphorylation of c-Jun N-terminal kinase (JNK) in NK cells.[1][4][5] This activation of the JNK signaling pathway is a pivotal event that unleashes a cascade of downstream effects, ultimately augmenting the cancer-killing capacity of NK cells.[6][7] The crucial role of this pathway is underscored by the observation that pre-treatment with a JNK inhibitor effectively abrogates the enhanced cytotoxicity induced by this compound.[1][4][5]
Upregulation of Cytolytic Granules
The activation of the JNK pathway by this compound leads to an increased expression of essential cytolytic granules within NK cells, namely perforin and granzyme B.[1][4][7] Perforin creates pores in the target cancer cell membrane, allowing granzymes to enter and trigger apoptosis, the programmed cell death of the cancer cell.[1] This enhanced expression of cytolytic machinery is a direct consequence of JNK signaling and is fundamental to the heightened anti-tumor response.
Enhanced Degranulation and Cytotoxicity
This compound treatment increases the expression of the degranulation marker protein CD107a on the surface of NK cells.[1][4][7] This indicates an increased release of the cytotoxic granules upon encountering cancer cells. Consequently, this compound-treated NK cells exhibit significantly enhanced cytolytic activity against a variety of cancer cell lines, including leukemia, human colon, and human lung cancer cells.[1][4]
Visualizing the Pathway: this compound's Activation of NK Cell Cytotoxicity
Caption: this compound activates the JNK pathway in NK cells, boosting their cancer-killing ability.
Part 2: The Direct Anti-Cancer Effect: A Hypothesis in the Making
While the immune-mediated mechanism is well-supported, evidence also suggests that this compound may exert direct cytotoxic effects on cancer cells.[1] This hypothesis is strengthened by studies on other compounds isolated from the Paulownia genus.
Direct Cytotoxicity and IC50 Values
Previous studies have reported direct cytotoxic effects of this compound on certain cancer cell lines. Specifically, this compound exhibited CC50 (half-maximal cytotoxic concentration) values of 70.6 µM and 100 µM against K562 (leukemia) and HeLa (cervical cancer) cell lines, respectively.[1] It is noteworthy that the enhancement of NK cell activity occurs at lower concentrations (5, 10, and 20 µM).[1]
| Cell Line | Cancer Type | IC50/CC50 Value (µM) |
| K562 | Leukemia | 70.6 |
| HeLa | Cervical Cancer | 100 |
Insights from a Sibling Compound: Paucatalinone A
Research on Paucatalinone A, a geranylated flavanone also derived from Paulownia, offers compelling insights into a potential direct mechanism for this compound.[8] Paucatalinone A has been shown to induce mitochondrial-mediated apoptosis in osteosarcoma cells.[8] This process involves:
-
Disruption of Calcium Homeostasis: An imbalance in intracellular calcium levels.[8]
-
Accumulation of Reactive Oxygen Species (ROS): An increase in ROS leads to oxidative stress, a state known to trigger apoptosis in cancer cells.[8][9][10][11]
-
Mitochondrial Impairment and Caspase-Dependent Apoptosis: The culmination of these events leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[8]
Given the shared botanical origin and the known anti-cancer properties of lignans, it is plausible that this compound may share a similar, ROS- and mitochondria-mediated apoptotic mechanism in certain cancer cells.
Visualizing the Hypothesis: this compound's Potential Direct Action on Cancer Cells
Caption: A streamlined workflow for investigating this compound's anti-cancer mechanisms.
Conclusion and Future Directions
This compound presents a compelling case as a novel anti-cancer agent with a dual mechanism of action. Its ability to enhance NK cell-mediated cytotoxicity via the JNK signaling pathway is a significant finding, opening avenues for its development as an immunotherapeutic agent. Furthermore, the potential for direct pro-apoptotic effects on cancer cells, possibly through the induction of oxidative stress and mitochondrial dysfunction, warrants deeper investigation.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound in cancer cells.
-
Investigating the role of this compound in modulating other immune cell populations within the tumor microenvironment.
-
Exploring the synergistic effects of this compound with conventional chemotherapies and other immunotherapies.
-
Conducting preclinical studies in a wider range of cancer models to establish its efficacy and safety profile.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into effective cancer treatments.
References
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The Journal of Immunology. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation 2888. Oxford Academic. [Link]
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National Institutes of Health. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
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ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
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MDPI. (2022). Paulownia Organs as Interesting New Sources of Bioactive Compounds. [Link]
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ResearchGate. (n.d.). This compound enhances the cytotoxicity of NK-92 cells. (A) NK-92 cells.... [Link]
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ResearchGate. (n.d.). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). [Link]
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Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. [Link]
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KRIBB. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
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ResearchGate. (n.d.). This compound enhances the cytotoxicity of primary NK cells. (A) pNK cells.... [Link]
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PubMed Central. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. [Link]
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PubMed. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
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MDPI. (2024). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. [Link]
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PubMed. (2017). Reactive oxygen species (ROS) and cancer: Role of antioxidative nutraceuticals. [Link]
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The Discovery and Isolation of Paulownin: A Historical and Technical Guide for Natural Product Researchers
Abstract
Paulownin, a furofuran lignan first identified in the mid-20th century, stands as a testament to the enduring value of natural product chemistry. Its journey from a constituent of a traditional medicinal plant to a subject of modern cancer immunotherapy research encapsulates the evolution of phytochemical isolation and characterization techniques. This technical guide provides an in-depth narrative of the discovery and history of this compound isolation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We will traverse the historical context of its discovery, the progression of extraction and purification methodologies, the elucidation of its complex structure, and its contemporary relevance, providing a comprehensive resource grounded in authoritative references.
Introduction: From Traditional Remedy to Phytochemical Target
The story of this compound is intrinsically linked to its source, the Empress or Foxglove tree, Paulownia tomentosa (Thunb.) Steud. Native to China, this remarkably fast-growing tree has been a cornerstone of traditional Chinese medicine for centuries.[1] Historical records indicate its use in treating ailments such as bronchitis, asthma, and various inflammatory and bacterial conditions.[1][2] This long history of therapeutic application naturally made P. tomentosa a prime candidate for phytochemical investigation as scientific methods advanced in the 20th century. The central hypothesis for early researchers was straightforward: the wood, bark, and leaves of this plant must contain specific bioactive compounds responsible for its observed medicinal effects. This line of inquiry, aimed at isolating and identifying these "active principles," directly led to the discovery of its constituent lignans, including the subject of this guide, this compound.[3][4][5]
The Seminal Discovery: The First Isolation of this compound
The foundational work on this compound was published in the early 1960s. A team of Japanese researchers, K. Takahashi, Y. Tanabe, K. Kobayashi, and T. Nakagawa, were investigating the chemical constituents of Paulownia tomentosa wood. Their work, culminating in a 1963 paper in the Japanese journal Yakugaku Zasshi, detailed the initial isolation and structural elucidation of this novel lignan.[6] This discovery was a critical step, providing the scientific community with a pure molecule whose biological activities could be systematically studied.
This initial period was characterized by classical phytochemical techniques. The isolation process, though not detailed in currently accessible abstracts, would have relied on the fundamental principles of solvent extraction and crystallization—a laborious but effective process for obtaining pure crystalline compounds from a complex plant matrix. Following the initial isolation, the same research group delved deeper into the molecule's three-dimensional nature, publishing a subsequent paper in 1966 that defined the stereochemistry of this compound and its naturally occurring isomer, isothis compound. This work was crucial for understanding the precise spatial arrangement of the molecule, a factor that dictates its biological function.
The Evolution of Isolation and Purification Protocols
The journey from raw plant material to a purified, characterized compound is a multi-step process that has been refined significantly since the 1960s. While the fundamental principles remain, the efficiency, selectivity, and scale have been transformed by new technologies.
Classical Approach: Solvent Extraction and Fractionation
The initial and still fundamental step in isolating this compound is solid-liquid extraction from the dried and milled heartwood of P. tomentosa.[7]
Rationale: Lignans like this compound are moderately polar compounds. The choice of solvent is critical for maximizing yield while minimizing the co-extraction of highly polar (e.g., sugars, tannins) or non-polar (e.g., fats, waxes) contaminants.
-
Methanol or Ethanol: Often used for the initial crude extraction. An 80% aqueous methanol or ethanol solution is effective at penetrating the plant tissue and solubilizing a broad range of secondary metabolites, including lignans.[7]
-
Solvent Partitioning/Fractionation: The crude extract is a complex mixture. To simplify it, a liquid-liquid partitioning scheme is employed. The crude extract is typically dissolved in an aqueous solution and sequentially extracted with solvents of increasing polarity.
The chloroform-soluble fraction, being rich in this compound, is then taken for further chromatographic purification.
Modern Chromatographic Purification
Column chromatography is the cornerstone of purification. The choice of stationary and mobile phases is dictated by the chemical properties of the target molecule and the remaining impurities.
Step-by-Step Protocol: A Self-Validating System
-
Preparation of the Stationary Phase: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane). This ensures a homogenous column bed, preventing channeling and ensuring optimal separation.
-
Sample Loading: The dried chloroform fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column. This dry-loading technique prevents disruption of the column bed and improves the resolution of the initial separation.
-
Gradient Elution: The separation is achieved by gradually increasing the polarity of the mobile phase.
-
Initial Phase: The column is first washed with a non-polar solvent like hexane or a hexane/chloroform mixture to elute any remaining non-polar compounds.
-
Elution of this compound: The polarity is then increased, typically with an increasing concentration of ethyl acetate or methanol in the hexane/chloroform mixture. This compound will elute at a specific solvent polarity.
-
-
Fraction Collection & Analysis: Small fractions of the eluate are collected sequentially. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest. Fractions containing pure this compound (as determined by a single spot on the TLC plate with the correct Rf value) are combined.
-
Crystallization: The combined, pure fractions are concentrated under reduced pressure. The resulting residue is recrystallized, often from a solvent system like methanol or ethanol, to yield pure, crystalline this compound.
Advanced and Industrial-Scale Methodologies
For larger-scale or more rapid extraction, modern techniques are employed:
-
Pressurized Solvent Extraction (PSE): Using solvents like subcritical water or ethanol at elevated temperatures and pressures significantly reduces extraction times and solvent consumption.[8]
-
Macroporous Adsorbent Resins: In industrial applications, crude extracts can be passed through columns packed with adsorbent resins, which selectively bind compounds like lignans. The target compounds are then washed off with a suitable solvent, offering a highly efficient purification step.
Structural Elucidation: From Chemical Tests to Advanced Spectroscopy
Determining the exact chemical structure of a newly isolated compound is a puzzle solved with an evolving toolkit of analytical techniques.
Early Elucidation (c. 1963)
The initial structure proposed by Takahashi et al. would have relied on the techniques of the era:
-
Elemental Analysis: To determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).
-
UV-Vis Spectroscopy: To identify the presence of aromatic rings (chromophores) within the molecule.[9][10]
-
Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl (-OH) groups and ether (C-O-C) linkages, which are characteristic of the lignan scaffold.
-
Chemical Degradation: Controlled chemical reactions to break the molecule into smaller, identifiable fragments, which could then be pieced back together like a puzzle.
The Advent of NMR Spectroscopy
The introduction of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized natural product chemistry.[2][11] The 1966 paper on this compound's stereochemistry would have heavily utilized ¹H NMR (proton NMR) to determine the connectivity and relative orientation of hydrogen atoms in the molecule.[12]
Modern structural confirmation is unequivocal, relying on a suite of NMR experiments:
-
¹H NMR: Maps the proton environment.
-
¹³C NMR: Maps the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These powerful techniques reveal correlations between protons and carbons, allowing for the unambiguous assignment of every atom in the structure and confirming the connectivity of the furofuran core, the substituted aromatic rings, and the stereocenters.[11][13]
High-Resolution Mass Spectrometry (HRMS) is used alongside NMR to provide an exact molecular weight, confirming the molecular formula with high precision.[9]
Quantitative Analysis and Yield
The yield of a natural product is a critical parameter for research and potential commercialization. It is highly dependent on the plant source, geographical location, age of the tree, and the specific extraction and purification protocol employed. While precise data for purified this compound is scarce in comparative literature, studies on crude extracts provide a valuable baseline.
| Plant Source | Plant Part | Extraction Method | Product | Yield (%) | Reference |
| Paulownia tomentosa | Sapwood | Ethanol:Water (6:4) | Crude Extract | ~8.43% | [7][14] |
| Paulownia tomentosa | Heartwood | Ethanol:Water (6:4) | Crude Extract | ~7.59% | [7][14] |
| Paulownia tomentosa | Wood Waste | H₂SO₄ Hydrolysis | Cellulose Nanocrystals | 7.62 - 8.34% | [8][15] |
Note: The yields reported are for crude extracts or different processed materials and not for purified this compound. The actual yield of pure this compound after chromatography and crystallization would be a fraction of these values.
Conclusion and Future Outlook
References
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Adach, K., et al. (2020). Comparative Phytochemical, Antioxidant, and Hemostatic Studies of Extract and Four Fractions from Paulownia Clone in Vitro 112 Leaves in Human Plasma. Molecules. Available from: [Link]
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Akgül, M., et al. (2019). Determination of Antioxidant Potential in the Leaf and Flower of Paulownia tomentosa. Journal of the Institute of Science and Technology. Available from: [Link]
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Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. (2023). MDPI. Available from: [Link]
- Chen, L., et al. (2012). Method for preparing ursolic acid by using paulownia tomentosa leaves as raw material. Google Patents.
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Choi, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology. Available from: [Link]
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VALORIZATION OF Paulownia tomentosa WOOD WASTES TO PRODUCE CELLULOSE NANOCRYSTALS. (2022). CERNE. Available from: [Link]
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Valorization of Paulownia tomentosa wood wastes to produce cellulose nanocrystals. (2022). SciELO. Available from: [Link]
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Ralph, J., et al. (n.d.). 5 NMR of Lignins. Forest Products Laboratory. Available from: [Link]
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Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate. Available from: [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). National Institutes of Health (NIH). Available from: [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers Media S.A.. Available from: [Link]
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Pradal, C., et al. (2022). NMR Characterization of Lignans. MDPI. Available from: [Link]
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Reis, A. C., et al. (n.d.). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). ResearchGate. Available from: [Link]
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Schneiderová, K., & Šmejkal, K. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. National Institutes of Health (NIH). Available from: [Link]
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PAULOWNIA INFORMATION SHEET APENDIX A. (n.d.). borsino rifiuti. Available from: [Link]
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Stochmal, A., et al. (2022). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood. MDPI. Available from: [Link]
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Stochmal, A., et al. (n.d.). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112. Semantic Scholar. Available from: [Link]
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Terashima, N. (n.d.). Nondestructive Analysis of Lignin Structure by NMR Spectroscopy of Specifically 13C-Enriched Lignins. National Institute of Standards and Technology. Available from: [Link]
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Tunc, I., et al. (n.d.). (a) Absorbance spectrum of Paulownia leaf extract and (b) UV–vis... ResearchGate. Available from: [Link]
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Phenolic extractives with chemotaxonomic significance from the bark of Paulownia tomentosa var. Tomentosa. (n.d.). ResearchGate. Available from: [Link]
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Characterization of a Translucent Material Produced from Paulownia tomentosa Using Peracetic Acid Delignification and Resin Infiltration. (2022). MDPI. Available from: [Link]
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Paulownin: A Furofuran Lignan with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Paulownin, a naturally occurring furofuran lignan isolated from trees of the Paulownia genus, has emerged as a promising candidate for therapeutic agent development. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This guide provides a comprehensive technical overview of this compound, with a particular focus on its anticancer properties mediated through the enhancement of natural killer (NK) cell cytotoxicity. We will delve into its chemical and physical properties, natural sources and isolation, mechanisms of action, and key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology who are interested in exploring the therapeutic potential of this compound.
Introduction to this compound
This compound (C₂₀H₁₈O₇) is a bioactive lignan found in various species of the Paulownia tree, such as Paulownia tomentosa.[1] Lignans are a class of polyphenols widely distributed in the plant kingdom, known for their diverse pharmacological effects.[2] this compound, specifically, has been reported to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Its unique furofuran structure forms the basis of its biological functions and offers opportunities for synthetic modification to enhance its therapeutic efficacy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₇ | [5] |
| Molecular Weight | 370.4 g/mol | [5] |
| Appearance | Powder | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] For in vivo studies, formulations in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil have been used.[6] | [5][6] |
| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.[6] | [6] |
Natural Sources and Isolation
This compound is primarily isolated from the wood and bark of Paulownia species.[1][5] The following is a generalized protocol for the extraction and isolation of lignans from a wood matrix, which can be adapted for this compound.
General Protocol for Lignan Isolation from Paulownia Wood
This protocol is based on established methods for lignan extraction from wood.[7][8]
Objective: To extract and purify this compound from Paulownia wood.
Materials:
-
Dried Paulownia wood or bark
-
Wiley mill or similar grinder
-
Soxhlet apparatus
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Sample Preparation:
-
Grind the dried Paulownia wood or bark into a fine powder using a Wiley mill.
-
Dry the powdered material in an oven at 40-50°C to a constant weight.
-
-
Extraction:
-
Perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipophilic compounds.
-
Discard the n-hexane extract.
-
Air-dry the defatted wood powder.
-
Extract the defatted powder with 95% ethanol in a Soxhlet apparatus for 8-12 hours.
-
-
Concentration and Fractionation:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Separate and collect the ethyl acetate fraction, which will contain the lignans.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Purification:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
For final purification, utilize preparative HPLC with a suitable mobile phase (e.g., methanol-water gradient).
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.
-
Caption: Workflow for the isolation and purification of this compound.
Therapeutic Potential and Mechanisms of Action
This compound has demonstrated a spectrum of biological activities, with its anticancer effects being the most extensively studied.
Anticancer Activity: Enhancement of NK Cell Cytotoxicity
The primary anticancer mechanism of this compound identified to date is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells.[1] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating transformed and virally infected cells.
Mechanism of Action:
This compound has been shown to potentiate NK cell-mediated killing of various cancer cell lines, including leukemia, colon cancer, and lung cancer cells.[1][4] This effect is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
-
JNK Phosphorylation: Treatment of NK cells with this compound leads to a significant increase in the phosphorylation of JNK, a key protein in the mitogen-activated protein kinase (MAPK) signaling cascade.[9]
-
Upregulation of Cytolytic Granules: Activation of the JNK pathway results in the increased expression of cytolytic granules, such as perforin and granzyme B, within NK cells.[3]
-
Enhanced Degranulation: this compound treatment also promotes the degranulation of NK cells upon encountering target cancer cells, as evidenced by the increased surface expression of CD107a, a marker of degranulation.[3]
-
Increased Cancer Cell Lysis: The release of perforin and granzymes from the activated NK cells into the immunological synapse with the target cancer cell induces apoptosis and subsequent cell death.[1]
In vivo studies using a B16F10 melanoma mouse model have corroborated these findings, demonstrating that administration of this compound significantly suppresses tumor growth.[1] This antitumor effect was shown to be dependent on the presence of NK cells, as depletion of these cells abrogated the therapeutic benefit of this compound.[1]
Caption: Workflow for the Calcein-AM cytotoxicity assay.
Western Blot Analysis of JNK Phosphorylation
Objective: To detect the activation of the JNK signaling pathway in this compound-treated NK cells.
Materials:
-
This compound-treated and control NK cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis and Protein Quantification:
-
Wash this compound-treated and control NK cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total-JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of JNK phosphorylation.
-
In Vivo Murine Melanoma Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical mouse model.
Materials:
-
C57BL/6 or BALB/c mice
-
B16-F10 melanoma cells
-
This compound formulation for injection
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation:
-
Inject B16-F10 melanoma cells (e.g., 5 x 10⁵ cells in 100 µL PBS) subcutaneously into the flank of the mice. [10]
-
-
Treatment:
-
Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally every 2-3 days. [1]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 18-21 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, flow cytometry of immune cells from the spleen and tumor).
-
Future Directions and Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of cancer immunotherapy. Its ability to enhance NK cell cytotoxicity through a defined signaling pathway provides a strong foundation for its development. However, several key areas require further exploration:
-
Comprehensive ADME/Tox Profiling: Rigorous studies are needed to understand the pharmacokinetic and safety profile of this compound.
-
Elucidation of Other Mechanisms: The anti-inflammatory and neuroprotective activities of this compound warrant further investigation to identify their underlying molecular mechanisms.
-
Structure-Activity Relationship Studies: A systematic approach to synthesizing and screening this compound derivatives could lead to the discovery of analogs with enhanced potency and improved drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as checkpoint inhibitors, could open new avenues for cancer treatment.
References
- Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., ... & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079.
-
Frontiers in Pharmacology. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
-
ResearchGate. (2024). This compound activates NK cells through the JNK signaling pathway. Retrieved from [Link]
-
ResearchGate. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
-
MDPI. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
PubMed. (2011). Synthesis and biological evaluations of novel apocynin analogues. Retrieved from [Link]
-
PubMed. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
-
protocols.io. (2020). Cytotoxicity Assay - Calcein AM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). B16 as a Mouse Model for Human Melanoma. Retrieved from [Link]
-
DergiPark. (2021). IN VITRO AND IN SILICO STUDIES ON LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Retrieved from [Link]
-
SciSpace. (2014). Isolation and Structural Characterization of the Milled Wood Lignin, Dioxane Lignin, and Cellulolytic Lignin Preparations. Retrieved from [Link]
-
MDPI. (2021). Metabolomic Profiling and Cytotoxic Tetrahydrofurofuran Lignans Investigations from Premna odorata Blanco. Retrieved from [Link]
-
Labcorp Oncology. (2019). B16-F10: a murine melanoma model. Retrieved from [Link]
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MDPI. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Four New Furofuran Lignans from Phryma leptostachya Inhibit the Accumulation of Molting Hormones in Armyworm. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the In Vitro Bioactivities of Paulownin
Abstract
This compound, a furofuran lignan predominantly isolated from plants of the Paulownia genus, has emerged as a compound of significant interest in preclinical research. Historically used in traditional medicine, recent scientific investigations have begun to elucidate its molecular mechanisms, revealing a spectrum of biological activities. This technical guide synthesizes the current state of in vitro research on this compound, offering drug development professionals and researchers a detailed overview of its demonstrated effects, particularly in oncology. We will delve into its mechanism of action in modulating innate immunity, provide validated experimental protocols for assessing its efficacy, and present its effects on key signaling pathways. The objective is to provide a foundational resource that explains not only the experimental outcomes but also the causality behind the methodological choices, ensuring a robust and reproducible understanding of this compound's potential.
Introduction: this compound as a Bioactive Lignan
This compound is a natural compound derived from the wood of trees such as Paulownia tomentosa[1][2][3][4]. Lignans are a major class of phytoestrogens, and this compound's specific furofuran structure is the basis for its diverse physiological functions, which include antibacterial and antifungal properties[1][3][4]. While early studies noted its broad bioactivities, recent, more mechanistic work has highlighted its potential as a modulator of the human immune system, with significant implications for cancer immunotherapy. This guide will focus primarily on the most well-documented in vitro effect of this compound: its ability to enhance the cytotoxic function of Natural Killer (NK) cells.
Core Mechanism of Action: Enhancement of NK Cell-Mediated Cytotoxicity
The most robustly characterized in vitro effect of this compound is its ability to potentiate the tumor-killing capacity of Natural Killer (NK) cells, a critical component of the innate immune system. This discovery positions this compound as a promising candidate for immunotherapy research[1].
Activation of the JNK Signaling Pathway
The immunomodulatory effects of this compound on NK cells are mediated primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][5] In vitro studies using the NK-92 cell line demonstrate that treatment with this compound leads to a notable increase in the phosphorylation of JNK, without significantly affecting other pathways like Akt or other MAPKs.[5] This specific activation is a critical upstream event. The causal link was established through experiments where the enhanced cytotoxicity induced by this compound was reversed by the pre-treatment of NK cells with a JNK-specific inhibitor[1][2][5].
Upregulation of Cytolytic Granules
JNK activation by this compound culminates in the increased expression and deployment of the primary weapons of NK cells: cytolytic granules. Specifically, this compound treatment leads to:
-
Increased Perforin and Granzyme B: A significant rise in the protein and mRNA levels of both perforin and granzyme B is observed in this compound-treated primary NK cells and the NK-92 cell line.[1][3] Perforin creates pores in the target cell membrane, allowing granzyme B to enter and initiate apoptosis.
-
Enhanced Degranulation: The process of releasing these granules is also augmented. This is measured by the increased surface expression of CD107a (also known as LAMP-1), a protein that transiently appears on the NK cell surface during degranulation.[1][2][3][4][5]
The JNK pathway appears to be particularly crucial for the upregulation of perforin, as JNK inhibition blocks the this compound-induced increase in perforin expression. Interestingly, the same inhibition does not affect the modest increase in granzyme B, suggesting that this compound may influence granzyme B expression through a separate, JNK-independent signaling pathway that requires further investigation.[1]
Summary of In Vitro Anticancer Efficacy
This compound has demonstrated a consistent ability to enhance the cytolytic activity of NK cells against a variety of cancer cell lines. This effect is dose-dependent, with significant activity often observed at concentrations around 20 µM.
| Target Cancer Cell Line | Effector Cell Type | Key Outcome | Reference |
| K562 (Leukemia) | NK-92, Primary NK Cells | Increased Cytotoxicity | [5],[2],[3] |
| A549, PC-9 (Lung Cancer) | NK-92 | Increased Cytotoxicity | [5],[6] |
| SW480, HT29 (Colon Cancer) | NK-92 | Increased Cytotoxicity | [5],[6] |
| B16F10 (Mouse Melanoma) | Mouse Splenic NK Cells | Suppressed Growth (in vivo) | [1],[7] |
Other Reported In Vitro Bioactivities
While the anticancer effects via NK cell modulation are the most detailed, other activities of this compound and related compounds have been reported:
-
Antiviral Activity: A synthetically modified this compound derivative, incorporating a 1,2,3-triazole and quinolinic ring, was shown to be a potent inhibitor of Chikungunya Virus (CHIKV) replication in Vero cells.[7] The mechanism was found to reduce viral replication within the host cell rather than acting directly on the viral particles.[7]
-
Neuroprotective Properties: While direct studies on this compound are limited, other compounds isolated from Paulownia have shown neuroprotective potential. For instance, Tubuloside B attenuated TNF-α-mediated apoptosis in SH-SY5Y neuronal cells, suggesting that compounds from this genus may have therapeutic value in neurodegenerative contexts.[8]
Experimental Protocols for Assessing this compound's Effects
To ensure the reproducibility and validation of findings, the following detailed protocols are provided. These represent standard methodologies used in the cited literature to investigate this compound's bioactivity.
Workflow for Evaluating this compound's Impact on NK Cell Function
Protocol: NK Cell Cytotoxicity (Calcein-AM Release Assay)
This assay quantifies cell death by measuring the release of a fluorescent dye from lysed target cells.
-
Rationale: Live cells retain the fluorescent dye Calcein-AM. When NK cells lyse target cells, the dye is released into the supernatant, and the resulting fluorescence is directly proportional to the level of cell killing.
-
Step-by-Step Methodology:
-
Target Cell Preparation: Harvest target cancer cells (e.g., K562) and wash with PBS. Resuspend cells at 1x10⁶ cells/mL in serum-free media and add Calcein-AM to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.
-
Washing: Wash the labeled target cells three times with complete media to remove excess dye. Resuspend at 1x10⁵ cells/mL.
-
Effector Cell Preparation: Harvest NK-92 cells that have been pre-treated with this compound (or vehicle control) for 48 hours.[5][6] Perform a cell count and adjust the concentration to achieve the desired Effector:Target (E:T) ratios (e.g., 5:1, 2.5:1).[3][5][6]
-
Co-incubation: In a 96-well V-bottom plate, add 100 µL of target cells (10,000 cells) to each well. Add 100 µL of effector cells at the appropriate concentrations.
-
Controls:
-
Spontaneous Release: Target cells with media only (measures background leakage).
-
Maximum Release: Target cells with 1% Triton X-100 (measures 100% lysis).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and initiate contact. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Centrifuge the plate again. Carefully transfer 100 µL of the supernatant to a black 96-well plate. Read fluorescence using an appropriate plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculation:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Protocol: Western Blot for JNK Phosphorylation
This technique is used to detect and quantify the activation state of the JNK protein.
-
Rationale: Protein phosphorylation is a key mechanism for activating signaling pathways. A specific antibody that only recognizes the phosphorylated form of JNK allows for the direct measurement of its activation in response to this compound.
-
Step-by-Step Methodology:
-
Cell Treatment: Plate NK-92 cells and treat with 20 µM this compound for short time intervals (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.[5]
-
Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK.
-
Separately, probe a parallel membrane with an antibody for total-JNK to serve as a loading control.
-
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phospho-JNK signal to the total-JNK signal for each time point.
-
Conclusion and Future Directions
The in vitro evidence strongly indicates that this compound is a potent immunomodulatory agent capable of enhancing NK cell cytotoxicity against cancer cells through the activation of the JNK signaling pathway.[1] This mechanism provides a solid rationale for its further development as a potential component of cancer immunotherapy regimens.
Future in vitro research should focus on:
-
Elucidating JNK-Independent Mechanisms: Investigating the signaling pathways responsible for the observed increase in granzyme B.
-
Combination Studies: Assessing the synergistic potential of this compound with checkpoint inhibitors or other immunomodulatory drugs.
-
Broader Screening: Evaluating its effects on other immune cell types (e.g., T cells, macrophages) to build a more comprehensive immunological profile.
This guide provides the foundational knowledge and validated protocols for researchers to build upon these compelling initial findings and further explore the therapeutic potential of this compound.
References
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MDPI. (n.d.). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Available from: [Link]
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National Institutes of Health (NIH). (2024, September 4). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Available from: [Link]
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ResearchGate. (2024, September 4). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). Available from: [Link]
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PubMed. (2024, September 4). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Available from: [Link]
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ResearchGate. (n.d.). This compound enhances the cytotoxicity of primary NK cells. (A) pNK cells.... Available from: [Link]
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KRIBB. (n.d.). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Available from: [Link]
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ResearchGate. (n.d.). This compound enhances the cytotoxicity of NK-92 cells. (A) NK-92 cells.... Available from: [Link]
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Frontiers. (2024, September 3). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Available from: [Link]
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Paulownin Cytotoxicity: A Mechanistic and Methodological Guide for Preclinical Research
This technical guide provides an in-depth exploration of the cytotoxic properties of paulownin, a lignan found in the wood of Paulownia tomentosa. Synthesizing current research, this document offers drug development professionals and cancer researchers a comprehensive overview of this compound's mechanisms of action, its efficacy against various cancer cell lines, and detailed protocols for its cytotoxic evaluation.
Introduction: this compound as a Potential Anticancer Agent
This compound is a naturally occurring furofuran lignan that has garnered scientific interest for its diverse biological activities, including antibacterial and antifungal properties.[1] More recently, research has illuminated its potential as a cytotoxic agent against cancer cells, operating through both direct and immune-mediated pathways.[2] This guide will dissect the current understanding of this compound's cytotoxic profile, providing a foundational resource for its preclinical assessment.
Delineating the Dual Cytotoxic Mechanisms of this compound
Emerging evidence indicates that this compound exerts its anticancer effects through a dual-pronged attack: directly inducing cytotoxicity in cancer cells and indirectly by enhancing the cytolytic activity of immune cells.
Direct Cytotoxic Effects on Cancer Cells
Early studies have reported the direct cytotoxic effects of this compound on various cancer cell lines.[2] For instance, this compound has demonstrated cytotoxic activity against K562 (human leukemia) and HeLa (human cervical cancer) cell lines.[2] This direct action suggests an intrinsic ability of this compound to interfere with essential cellular processes in cancerous cells, leading to cell death.
Enhancement of Natural Killer (NK) Cell-Mediated Cytotoxicity
A significant body of recent research has focused on this compound's ability to bolster the innate immune response against tumors by activating Natural Killer (NK) cells.[1] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating malignant cells.[2] this compound has been shown to enhance the cytolytic activity of NK-92 cells and human primary NK cells against a range of cancer cell lines, including leukemia, human colon, and human lung cancer.[3]
The mechanism underlying this enhancement involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] this compound treatment promotes the phosphorylation of JNK, leading to an increased expression of the degranulation marker CD107a and cytolytic granules such as granzyme B and perforin in NK cells.[1][3] These molecules are the primary weapons used by NK cells to induce apoptosis in target cancer cells.[2] The critical role of the JNK pathway is underscored by the observation that pre-treatment with a JNK inhibitor effectively curtails the this compound-induced increase in perforin expression and cytotoxic activity.[1][3]
In vivo studies using a B16F10 melanoma mouse model have further substantiated these findings, demonstrating that the administration of this compound suppresses tumor growth by activating NK cells.[1][4] The anti-tumor effects were significantly diminished when NK cells were depleted, confirming their essential role in this compound's in vivo efficacy.[1][4]
Detailed Experimental Protocols
This assay is particularly suited for measuring cell-mediated cytotoxicity, as it quantifies the lysis of target cancer cells by effector immune cells.
Principle: Target cells are labeled with the non-fluorescent, membrane-permeable Calcein-AM. In viable cells, intracellular esterases cleave the AM group, rendering the calcein fluorescent and membrane-impermeable. Upon lysis by NK cells, the fluorescent calcein is released into the supernatant, and its fluorescence intensity is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Target Cell Labeling:
-
Harvest target cancer cells (e.g., K562) and wash twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled cells three times with complete medium to remove excess Calcein-AM.
-
Resuspend the cells in complete medium at the desired concentration.
-
-
Co-culture with Effector Cells:
-
Plate the labeled target cells in a 96-well round-bottom plate.
-
Add effector NK cells (e.g., this compound-treated NK-92 cells) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1). [5] * Include control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 2-4 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the supernatant using a fluorometer with excitation at 485 nm and emission at 520 nm.
-
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, the amount of which is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Include control wells:
-
Vehicle Control: Cells treated with the solvent used for this compound.
-
Maximum LDH Release: Cells treated with a lysis buffer provided in the LDH assay kit.
-
Medium Background: Wells with medium only.
-
-
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement and Calculation:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the medium background absorbance from all readings.
-
% Cytotoxicity = [(Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)] x 100
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent with a dual mechanism of action. Its ability to both directly target cancer cells and enhance the cytotoxic capacity of NK cells through the JNK signaling pathway positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of its direct cytotoxic effects and exploring potential synergistic combinations with other immunotherapeutic agents. The methodologies outlined in this guide provide a robust framework for the continued exploration of this compound and other natural products in the oncology drug discovery pipeline.
References
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Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
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ResearchGate. (n.d.). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). [Link]
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Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed. [Link]
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. National Institutes of Health. [Link]
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ResearchGate. (n.d.). This compound enhances the cytotoxicity of primary NK cells. [Link]
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Paulownin: A Lignan Modulator of Innate Immunity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The innate immune system constitutes the first line of defense against invading pathogens and cellular stress. Its intricate network of cells and signaling pathways provides a rapid and non-specific response, crucial for maintaining homeostasis and initiating adaptive immunity. Natural products have long been a fertile ground for the discovery of novel immunomodulatory agents. Among these, lignans, a class of polyphenolic compounds, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of paulownin, a furofuran lignan, and its emerging role in the modulation of innate immunity. Drawing from peer-reviewed literature, we delve into the established mechanisms of action of this compound on key innate immune cells, with a primary focus on its potentiation of Natural Killer (NK) cell cytotoxicity. Furthermore, we explore the potential anti-inflammatory properties suggested by studies on extracts containing this compound and outline detailed experimental protocols for the comprehensive investigation of its effects on macrophages, dendritic cells, and neutrophils. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound as a modulator of innate immune responses.
Introduction: The Innate Immune Landscape and the Promise of this compound
The innate immune system is a complex and dynamic network of cells and soluble factors that provides the initial, non-specific defense against a wide array of threats. Key cellular players include phagocytes (macrophages, neutrophils), antigen-presenting cells (dendritic cells), and cytotoxic cells (Natural Killer cells). These cells recognize conserved molecular patterns associated with pathogens or cellular damage, triggering a cascade of signaling events that lead to inflammation, pathogen clearance, and the orchestration of a more tailored adaptive immune response.
This compound is a furofuran lignan naturally found in plants of the Paulownia genus, such as Paulownia tomentosa.[1] Traditionally, extracts from these plants have been used in herbal medicine for their purported anti-inflammatory and anti-infective properties.[2] Modern scientific investigation has begun to elucidate the molecular basis for these activities, with a growing body of evidence pointing towards this compound's ability to interact with and modulate components of the innate immune system. This guide will synthesize the current knowledge and provide a practical framework for future research into this promising natural product.
The Established Role of this compound in Enhancing Natural Killer (NK) Cell-Mediated Cytotoxicity
Natural Killer (NK) cells are a critical component of the innate immune system, responsible for the direct lysis of virally infected and cancerous cells without prior sensitization. Recent research has robustly demonstrated that this compound can significantly enhance the cytotoxic activity of NK cells.[3][4]
Mechanism of Action: Activation of the JNK Signaling Pathway
In-depth studies have revealed that this compound's potentiation of NK cell function is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Upon treatment with this compound, NK cells exhibit increased phosphorylation of JNK, a key downstream effector in the MAPK signaling cascade.[5] This activation leads to a series of events culminating in enhanced cytotoxic capacity.
Quantitative Data Summary
The immunostimulatory effect of this compound on NK cells has been quantified through various in vitro and in vivo assays. The following table summarizes key findings from a pivotal study.[3]
| Experimental Model | Assay | Key Findings | Citation |
| In Vitro (NK-92 cell line) | Cytotoxicity Assay (Calcein-AM release) | This compound (5-20 µM) significantly increased the cytotoxicity of NK-92 cells against K562 leukemia cells in a dose-dependent manner. | [3] |
| Degranulation Assay (CD107a expression) | This compound treatment led to a dose-dependent increase in the surface expression of CD107a, a marker of NK cell degranulation. | [3][4] | |
| Gene and Protein Expression | This compound treatment increased the mRNA and protein levels of perforin and granzyme B, key cytolytic molecules in NK cells. | [1][3] | |
| In Vivo (B16F10 melanoma mouse model) | Tumor Growth Inhibition | Administration of this compound suppressed the growth of B16F10 melanoma allografts in mice. | [3][4] |
| NK Cell Depletion | The anti-tumor effects of this compound were significantly reduced in mice depleted of NK cells, confirming the crucial role of NK cells in its therapeutic efficacy. | [3][4] |
Experimental Protocols: Assessing this compound's Effect on NK Cell Function
This protocol details a standard method to quantify the cytotoxic potential of NK cells following treatment with this compound.
-
Cell Culture: Culture NK-92 cells (or primary human NK cells) and a target cancer cell line (e.g., K562) in appropriate media.
-
This compound Treatment: Treat NK-92 cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24-48 hours).
-
Target Cell Labeling: Label K562 target cells with Calcein-AM, a fluorescent dye that is retained within live cells.
-
Co-culture: Co-culture the this compound-treated NK-92 cells (effector cells) with the Calcein-AM-labeled K562 cells (target cells) at various effector-to-target (E:T) ratios (e.g., 1.25:1, 2.5:1, 5:1) for a defined period (e.g., 2-4 hours).
-
Fluorescence Measurement: Centrifuge the co-culture plate and transfer the supernatant to a new plate. Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein-AM released from lysed target cells.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
This protocol allows for the detection of phosphorylated JNK, indicating the activation of the signaling pathway.
-
Cell Treatment: Treat NK-92 cells with this compound (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[5]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total JNK and phosphorylated JNK (p-JNK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the p-JNK/total JNK ratio indicates pathway activation.
Exploring the Anti-Inflammatory Potential of this compound on Macrophages
While the immunostimulatory effects of this compound on NK cells are well-documented, its role in modulating other innate immune cells, such as macrophages, is less clear. Studies on crude extracts of Paulownia tomentosa, which contain this compound, suggest potential anti-inflammatory activities.[2]
Indirect Evidence from Paulownia tomentosa Extracts
Extracts from Paulownia tomentosa have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2] These effects include:
-
Inhibition of Nitric Oxide (NO) Production: Reduced levels of NO, a key inflammatory mediator.
-
Downregulation of Pro-inflammatory Cytokines: Decreased secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Suppression of the NF-κB Pathway: Inhibition of the phosphorylation of IκBα, leading to the inactivation of the NF-κB signaling pathway, a master regulator of inflammation.[1]
It is crucial to emphasize that these findings are from studies using plant extracts, and the specific contribution of this compound to these anti-inflammatory effects has not been definitively established. Further research using purified this compound is necessary to confirm these activities.
Proposed Experimental Workflow to Investigate this compound's Direct Effects on Macrophages
To elucidate the specific role of purified this compound on macrophage function, the following experimental workflow is proposed:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of purified this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Sample Collection: Collect the supernatant from this compound- and LPS-treated macrophage cultures as described above.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Data Analysis: Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.
Future Directions: Investigating this compound's Role in Other Innate Immune Cells
The immunomodulatory potential of this compound likely extends beyond NK cells and macrophages. Further research is warranted to explore its effects on other key players of the innate immune system.
Dendritic Cells (DCs)
Dendritic cells are the most potent antigen-presenting cells, acting as a crucial bridge between the innate and adaptive immune systems. Investigating whether this compound can modulate DC maturation and function is a critical next step.
Proposed Experiments:
-
DC Maturation Markers: Treat bone marrow-derived dendritic cells (BMDCs) with this compound and LPS, and analyze the expression of maturation markers such as CD80, CD86, and MHC class II by flow cytometry.
-
Antigen Presentation: Assess the ability of this compound-treated DCs to present antigens to and activate T cells in a co-culture system.
Neutrophils
Neutrophils are the most abundant circulating leukocytes and are key first responders to infection and inflammation. Their functions include chemotaxis, phagocytosis, degranulation, and the formation of Neutrophil Extracellular Traps (NETs).
Proposed Experiments:
-
Chemotaxis Assay: Evaluate the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber assay.
-
Oxidative Burst: Measure the production of reactive oxygen species (ROS) by neutrophils in response to stimuli, with and without this compound treatment.
-
NETosis: Investigate whether this compound influences the formation of NETs by stimulated neutrophils.
Conclusion
This compound presents a compelling case as a modulator of innate immunity. Its ability to enhance NK cell cytotoxicity through the JNK signaling pathway is well-supported by current evidence, highlighting its potential as an adjunct in cancer immunotherapy. While its direct effects on other innate immune cells remain to be fully elucidated, preliminary data from plant extracts suggest a promising anti-inflammatory profile. The experimental frameworks provided in this guide offer a roadmap for future investigations that will be crucial in fully understanding the therapeutic potential of this compound in a range of immune-related diseases. As our knowledge of this intriguing lignan expands, so too will the opportunities to harness its immunomodulatory properties for the development of novel therapeutics.
References
- Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079.
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ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
- Jo, N.-Y., & Kim, K.-T. (2019). Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells. Journal of Korean Medicine, 40(4), 72-83.
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PubMed. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
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Frontiers. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
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Journal of Korean Medicine. (2019). Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
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ResearchGate. (2024). This compound activates NK cells through the JNK signaling pathway. NK-92... Retrieved from [Link]
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A Technical Guide to the Deconvolution of Paulownin's Molecular Targets
Abstract
Paulownin, a lignan isolated from Paulownia tomentosa, has demonstrated a compelling range of biological activities, including anti-tumor, anti-inflammatory, and antiviral effects. A significant breakthrough has been the discovery that this compound enhances Natural Killer (NK) cell-mediated cytotoxicity through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] Despite this progress, the direct molecular target(s) to which this compound binds to initiate this cascade remain unknown. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of this compound's molecular targets. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols and the causal logic behind their application, empowering research teams to effectively deconvolve the mechanism of action of this promising natural product.
Section 1: this compound: A Bioactive Lignan with Therapeutic Potential
This compound is a furofuran lignan with a defined stereochemistry, isolated from the wood and other tissues of Paulownia species.[3] Its therapeutic potential is underscored by a variety of reported biological effects. While direct cytotoxicity against cancer cells requires higher concentrations, its immunomodulatory effects, particularly on NK cells, are potent at lower doses, suggesting a specific, targeted mechanism of action rather than generalized toxicity.[1]
1.1. Chemical Structure
IUPAC Name: (1R,3aR,4R,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Molecular Formula: C₂₀H₂₂O₆
Molecular Weight: 358.39 g/mol
1.2. Summary of Biological Activities
The pleiotropic effects of this compound necessitate a multi-faceted approach to target identification, as its various activities may be mediated by different molecular targets in different cell types.
| Biological Activity | Cell/Model System | Key Findings & Potency | Reference |
| Anti-tumor | NK-92, primary NK cells, B16F10 melanoma mouse model | Enhances cytolytic activity against various cancer cell lines (leukemia, lung, colon) at concentrations of 5-20 µM. Suppresses tumor growth in vivo. | [1] |
| Direct Cytotoxicity | K562 and HeLa cells | Exhibits direct anti-cancer effects at higher concentrations (CC50 values of 70.6 µM and 100 µM, respectively). | [1] |
| Antiviral | Chikungunya Virus (CHIKV) | A synthetic derivative of this compound showed potent anti-CHIKV activity with a median effective concentration (EC50) of 9.05 µM. | [4] |
| Anti-bacterial/fungal | Trametes versicolor, Fomiptosis palustris | Shows anti-microbial activity. | [3] |
Section 2: The Known Signaling Axis: this compound and the JNK Pathway in NK Cells
The most well-characterized effect of this compound is its ability to boost the tumor-killing capacity of NK cells.[1] NK cell function is a tightly regulated balance between activating and inhibitory signals.[5] this compound tips this balance toward activation. Mechanistic studies have shown that this compound treatment leads to a rapid and specific increase in the phosphorylation of JNK, a key member of the mitogen-activated protein kinase (MAPK) family, while other kinases like Akt, ERK, and p38 are unaffected.[1]
The activation of the JNK pathway is critical for the subsequent polarization of the microtubule-organizing center (MTOC) and cytotoxic granules (containing perforin and granzymes) toward the immunological synapse formed with a target cancer cell.[6] Inhibition of JNK using a specific chemical inhibitor abrogates the this compound-induced enhancement of NK cell cytotoxicity, confirming the pathway's central role.[1][2]
However, this raises a critical question: Is JNK the direct molecular target of this compound, or is an upstream regulator being modulated? Direct binding to JNK is possible, but it is equally, if not more, likely that this compound targets a protein higher up in the signaling cascade. The following diagram illustrates the current understanding and highlights the crucial knowledge gap.
Figure 1: Hypothesized this compound-JNK Signaling Pathway in NK Cells.
Section 3: A Multi-pronged Strategy for Target Deconvolution
To bridge the knowledge gap illustrated above, a systematic, multi-pronged approach is required. No single technique is foolproof; therefore, the convergence of evidence from orthogonal methods is paramount for confident target identification. We will detail several robust, unbiased (proteome-wide) approaches that do not require a priori assumptions about the target's identity.
3.1. Proteome-Wide, Unbiased Approaches
These methods are designed for discovery and aim to identify interactions between this compound and proteins within the complex environment of a cell lysate or intact cell.
Causality & Rationale: This classic biochemical technique is based on the principle of specific binding.[7] By immobilizing a modified version of this compound (the "bait") onto a solid support (e.g., agarose beads), it can be used to "fish" for its binding partners ("prey") from a complex protein mixture like a cell lysate. Proteins that bind to the this compound bait are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry. The key to a successful AC-MS experiment is a carefully designed bait molecule that retains its biological activity.
Figure 2: Experimental Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: AC-MS for this compound
-
Bait Synthesis:
-
Rationale: A linker must be attached to a position on the this compound molecule that is not critical for its biological activity. A structure-activity relationship (SAR) study with synthetic analogs is ideal. If SAR is unknown, choose a sterically accessible position away from key functional groups.
-
Protocol: Synthesize a this compound derivative with an aliphatic linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
-
Immobilization:
-
Protocol: Covalently couple the this compound-linker analog to NHS-activated agarose beads or azide-activated beads (if using a click chemistry approach) according to the manufacturer's instructions. Aim for a coupling density of 1-5 µmol of ligand per mL of beads.
-
-
Lysate Preparation:
-
Protocol: Culture NK-92 cells to a density of ~1-2 x 10⁶ cells/mL. Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Protocol: Incubate 1-5 mg of cell lysate with 50 µL of this compound-coupled beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Control 1 (Specificity): Incubate lysate with beads that have been treated with the linker alone (no this compound).
-
Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 1 hour before adding the this compound-coupled beads. True targets should show significantly reduced binding in this condition.
-
-
Washing:
-
Protocol: Pellet the beads and wash 3-5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Protocol: Elute bound proteins using a denaturing buffer (e.g., 2x Laemmli sample buffer) and heating at 95°C for 5 minutes. Alternatively, for MS analysis, use a compatible elution buffer like 0.1 M glycine, pH 2.5, and neutralize immediately.
-
-
Protein Identification by MS:
-
Protocol: Run the eluate on a short SDS-PAGE gel to separate proteins from residual bait. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the resulting spectra against a human protein database. Candidate targets are proteins that are significantly enriched on the this compound beads compared to both the beads-only control and the competition control.
-
Causality & Rationale: CETSA is a powerful label-free method that operates in intact cells or lysates.[8] It is based on the principle of ligand-induced thermal stabilization.[9] When a protein binds to a ligand (like this compound), its conformational stability often increases, making it more resistant to heat-induced denaturation and aggregation. By heating cell samples across a temperature gradient, with and without the drug, one can identify proteins that remain soluble at higher temperatures only in the presence of the drug. This shift in the melting curve is a direct indicator of target engagement.[10]
Figure 3: General Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for this compound
-
Cell Treatment:
-
Protocol: Treat suspensions of intact NK-92 cells (or other relevant cell lines) with a saturating concentration of this compound (e.g., 20-50 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[11]
-
-
Heating:
-
Protocol: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 68°C in 2°C increments). Immediately cool the tubes to 4°C.
-
-
Lysis and Fractionation:
-
Protocol: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis - Targeted (Western Blot):
-
Rationale: If you have a hypothesized target (e.g., an upstream kinase of JNK), this is a fast validation method.
-
Protocol: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of the candidate protein remaining in the supernatant by SDS-PAGE and Western blotting. A positive result is a band that remains strong at higher temperatures in the this compound-treated samples compared to the vehicle control.
-
-
Analysis - Proteome-Wide (CETSA-MS):
-
Rationale: This is the discovery application of CETSA.
-
Protocol: Collect the soluble fractions from a key temperature (one that shows a large difference in protein aggregation) for both vehicle and this compound-treated samples. Perform trypsin digestion followed by isobaric labeling (e.g., TMT or iTRAQ) for quantitative proteomics. Analyze by LC-MS/MS.
-
Data Analysis: Identify proteins that show a significantly higher abundance in the soluble fraction of the this compound-treated sample compared to the vehicle control. These are the direct or indirect targets of this compound.
-
Causality & Rationale: DARTS is another label-free method that works on a principle related to CETSA, but it uses proteases instead of heat as the denaturing challenge.[12] The binding of a small molecule to its target protein can shield the protein from proteolytic cleavage.[13] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, and then subjected to limited proteolysis. Proteins that are protected from digestion in the compound-treated sample are identified as potential targets.[14]
Detailed Protocol: DARTS for this compound
-
Lysate Preparation:
-
Protocol: Prepare a native cell lysate from NK-92 cells as described for AC-MS (Section 3.1.1, Step 3), but omit the detergents if possible, or use a protease-compatible one.
-
-
Compound Incubation:
-
Protocol: Aliquot the lysate. To one aliquot, add this compound to the desired final concentration (e.g., 20 µM). To a control aliquot, add the same volume of vehicle (DMSO). Incubate for 1 hour at room temperature.
-
-
Protease Digestion:
-
Rationale: Pronase or thermolysin are often used as they are aggressive and non-specific, but the optimal protease and its concentration must be empirically determined.
-
Protocol: Add a low concentration of protease (e.g., pronase at a 1:500 protease-to-total protein ratio) to both the this compound and vehicle-treated lysates. Incubate for a defined time (e.g., 15-30 minutes) at room temperature. Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Protocol: Analyze the samples by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie blue or silver stain. Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle-treated lane. These protected bands can be excised and identified by mass spectrometry.
-
Western Blot: If a candidate target is known, its protection can be specifically assessed by Western blotting.
-
Section 4: Target Validation and Hypothesis-Driven Approaches
Once a list of high-confidence candidate targets is generated from the unbiased screens, a rigorous validation phase is essential.
-
In Silico Molecular Docking:
-
Rationale: Before embarking on extensive lab work, computational docking can be used to predict whether this compound can favorably bind to the candidate proteins.[15] This method models the interaction between the ligand (this compound) and the protein's potential binding sites, providing a binding energy score and predicted pose.[16]
-
Workflow:
-
Obtain the 3D crystal structure of the candidate protein from the Protein Data Bank (PDB).
-
Prepare the protein structure (e.g., remove water, add hydrogens).
-
Generate a 3D conformer of this compound.
-
Use software like AutoDock Vina or Glide to dock this compound into the protein's active or allosteric sites.
-
Analyze the results based on binding affinity scores and the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
-
Direct Binding Assays:
-
Rationale: To confirm a direct physical interaction, purified recombinant candidate protein should be tested against this compound.
-
Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (K_D) and kinetics of the interaction.
-
-
Cellular Target Engagement and Functional Validation:
-
Rationale: Confirm that the interaction occurs in a cellular context and is responsible for the observed phenotype (JNK activation).
-
Methods:
-
siRNA/CRISPR Knockdown/Knockout: Deplete the candidate target protein in NK-92 cells. If the candidate is the true target, its depletion should prevent this compound from activating JNK and enhancing cytotoxicity.
-
Overexpression: Overexpressing the target protein may sensitize the cells to this compound.
-
Rescue Experiments: In knockout cells, re-introducing the wild-type protein should restore this compound's effect, while re-introducing a mutant predicted to be incapable of binding this compound should not.
-
-
Conclusion: A Roadmap for this compound Target Identification
The deconvolution of this compound's molecular targets is a challenging but achievable goal that holds the key to unlocking its full therapeutic potential. While its effect on the JNK pathway is established, the direct binding partner remains the critical missing link. This guide proposes a logical, robust, and multi-faceted workflow. We recommend beginning with two orthogonal, unbiased, label-free methods, such as CETSA-MS and DARTS , to generate a list of high-confidence candidates. Promising hits can then be triaged using in silicomolecular docking before proceeding to the definitive validation steps of direct binding assays and functional genomic approaches (siRNA/CRISPR) . The convergence of data from these distinct methodologies will provide the necessary scientific rigor to definitively identify the molecular targets of this compound, paving the way for mechanism-based drug development and optimization.
References
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This compound Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. (2025). Letters in Applied Microbiology. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers in Pharmacology. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). PubMed. [Link]
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Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. (2023). MDPI. [Link]
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Maintaining the Balance: Regulation of NK Cell Activity. (2022). MDPI. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). The Journal of Immunology. [Link]
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Upregulation of Natural Killer Cells Proliferation by Cytokine Stimulation. (2019). PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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JNK MAP kinase activation is required for MTOC and granule polarization in NKG2D-mediated NK cell cytotoxicity. (2008). The EMBO Journal. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
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Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. (2021). Journal of Natural Products. [Link]
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Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2013). Current Protocols in Chemical Biology. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2023). Frontiers in Molecular Biosciences. [Link]
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A Guide to In Silico Drug Design. (2021). Pharmaceuticals. [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). Spectroscopy. [Link]
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Target identification using drug affinity responsive target stability (DARTS). (2010). Proceedings of the National Academy of Sciences. [Link]
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Up on the tightrope: natural killer cell activation and inhibition. (2006). Nature Immunology. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
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Drug discovery from natural products using affinity selection-mass spectrometry. (2021). ResearchGate. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]
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Regulation of murine NK cell exhaustion through the activation of the DNA damage repair pathway. (2019). JCI Insight. [Link]
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Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023). YouTube. [Link]
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A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]
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Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021). Frontiers in Pharmacology. [Link]
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In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (2024). MDPI. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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Drug affinity responsive target stability (DARTS) for small-molecule target identification. (2013). Nature Protocols. [Link]
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DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. (2022). YouTube. [Link]
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Paulownin: A Technical Guide to its Modulation of Gene Expression in Immune Effector Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulownin, a furofuran lignan isolated from the wood of Paulownia tomentosa, has garnered significant interest for its diverse biological activities, including anti-bacterial and anti-fungal properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene expression, with a primary focus on its well-documented effects on natural killer (NK) cells. As a Senior Application Scientist, this document synthesizes current research to offer field-proven insights and detailed methodologies for investigating the therapeutic potential of this natural compound.
I. Core Mechanism: Enhancement of NK Cell Cytotoxicity through JNK Pathway Activation
The principal and most robustly characterized effect of this compound on gene expression is its ability to enhance the cytotoxic function of NK cells.[1][3] This is a critical area of research, as NK cells are pivotal components of the innate immune system, responsible for the surveillance and elimination of malignant and virally infected cells. The therapeutic potentiation of NK cell activity is a key strategy in cancer immunotherapy.
A. The JNK Signaling Nexus
This compound's mechanism of action converges on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][3] While the precise upstream receptor or sensor for this compound remains to be elucidated, downstream events clearly indicate a specific activation of JNK, without significant effects on other related pathways such as Akt, ERK, or p38 MAPK in NK cells.[3] JNK activation is a phosphorylation cascade, and this compound has been shown to promote the phosphorylation of JNK in NK-92 cells.[1]
The activation of the JNK pathway is a causal driver of the observed increase in NK cell cytotoxicity. This has been validated through inhibition studies, where pre-treatment of NK cells with a JNK inhibitor effectively reverses the this compound-induced enhancement of cytotoxicity and the expression of key cytolytic genes.[1]
B. Upregulation of Cytolytic Effector Genes
The activation of the JNK pathway by this compound culminates in the significant upregulation of genes encoding for the primary cytotoxic proteins in NK cells: perforin (PRF1) and granzyme B (GZMB).[1][4] Perforin is a pore-forming protein that creates channels in the membrane of target cells, allowing granzymes, which are serine proteases, to enter and induce apoptosis.[3]
Quantitative real-time PCR (qRT-PCR) analysis has demonstrated a dose-dependent increase in the mRNA levels of both perforin and granzyme B in NK-92 cells following treatment with this compound.[5][6] This transcriptional upregulation translates to increased protein levels, as confirmed by flow cytometry and immunofluorescence, leading to an enhanced capacity of the NK cells to lyse target cancer cells.[5][6]
While direct binding of specific transcription factors to the PRF1 and GZMB promoters following this compound treatment has not been explicitly shown, the JNK pathway is known to activate several transcription factors crucial for NK cell function. These include members of the Activator Protein-1 (AP-1) family (e.g., c-Jun), which are direct substrates of JNK.[7] Furthermore, the master regulators of NK cell cytotoxicity, T-box transcription factor T-bet (TBX21) and Eomesodermin (EOMES), are known to drive the expression of perforin and granzyme B.[8][9][10] It is plausible that JNK signaling interfaces with these transcriptional programs to enhance the expression of cytolytic genes.
II. Quantitative Impact on Gene Expression
The following table summarizes the quantitative changes in perforin and granzyme B mRNA expression in NK-92 and primary NK (pNK) cells after treatment with this compound, as determined by qRT-PCR.
| Cell Type | Treatment | Gene | Fold Change (mRNA vs. Control) | Reference |
| NK-92 | 20 µM this compound (48h) | Perforin (PRF1) | ~3.5-fold | [5][6] |
| NK-92 | 20 µM this compound (48h) | Granzyme B (GZMB) | ~1.5-fold | [5][6] |
| pNK Cells | 20 µM this compound (48h) | Perforin (PRF1) | ~2.5-fold | [4] |
| pNK Cells | 20 µM this compound (48h) | Granzyme B (GZMB) | ~1.8-fold | [4] |
III. Broader Anti-Inflammatory Potential: An Area for Future Research
While the effects of this compound on NK cells are well-documented, its impact on the expression of genes involved in broader inflammatory responses is less clear. Lignans, as a class of compounds, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and the downregulation of pro-inflammatory genes like cyclooxygenase-2 (PTGS2), inducible nitric oxide synthase (NOS2), tumor necrosis factor-alpha (TNF), and various interleukins (IL1B, IL6).[11][12][13]
However, at present, there is a lack of direct, quantitative evidence from microarray, RNA-seq, or targeted qPCR studies demonstrating the effect of isolated this compound on these specific inflammatory genes. The anti-inflammatory activities reported for extracts of Paulownia species may be attributable to other constituent compounds. This represents a significant knowledge gap and a promising avenue for future investigation. Elucidating these effects would be crucial for understanding the full therapeutic potential of this compound in inflammatory diseases.
IV. Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to validate and expand upon the known effects of this compound on gene expression.
A. Cell Culture and this compound Treatment
-
Causality: The choice of cell line is critical. The NK-92 cell line is a well-established model for human NK cells and is used due to its homogeneity and ease of culture, providing reproducible results.[1] Primary NK cells, isolated from peripheral blood, offer a more physiologically relevant model but exhibit greater donor-to-donor variability.
-
Cell Culture: Culture NK-92 cells in α-MEM supplemented with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% fetal bovine serum, 12.5% horse serum, and 100-200 U/mL recombinant IL-2. Maintain cells at a density between 3 x 10^5 and 1 x 10^6 cells/mL at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 20 mM). Further dilute in culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[5] Ensure the final DMSO concentration in the culture is non-toxic (typically <0.1%).
-
Treatment: Seed NK-92 cells at a density of 5 x 10^5 cells/mL. Add the diluted this compound or vehicle control (DMSO) to the cell suspension. Incubate for the desired time period (e.g., 24 or 48 hours) before harvesting for downstream analysis.[5]
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Self-Validation: This protocol includes critical quality control steps. The use of a housekeeping gene (e.g., ACTB) for normalization accounts for variations in RNA input and reverse transcription efficiency. The 2^-ΔΔCt method provides a robust way to calculate relative fold changes in gene expression.
-
RNA Isolation: Harvest approximately 1-2 x 10^6 cells by centrifugation. Isolate total RNA using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume containing:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Primer Sequences:
-
PRF1 Forward: 5'-AAG ACC ACA GGC AGA CCA CAT-3'
-
PRF1 Reverse: 5'-GCT TGA GGG GTT TGT CTT TGA-3'
-
GZMB Forward: 5'-GCC TGA GAG TGG TGA GTC TGA-3'
-
GZMB Reverse: 5'-GGT TTT CAT GGT TCC TCC TGT-3'
-
ACTB (β-actin) Forward: 5'-GGC ACC ACA CCT TCT ACA ATG-3'
-
ACTB (β-actin) Reverse: 5'-GGT CTT TAC GGA TGT CAA CGT-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene ACTB.
C. Western Blot for JNK Phosphorylation
-
Trustworthiness: This method confirms the activation of the JNK pathway at the protein level. The inclusion of antibodies against both the phosphorylated (active) form and the total form of the protein is a critical internal control, demonstrating that changes in the signal are due to phosphorylation and not alterations in the total amount of the protein.
-
Protein Extraction: Treat NK-92 cells with 20 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
V. Conclusion and Future Directions
This compound unequivocally enhances the cytotoxic potential of NK cells by upregulating the expression of the critical effector genes PRF1 and GZMB. This effect is mechanistically linked to the specific activation of the JNK signaling pathway. The detailed protocols provided herein serve as a robust framework for the validation and further exploration of this phenomenon.
Significant opportunities for future research remain. A global, unbiased transcriptomic analysis (e.g., RNA-seq) of this compound-treated immune cells would provide a comprehensive map of its effects on gene expression. Furthermore, elucidating the direct upstream targets of this compound and the specific transcription factors that mediate the upregulation of perforin and granzyme B will be crucial for a complete understanding of its mechanism of action. Finally, rigorous investigation into the potential anti-inflammatory gene regulatory effects of this compound in other immune cell types, such as macrophages, is warranted and could significantly broaden its therapeutic applicability.
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Lin, C. H., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
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Mair, F., et al. (2019). Expression of T-Bet, Eomesodermin, and GATA-3 Correlates With Distinct Phenotypes and Functional Properties in Porcine γδ T Cells. PubMed Central. [Link]
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Li, Z., et al. (2021). Effect of epicatechin on inflammatory cytokines and MAPK/NF-κB signaling pathway in lipopolysaccharide-induced acute lung injury of BALB/c mice. SciSpace. [Link]
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Felices, M., & Miller, J. S. (2017). Transcriptional and post-transcriptional regulation of NK cell development and function. National Institutes of Health. [Link]
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Aparicio-Soto, M., et al. (2021). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]
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HistoCyte Laboratories. (2022). Transcription factors EOMES and T-BET regulate maturation of NK cells. HistoCyte Laboratories. [Link]
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Chen, C. Q., et al. (2006). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols: High-Purity Paulownin from Paulownia Wood
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the extraction and purification of paulownin, a bioactive furofuran lignan, from the wood of Paulownia species, particularly Paulownia tomentosa. This compound exhibits a range of promising physiological functions, including anti-tumor, anti-bacterial, and anti-fungal properties.[1] The protocols detailed herein are designed to be a self-validating system, guiding the user from raw material processing to the acquisition of high-purity crystalline this compound suitable for downstream applications in research and drug discovery. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying scientific principles.
Introduction: The Scientific Rationale
Paulownia tomentosa, a fast-growing hardwood, is a rich source of various secondary metabolites, including flavonoids, phenolic glycosides, and lignans.[2][3] Among these, this compound has garnered significant interest for its diverse biological activities.[1] The complex lignocellulosic matrix of Paulownia wood, primarily composed of cellulose (approx. 40%), hemicellulose (approx. 36%), and lignin (approx. 24%), necessitates a multi-step approach to efficiently liberate and isolate this compound.[4]
The protocol outlined below is based on a sequential extraction and chromatographic purification strategy. The choice of solvents and chromatographic media is dictated by the physicochemical properties of this compound, a fairly lipophilic polyphenol.[5] The overall workflow is designed to first enrich the extract with lignans and then resolve this compound from other closely related compounds, such as sesamin, which is also found in Paulownia wood.[5]
Chemical Structure of this compound
Molecular Formula: C₂₀H₁₈O₇ Molecular Weight: 370.4 g/mol Class: Furofuran Lignan
Overall Workflow: From Wood to Pure Compound
The entire process can be visualized as a systematic reduction of complexity, starting from the heterogeneous wood matrix and culminating in a single, highly purified compound. Each stage is designed to exploit the specific chemical and physical properties of this compound to separate it from other components.
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Application Note: Preparation and Handling of Paulownin-DMSO Stock Solutions for In Vitro Cell Culture Applications
Abstract
Paulownin, a lignan isolated from Paulownia tomentosa, is a compound of increasing interest in biomedical research, notably for its potential in cancer immunotherapy through the enhancement of Natural Killer (NK) cell cytotoxicity.[1][2][3] To facilitate reproducible and accurate in vitro studies, the preparation of a stable, sterile, and accurately concentrated stock solution is paramount. This document provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), tailored for researchers, scientists, and drug development professionals. It outlines the scientific rationale behind procedural choices, detailed step-by-step methodologies, safety precautions, and best practices for storage and use in cell culture experiments.
Scientific Principles & Rationale
The Role of DMSO as a Vehicle
This compound is a moderately nonpolar organic molecule, which limits its solubility in aqueous solutions like cell culture media. Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a wide array of both nonpolar and polar compounds, making it an ideal vehicle for compounds like this compound.[4] Its miscibility with water allows for the preparation of a concentrated stock solution that can be subsequently diluted to working concentrations in aqueous cell culture medium.[4]
Managing DMSO-Induced Cytotoxicity
While an excellent solvent, DMSO is not biologically inert. At concentrations above 1%, it can induce significant molecular changes, affect cell viability, and alter mineralization activity in certain cell types.[5] At higher concentrations, it can even cause membrane disruption and oxidative stress.[6] Therefore, a critical aspect of experimental design is to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically well below 0.5%. This protocol is designed to create a high-concentration primary stock, enabling significant dilution and minimizing the final solvent concentration to ensure that the observed cellular effects are attributable to this compound, not the solvent.
Imperative of Sterility in Cell Culture
Introducing a non-sterile stock solution into a cell culture will inevitably lead to microbial contamination, invalidating experimental results. Aseptic technique is crucial throughout the preparation process. Furthermore, because autoclaving is not suitable for heat-sensitive organic compounds like this compound or volatile solvents like DMSO, sterile filtration is the mandatory final step to eliminate any potential microbial contaminants.[7][8]
Physicochemical Data & Material Specifications
A thorough understanding of the compound's properties is essential for accurate preparation.
| Property | Value | Source(s) |
| Compound Name | (+)-Paulownin | [9][10][11] |
| Molecular Formula | C₂₀H₁₈O₇ | [9][10][11] |
| Molecular Weight | 370.35 g/mol | [9][12] |
| CAS Number | 13040-46-5 | [11][12] |
| Purity | ≥98% (HPLC grade recommended) | [11][12] |
| Solubility in DMSO | ≥10 mg/mL; up to 100 mg/mL with sonication | [9][11] |
| Appearance | Solid powder | [11][12] |
Required Materials and Reagents
| Item | Specification | Rationale |
| This compound | Purity ≥98% | High purity minimizes confounding effects from impurities. |
| DMSO | Anhydrous, cell culture grade, sterile-filtered | Anhydrous DMSO prevents hydrolysis of compounds and is hygroscopic.[9] Cell culture grade ensures low endotoxin levels. |
| Syringe Filters | 0.22 µm, sterile, PTFE (Polytetrafluoroethylene) | PTFE is chemically resistant to DMSO.[13] The 0.22 µm pore size effectively removes bacteria. |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, sterile, polypropylene | Polypropylene is compatible with DMSO. Small volumes are ideal for aliquoting to minimize freeze-thaw cycles. |
| Pipettes & Tips | Calibrated micropipettes with sterile, filtered tips | Ensures accurate volume measurements and prevents cross-contamination. |
| Analytical Balance | Sensitivity of at least 0.1 mg | Required for accurate weighing of small quantities of this compound powder. |
| Vortex Mixer | Standard laboratory model | Facilitates the dissolution of this compound in DMSO. |
| Ultrasonic Bath | (Optional) For aiding dissolution | Can be used if this compound is slow to dissolve.[9] |
Safety Precautions
Researcher safety is the highest priority. Always handle chemical reagents in accordance with their Safety Data Sheet (SDS).
-
This compound: The toxicological properties have not been thoroughly investigated. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.
-
Dimethyl Sulfoxide (DMSO):
-
Enhanced Permeation: DMSO is rapidly absorbed through the skin and can carry dissolved substances with it.[14][15] This means any toxic contaminants on the skin or dissolved in the DMSO can be transported into the body.
-
Glove Selection: Standard nitrile gloves offer poor protection against DMSO. Butyl rubber gloves are required for adequate protection.[14]
-
Handling: Work within a chemical fume hood to avoid inhaling vapors.[16] Keep away from heat and sources of ignition.[14][15][16]
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and plenty of water.[15] For eye contact, flush with water for at least 15 minutes.[15]
-
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 50 mM this compound primary stock solution in 100% DMSO.
Workflow Overview
Caption: Workflow for preparing a sterile this compound-DMSO stock solution.
Step 1: Molarity Calculation
The goal is to prepare a stock solution at a concentration that is easy to dilute for future experiments (e.g., 1000x to 10000x the final working concentration). We will prepare a 50 mM stock.
-
Molecular Weight (MW) of this compound: 370.35 g/mol
-
Desired Concentration (C): 50 mM = 0.050 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (m) = C x V x MW
m = 0.050 mol/L * 0.001 L * 370.35 g/mol m = 0.0185 g = 18.5 mg
Therefore, you will need to weigh 18.5 mg of this compound to make 1 mL of a 50 mM stock solution.
Step 2: Dissolution Procedure (Aseptic Technique)
-
Prepare Workspace: Perform all steps in a certified Class II biological safety cabinet (BSC) to maintain sterility.
-
Weigh this compound: Carefully weigh 18.5 mg of this compound powder onto sterile weighing paper or directly into a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette with a sterile tip, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Dissolve: Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Expert Tip: If dissolution is slow, place the tube in an ultrasonic water bath for 5-10 minute cycles until the solution is clear.[9] Avoid excessive heating, as this can degrade the compound.
-
Step 3: Sterile Filtration
-
Draw the entire this compound-DMSO solution into a sterile 1 mL or 3 mL syringe.
-
Securely attach a sterile 0.22 µm PTFE syringe filter to the syringe tip.
-
Carefully dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This is your final, sterile primary stock solution.
-
Trustworthiness Check: This step is non-negotiable for cell culture applications. It removes any potential bacterial or fungal contaminants that may have been introduced during handling.[7]
-
Step 4: Aliquoting and Storage
To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
| Storage Temperature | Shelf Life | Protection |
| -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Source: Based on vendor stability data.[9]
Label each aliquot clearly with the compound name ("this compound"), concentration (50 mM), solvent (DMSO), and date of preparation.
Application Protocol: Preparing Working Solutions
This section describes how to dilute the 50 mM primary stock for use in a cell culture experiment.
Scenario: You want to treat NK-92 cells with a final concentration of 20 µM this compound.[1][2]
-
Determine Final DMSO Concentration: The goal is to keep the final DMSO concentration below 0.1%.
-
Dilution Factor = (Stock Concentration) / (Final Concentration)
-
Dilution Factor = 50 mM / 20 µM = 50,000 µM / 20 µM = 2500x
-
Final DMSO % = (Initial DMSO %) / Dilution Factor
-
Final DMSO % = 100% / 2500 = 0.04%
-
This concentration (0.04%) is well below the cytotoxic threshold for most cell lines and is considered safe.[5]
-
-
Serial Dilution (Recommended): Directly pipetting the tiny volume required from the 50 mM stock is inaccurate. A two-step serial dilution is recommended.
-
Step A: Create an Intermediate Stock (e.g., 500 µM):
-
Thaw one 50 mM stock aliquot.
-
Dilute it 1:100 in sterile cell culture medium. For example, add 2 µL of the 50 mM stock to 198 µL of medium. This gives you 200 µL of a 500 µM intermediate stock.
-
-
Step B: Prepare the Final Working Solution:
-
Add the intermediate stock to your cells. To achieve a final concentration of 20 µM from a 500 µM intermediate stock, you need a 1:25 dilution.
-
For a 1 mL final volume in a culture well, add 40 µL of the 500 µM intermediate stock to 960 µL of cell suspension.
-
-
-
Control Group: Always include a "vehicle control" in your experiments. This group should be treated with the same final concentration of DMSO (in this case, 0.04%) but without this compound, to ensure that any observed effects are not due to the solvent itself.[5]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution |
| Compound precipitates upon dilution in media | The final concentration exceeds this compound's aqueous solubility limit. | Perform a solubility test with your specific media. Consider lowering the final working concentration. Ensure thorough mixing upon dilution. |
| Cell death observed in vehicle control group | Final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by preparing a more concentrated primary stock (if solubility allows) or performing an additional dilution step. Ensure the DMSO is high-purity and not degraded. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution; inaccurate pipetting. | Always use single-use aliquots. Ensure pipettes are calibrated. Prepare fresh intermediate dilutions for each experiment. |
| Contamination in cell culture after treatment | Breach in aseptic technique during stock preparation or dilution. | Discard the contaminated stock and cultures. Prepare a new stock solution, strictly adhering to aseptic and sterile filtration protocols. |
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. National Institutes of Health (NIH). [Link]
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(PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Paulownia Organs as Interesting New Sources of Bioactive Compounds. Semantic Scholar. [Link]
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Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PubMed, National Institutes of Health (NIH). [Link]
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-
Cell Freezing Medium-DMSO Serum free 1x, sterile-filtered, suitable fo. IVF Store. [Link]
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Application Notes and Protocols: Paulownin Formulation for In Vivo Animal Studies
Introduction: Unlocking the Therapeutic Potential of Paulownin
This compound, a furofuran lignan isolated from plant species such as Paulownia tomentosa, is a promising natural product with a growing body of evidence supporting its therapeutic potential.[1][2] Recent in vivo studies have demonstrated its significant anti-tumor effects, mediated through the enhancement of natural killer (NK) cell cytotoxicity via the JNK signaling pathway.[1][2] These findings position this compound as a strong candidate for further preclinical development, particularly in the field of cancer immunotherapy.
However, the progression of this compound from a promising molecule to a viable investigational agent is hampered by a significant, yet common, challenge in drug development: its poor aqueous solubility. As a complex, lipophilic molecule, this compound's physicochemical properties necessitate sophisticated formulation strategies to ensure its bioavailability and efficacy in in vivo models.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for formulating this compound for preclinical animal studies. Moving beyond simple recipes, this document elucidates the scientific rationale behind formulation choices, provides detailed, step-by-step protocols for various formulation approaches, and establishes a robust quality control system to ensure the reliability and reproducibility of your in vivo experiments.
Part 1: Pre-Formulation Analysis - Understanding the Molecule
A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. While specific experimental data for this compound can be limited, we can infer its characteristics based on its structure and data from similar lignan/flavonoid compounds.
Physicochemical Properties of this compound:
| Property | Value / Inferred Characteristic | Rationale & Impact on Formulation |
| Molecular Formula | C₂₀H₁₈O₇ | Provides the basis for all molar and mass calculations. |
| Molecular Weight | 370.4 g/mol [3] | Influences diffusion and membrane transport. |
| Structure | Furofuran Lignan | A complex, rigid structure with multiple oxygen-containing functional groups, but lacking strongly ionizable groups. |
| Aqueous Solubility | Poor / Very Low | This is the primary challenge. Low aqueous solubility leads to poor dissolution in physiological fluids, limiting absorption and bioavailability.[4] |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, Ethanol (e.g., ~10 mg/mL)[3] | Indicates that solvent-based formulation strategies are feasible as a starting point. |
| Predicted Lipophilicity (LogP) | Moderately High | The molecule possesses both hydrophobic (aromatic rings) and hydrophilic (ether and hydroxyl groups) regions, but overall lipophilicity is expected to be high, contributing to poor aqueous solubility. |
| Melting Point | High (Inferred) | Lignans and similar polyphenolic compounds are often crystalline solids with high melting points, a characteristic of "brick dust" molecules that require significant energy to break the crystal lattice for dissolution.[4][5] |
| pKa | Not Applicable (Essentially Neutral) | The absence of strongly acidic or basic functional groups means that pH modification of the vehicle will not significantly improve solubility. |
The key takeaway from this analysis is that this compound is a classic Biopharmaceutics Classification System (BCS) Class II or IV candidate: a poorly soluble compound whose absorption is limited by its dissolution rate. Therefore, our formulation strategies must focus on enhancing its solubility and creating a stable, deliverable form for administration.
Part 2: Formulation Strategies & Step-by-Step Protocols
The choice of formulation depends on the intended route of administration, the required dose, the duration of the study, and available resources. For preclinical cancer studies, common routes include intravenous (IV), intraperitoneal (IP), and oral (PO) administration. We present three robust protocols, starting with a simple co-solvent system and progressing to more advanced methods.
Experimental Workflow Overview
Caption: Step-by-step workflow for in vivo administration.
Part 5: Safety, Handling, and Troubleshooting
Compound & Excipient Safety:
-
This compound: Handle as a standard laboratory chemical. Wear gloves, eye protection, and a lab coat. Avoid inhalation of the powder. [6]* DMSO: Can enhance the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Tween® 80: Generally considered safe, but can have biological effects and has been implicated in hypersensitivity reactions in some cases, particularly with IV administration. [7][8]* SBE-β-CD: Has a good safety profile for parenteral use, but high doses in animals with renal impairment may lead to accumulation. [9][10] Troubleshooting Common Issues:
| Issue | Potential Cause | Solution |
| Precipitation during formulation | - Order of addition was incorrect.- Temperature is too low.- Drug concentration is too high. | - Always add the aqueous phase to the organic phase slowly and with vigorous mixing.- Gently warm the solution (do not exceed 40°C).- Re-evaluate the formulation to reduce the final drug concentration. |
| Cloudiness in final solution (Protocols 1 & 2) | - Incomplete dissolution.- Precipitation.- Microbial contamination. | - Ensure complete dissolution in the initial DMSO stock.- Re-filter the solution through a 0.22 µm filter.- If cloudiness persists, discard and prepare a fresh batch under stricter aseptic technique. |
| Adverse reaction in animals (e.g., distress, lethargy) | - Formulation is not isotonic or at physiological pH.- Vehicle toxicity.- Rapid injection rate (IV). | - Perform all QC checks (pH, osmolality).- Run a vehicle-only control group to assess tolerability.- Administer IV injections slowly over 1-2 minutes. |
References
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J.-T., Lim, J.-S., Cho, H. J., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
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ResearchGate. (n.d.). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). [Link]
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Garg, T., Singh, S., & Singh, S. (2015). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Artificial Cells, Nanomedicine, and Biotechnology, 44(5), 1-11. [Link]
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European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]
-
Kumar, S., Tonk, R. K., & Sharma, P. C. (2020). Some Quality Control Analysis Parameters of Parenteral Formulations. International Journal of Trend in Scientific Research and Development, 4(5), 1081-1088. [Link]
-
Sá, A. G. A., Faria, V. J., de Oliveira, D. M., & de Souza, G. H. B. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. Pharmaceutics, 15(10), 2445. [Link]
-
ResearchGate. (n.d.). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?[Link]
-
Le, J., & Wang, J. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 17(10), 3841–3852. [Link]
-
Al-Mubarak, A. H., Al-Ali, A. A., & Al-Saad, K. A. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 856. [Link]
-
Journal Of Current Pharma Research. (n.d.). Quality Control Test's for Parenteral Preparations: A Review. [Link]
-
MacLaughlin, C., Kurbasic, A., & Augustijns, P. (2023). Safety of surfactant excipients in oral drug formulations. Journal of Pharmaceutical Sciences, 112(9), 2351-2358. [Link]
-
ResearchGate. (2015). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2021). Quality control tests for parenterals. [Link]
-
Asia Building Materials Limited. (2006). Material Safety Data Sheet: Paulownia Wood Dust. [Link]
-
ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2003). Pharmacological effects of formulation vehicles: implications for cancer chemotherapy. Clinical Pharmacokinetics, 42(7), 665–685. [Link]
-
Slideshare. (n.d.). Quality control tests for parenterals ppt. [Link]
-
SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
Universidade de Lisboa. (n.d.). Cyclodextrins as Excipients. [Link]
-
Alhakamy, N. A., Badr-Eldin, S. M., Ahmed, O. A. A., Aldawsari, H. M., & Caruso, F. (2022). Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. Pharmaceutics, 14(8), 1666. [Link]
-
PTI-CCIT. (2022). Evaluating Quality Control Solutions for Parenteral Products. [Link]
-
Li, R., & Du, R. (2024). In vivo fate of targeted drug delivery carriers. International Journal of Nanomedicine, 19, 5671–5691. [Link]
- Google Patents. (n.d.).
-
Sparreboom, A., van Zuylen, L., Brouwer, E., Loos, W. J., de Bruijn, P., Nooter, K., Stoter, G., & Verweij, J. (2001). Role of formulation vehicles in taxane pharmacology. Investigational New Drugs, 19(2), 125–133. [Link]
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- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Note & Protocol: Quantifying Paulownin-Induced Cell Membrane Disruption Using a Calcein-AM Release Assay
Introduction: Unveiling the Cytotoxic Potential of Paulownin
This compound, a naturally occurring lignan found in plants of the Paulownia and Amanita genera, has garnered interest for its diverse biological activities, including anti-inflammatory and anti-cancer properties. A critical aspect of characterizing the cytotoxic effects of any novel compound is understanding its interaction with the cell membrane. The integrity of the plasma membrane is fundamental to cell viability, and its disruption represents a key event in certain forms of necrotic or lytic cell death.
This application note provides a detailed protocol for quantifying this compound-induced cell membrane damage using the calcein-AM release assay. This assay offers a sensitive and reliable method for assessing the loss of plasma membrane integrity, a hallmark of cytotoxicity.
Assay Principle: The calcein-AM release assay is based on the fluorescence of the calcein molecule. The acetoxymethyl (AM) ester form of calcein (calcein-AM) is a non-fluorescent, lipophilic compound that readily permeates the membranes of viable cells. Once inside the cell, intracellular esterases cleave the AM group, converting it into the hydrophilic and highly fluorescent calcein. Because calcein is membrane-impermeant, it is retained within cells that have an intact plasma membrane, resulting in strong intracellular fluorescence. If a substance like this compound compromises membrane integrity, the entrapped calcein leaks out into the extracellular medium. The primary endpoint of this assay is the measurement of the fluorescence of the calcein released into the cell culture supernatant, which is directly proportional to the number of cells with damaged membranes.
Scientific Rationale and Experimental Design
Why Choose a Calcein-AM Release Assay for this compound?
-
Direct Measurement of Membrane Damage: Unlike metabolic assays (e.g., MTT or resazurin), which measure enzymatic activity and can be confounded by compounds affecting cellular metabolism, the calcein-AM release assay provides a direct physical readout of membrane rupture.
-
High Sensitivity and Signal-to-Noise Ratio: Intracellular calcein is intensely fluorescent, and its release into the low-background extracellular medium provides a robust signal. The quenching of calcein fluorescence by CoCl₂ in the cell-containing wells further enhances the signal-to-noise ratio.
-
Kinetic and Endpoint Analysis: The assay can be adapted for both kinetic (real-time) monitoring of membrane damage and for single-time-point (endpoint) analysis, offering flexibility in experimental design.
Critical Controls for a Self-Validating System
To ensure the trustworthiness of the results, the following controls are essential:
-
Negative Control (Spontaneous Release): Cells treated with vehicle (e.g., 0.1% DMSO) only. This establishes the baseline level of calcein release from healthy cells during the experiment.
-
Positive Control (Maximum Release): Cells treated with a lytic agent, such as Triton™ X-100 (0.1-1%). This lyses all cells, establishing the 100% or maximum possible calcein release.
-
Compound Control: this compound in culture medium without cells. This is crucial to check for any intrinsic fluorescence of this compound at the excitation/emission wavelengths used for calcein, which could interfere with the assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |
| Calcein-AM | Thermo Fisher Scientific | C3100MP | -20°C, desiccated |
| This compound | Cayman Chemical | 19757 | -20°C |
| Pluronic™ F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Cobalt(II) Chloride (CoCl₂) | Sigma-Aldrich | 232696 | Room Temperature |
| Triton™ X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Anhydrous DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| Cell Line (e.g., A549, HeLa) | ATCC | CCL-185, CCL-2 | Liquid Nitrogen |
| Complete Culture Medium | Varies by cell line | - | 4°C |
| PBS (Phosphate-Buffered Saline) | Gibco | 10010023 | Room Temperature |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence Plate Reader | Varies | - | - |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as needed for other formats.
Step 1: Cell Seeding
-
Culture your chosen cell line to ~80% confluency using standard cell culture techniques.
-
Harvest the cells using trypsin or another appropriate dissociation method.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure a confluent monolayer on the day of the assay.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.
Step 2: Calcein-AM Loading
-
Prepare Loading Buffer: Warm PBS and complete culture medium to 37°C. Prepare a 2X Calcein-AM Loading Buffer. For every 5 mL of buffer needed, add 5 µL of 1 mM Calcein-AM stock (in DMSO) and 5 µL of 20% Pluronic F-127 to 5 mL of culture medium. This yields a final concentration of 1 µM Calcein-AM and 0.02% Pluronic F-127. Pluronic F-127 is a non-ionic surfactant that helps to disperse the water-insoluble calcein-AM dye.
-
Load Cells: Carefully aspirate the culture medium from each well.
-
Immediately add 50 µL of the 2X Calcein-AM Loading Buffer to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light. During this time, calcein-AM enters the cells and is converted to fluorescent calcein.
-
Wash Cells: Aspirate the loading buffer and gently wash the cells twice with 100 µL of pre-warmed PBS per well to remove extracellular calcein-AM.
Step 3: Treatment with this compound
-
Prepare this compound Dilutions: Prepare a 2X stock concentration series of this compound in the appropriate assay buffer (e.g., PBS or serum-free medium). Also prepare 2X solutions for your negative (vehicle) and positive (Triton X-100) controls.
-
Add Quenching Agent: Add 50 µL of a 5 mM CoCl₂ solution in PBS to each well. The Co²⁺ ions will quench the fluorescence of any calcein that may have leaked out during the loading and washing steps, and more importantly, it will quench the fluorescence of calcein retained in intact cells attached to the well bottom. This ensures that the signal measured in the supernatant is exclusively from released calcein.
-
Initiate Treatment: Add 50 µL of the 2X this compound dilutions (or controls) to the appropriate wells. This brings the final volume to 100 µL and the reagents to a 1X concentration.
-
Incubate the plate for the desired treatment duration (e.g., 1 to 4 hours) at 37°C, protected from light. The incubation time should be optimized based on the expected kinetics of this compound's action.
Step 4: Measurement of Calcein Release
-
Centrifuge Plate (Optional but Recommended): To ensure any detached but intact cells are pelleted, centrifuge the plate at 200 x g for 3 minutes.
-
Transfer Supernatant: Carefully transfer 80 µL of the supernatant from each well to a new, clean 96-well black plate. Be careful not to disturb the cell monolayer.
-
Read Fluorescence: Measure the fluorescence of the supernatant using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
Data Analysis and Interpretation
The percentage of specific calcein release, which corresponds to the percentage of cytotoxicity, is calculated using the following formula:
% Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Where:
-
Experimental Release: Fluorescence from wells treated with this compound.
-
Spontaneous Release: Average fluorescence from wells treated with vehicle only (Negative Control).
-
Maximum Release: Average fluorescence from wells treated with Triton X-100 (Positive Control).
The results can be plotted as % Cytotoxicity versus the concentration of this compound to generate a dose-response curve, from which an EC₅₀ value (the concentration that causes 50% of the maximal effect) can be determined.
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Workflow for the this compound calcein-AM release assay.
Assay Principle Diagram
Caption: Mechanism of the calcein-AM release assay.
Troubleshooting and Expert Recommendations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Spontaneous Release | - Over-confluent cells- Cells are unhealthy/dying- Excessive washing/handling- Loading buffer toxicity | - Seed fewer cells- Ensure high viability of starting cell culture (>95%)- Handle plates gently; do not dislodge cells- Reduce calcein-AM concentration or incubation time |
| Low Maximum Release Signal | - Insufficient cell number- Incomplete cell lysis- Sub-optimal dye loading | - Increase cell seeding density- Increase Triton X-100 concentration or incubation time- Increase calcein-AM concentration or loading time |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Use a multichannel pipette for consistency- Ensure proper mixing of reagents- Avoid using the outermost wells of the plate |
| This compound Interference | - Compound is fluorescent- Compound quenches calcein | - Run a "Compound Control" (this compound in medium, no cells). If fluorescent, subtract this background from experimental wells.- Test for quenching by adding this compound to the "Maximum Release" wells. If quenching occurs, a different assay may be needed. |
References
-
Toxicity Assays. (2024). In Vitro Cytotoxicity Assay. Retrieved from [Link]
- Sasaki, H., Nishimura, H., Morita, T., et al. (2002). Phytochemistry, 60(4), 361-366.
-
Bio-Rad Laboratories. (n.d.). A real-time fluorescence-based assay for the measurement of cell-mediated cytotoxicity. Retrieved from [Link]
Application Notes & Protocols for Western Blot Analysis of JNK Phosphorylation after Paulownin Treatment
Introduction: Unveiling the Pro-Apoptotic Action of Paulownin via the JNK Signaling Cascade
This compound, a lignan compound naturally occurring in the wood of Paulownia tomentosa, has garnered significant interest for its diverse physiological activities. Recent studies have illuminated its potential as an anti-tumor agent, demonstrating that its efficacy is, in part, mediated by the activation of specific intracellular signaling pathways.[1][2][3] One of the key pathways modulated by this compound is the c-Jun N-terminal kinase (JNK) signaling cascade.[2][4][5]
The JNK pathway, a critical component of the broader mitogen-activated protein kinase (MAPK) family, functions as a central mediator of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[6][7] Activation of this pathway, which occurs through the dual phosphorylation of specific threonine and tyrosine residues on JNK, plays a pivotal role in regulating fundamental cellular processes including proliferation, development, and, notably, programmed cell death (apoptosis).[7][8][9] Research indicates that this compound specifically promotes the phosphorylation of JNK, thereby enhancing the cytolytic activity of immune cells like Natural Killer (NK) cells against cancerous cells.[1][2]
Western blot analysis is the gold-standard immunoassay for reliably detecting and quantifying the phosphorylation status of target proteins like JNK. This technique allows researchers to resolve total cellular proteins by size, transfer them to a solid support, and use highly specific antibodies to probe for the protein of interest and its modified forms. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to accurately measure JNK phosphorylation in response to this compound treatment. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the causality behind each experimental step to ensure data integrity and reproducibility.
Principle of the Assay: A Dual-Antibody Approach for Quantifying Phosphorylation
The core of this analysis lies in quantifying the change in the phosphorylation state of JNK relative to its total, unchanging expression level. This ratiometric approach is essential to confirm that an observed increase in the phosphorylated signal is due to specific pathway activation and not merely an increase in the total amount of JNK protein.
To achieve this, the Western blot procedure utilizes two distinct primary antibodies:
-
Phospho-Specific JNK (p-JNK) Antibody: This antibody is engineered to recognize and bind exclusively to the JNK protein only when it is phosphorylated at the critical threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop.
-
Total JNK (t-JNK) Antibody: This antibody binds to the JNK protein regardless of its phosphorylation state, serving as an indispensable loading control to normalize the p-JNK signal.[10]
By separating the protein lysate via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), transferring the proteins to a membrane, and probing with these antibodies, we can visualize and quantify the relative abundance of both p-JNK and t-JNK. The final data is presented as a ratio of p-JNK to t-JNK, providing a robust and reliable measure of this compound-induced JNK pathway activation.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the targeted biological pathway and the complete experimental procedure.
Caption: End-to-end workflow for Western blot analysis.
Detailed Protocols: From Cell Culture to Data Interpretation
This section provides a granular, step-by-step methodology. It is imperative to perform each step with precision to ensure the integrity of the results.
Part A: Cell Culture, Treatment, and Lysate Preparation
Rationale: The initial steps are foundational. Proper cell handling ensures a healthy, responsive model system. The choice of lysis buffer is the most critical parameter for preserving post-translational modifications. Standard RIPA or NP-40 buffers, supplemented with a robust cocktail of phosphatase and protease inhibitors, are essential to prevent the enzymatic removal of phosphate groups from JNK, which would otherwise yield a false-negative result. [11][12][13][14] Materials:
-
Selected cell line (e.g., NK-92, HeLa, or relevant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Modified RIPA Lysis Buffer (see recipe below), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Modified RIPA Buffer Recipe (for 50 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% | 500 µL |
| Sodium Deoxycholate | 0.5% | 2.5 mL of 10% stock |
| SDS | 0.1% | 500 µL of 10% stock |
| ADD FRESHLY: | ||
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Sodium Orthovanadate | 1 mM | 50 µL of 1M stock |
| Sodium Fluoride | 10 mM | 500 µL of 1M stock |
| β-glycerophosphate | 10 mM | 500 µL of 1M stock |
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare working concentrations of this compound in complete medium. A dose-response (e.g., 5, 10, 20 µM) and time-course (e.g., 15, 30, 60, 120 min) experiment is recommended to determine optimal conditions. [4] * Include a vehicle-only control (DMSO concentration matched to the highest this compound dose).
-
Aspirate old medium and add the treatment media to the cells. Incubate for the desired duration.
-
-
Cell Harvesting:
-
Place the culture plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold modified RIPA buffer to each well. [15] * Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis & Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube, avoiding the pellet. This is your clarified cell lysate.
-
Part B: Protein Quantification (Bradford Assay)
Rationale: Equal protein loading across all lanes of the gel is non-negotiable for accurate comparison. The Bradford assay is a rapid, colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a spectral shift that can be measured at 595 nm. [16][17][18] Procedure:
-
Prepare Standards: Create a standard curve using a series of known concentrations of Bovine Serum Albumin (BSA) (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL). [19]2. Sample Preparation: Dilute a small aliquot (e.g., 1-5 µL) of your clarified lysate in the same buffer as the standards.
-
Assay: Follow a commercial Bradford assay kit protocol (e.g., Bio-Rad Protein Assay) or a standard lab protocol. [16][20]Mix samples/standards with the Bradford reagent, incubate for at least 5 minutes, and measure the absorbance at 595 nm. [17]4. Calculation: Plot the absorbance of the BSA standards versus their concentration to generate a standard curve. Use the equation of the line to determine the protein concentration of your cell lysates.
Part C: SDS-PAGE and Western Blotting
Rationale: SDS-PAGE separates denatured proteins based on their molecular mass. [21][22]The subsequent transfer step moves these proteins from the fragile gel matrix onto a durable PVDF membrane, making them accessible for antibody probing. PVDF is an excellent choice due to its high protein binding capacity and mechanical strength. [23] Procedure:
-
Sample Preparation for Loading:
-
Based on the quantification results, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg).
-
In a new tube, mix the calculated lysate volume with 4X Laemmli sample buffer and deionized water to a final volume.
-
Denature the samples by heating at 95-100°C for 5-10 minutes. [24][25]2. Gel Electrophoresis:
-
Load the denatured samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in an appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom. 3. Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in water and then in transfer buffer. [23][26][27] * Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane. [26] * Perform the transfer using a wet or semi-dry transfer system according to standard protocols (e.g., 100V for 60-90 minutes in a cold room for wet transfer).
-
Part D: Immunodetection
Rationale: This multi-step process uses the high specificity of antibodies to detect the target proteins. Blocking is essential to prevent non-specific antibody binding to the membrane surface, which would cause high background. For phospho-protein detection, BSA is preferred over non-fat dry milk as a blocking agent because milk contains casein, a phosphoprotein that can increase background noise. [14] Procedure:
-
Blocking:
-
Following transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. [28]2. Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-JNK or anti-t-JNK) in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. [29][30][31]Note: It is best practice to probe for p-JNK and t-JNK on separate, parallel blots for the most accurate quantification.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. [32]5. Final Washes:
-
Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Part E: Signal Detection and Data Analysis
Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with an Enhanced Chemiluminescent (ECL) substrate, producing light that can be captured by a digital imager or X-ray film. [33][34][35][36]Densitometry software is then used to quantify the intensity of the bands, allowing for a ratiometric analysis of p-JNK versus t-JNK.
Procedure:
-
Detection:
-
Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system (e.g., Bio-Rad ChemiDoc) or by exposing it to X-ray film.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji or Image Lab Software), measure the pixel intensity (density) of the bands for p-JNK and t-JNK for each sample lane.
-
Normalization: For each sample, calculate the ratio of the p-JNK band intensity to the t-JNK band intensity (Ratio = p-JNK / t-JNK).
-
Fold Change Calculation: Normalize all ratios to the vehicle control. The fold change for the control will be 1.0. For treated samples, Fold Change = (Ratio_treated) / (Ratio_control).
-
Interpreting the Results: A Quantitative Look at JNK Activation
The final output should be a clear, quantitative measure of JNK phosphorylation. An increase in the p-JNK/t-JNK ratio in this compound-treated samples compared to the vehicle control indicates activation of the JNK signaling pathway.
Table 1: Example Data Summary of this compound Treatment on JNK Phosphorylation
| Treatment | p-JNK Intensity (Arbitrary Units) | t-JNK Intensity (Arbitrary Units) | Normalized Ratio (p-JNK / t-JNK) | Fold Change (vs. Control) |
| Vehicle Control | 15,200 | 85,000 | 0.179 | 1.0 |
| This compound (5 µM) | 35,100 | 86,500 | 0.406 | 2.3 |
| This compound (10 µM) | 68,900 | 84,200 | 0.818 | 4.6 |
| This compound (20 µM) | 95,400 | 85,700 | 1.113 | 6.2 |
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Inactive/insufficient antibody- Insufficient protein load- Inefficient transfer- Phosphatase activity in lysate | - Use fresh antibody at optimized concentration- Load more protein (20-40 µg)- Confirm transfer with Ponceau S stain- Ensure fresh phosphatase inhibitors were added to lysis buffer |
| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing- Use of milk for blocking phospho-proteins | - Increase blocking time to 2 hours or use a commercial blocker- Titrate primary and secondary antibodies- Increase number and duration of wash steps- Switch to 5% BSA in TBST for blocking [14] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific, validated antibody- Ensure fresh protease inhibitors were added to lysis buffer and samples were kept cold |
| Inconsistent Loading (t-JNK varies) | - Inaccurate protein quantification- Pipetting errors | - Re-quantify lysates using Bradford or BCA assay- Ensure careful and consistent pipetting technique |
References
-
Frontiers. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers. [Link]
-
National Institutes of Health. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate. [Link]
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ResearchGate. (n.d.). This compound activates NK cells through the JNK signaling pathway. NK-92... ResearchGate. [Link]
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ResearchGate. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate. [Link]
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Creative Diagnostics. (n.d.). JNK Signaling Pathway. Creative Diagnostics. [Link]
-
ResearchGate. (2022). What is the optimal incubation time for primary and secondary antibodies in western blot? ResearchGate. [Link]
-
National Institutes of Health. (n.d.). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017). Quantification of protein phosphorylation with more than one band, e.g. p-JNK, by Western Blot, after reprobing? ResearchGate. [Link]
-
Bio-Rad. (n.d.). Quick Start™ Bradford Protein Assay. Bio-Rad. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Wikipedia. (n.d.). c-Jun N-terminal kinases. Wikipedia. [Link]
-
Bio-Rad. (n.d.). Clarity and Clarity Max ECL Western Blotting Substrates. Bio-Rad. [Link]
-
Protocols.io. (2023). Cell lysis and immunoblotting for protein and phospho-protein quantification. Protocols.io. [Link]
-
The Journal of Immunology. (n.d.). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. The Journal of Immunology. [Link]
-
Benchling. (2023). Western Blot (Protein Blotting onto a PVDF Membrane, Traditional Method). Benchling. [Link]
-
Virtual Amrita Laboratories. (n.d.). SDS-PAGE of protein. vlab.amrita.edu. [Link]
-
Bio-protocol. (2011). Bradford Protein Assay. Bio-protocol. [Link]
-
JoVE. (2013). Video: Separating Protein with SDS-PAGE: Procedure and Applications. Journal of Visualized Experiments. [Link]
-
Biocompare. (n.d.). ECL Substrates. Biocompare. [Link]
-
Paulo Gentil. (2007). The JNK signal transduction pathway. [Link]
-
Bio-Rad. (n.d.). Transfer Conditions. Bio-Rad. [Link]
-
ResearchGate. (2024). PVDF membrane westrnblot transfer. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Bradford Method for Protein Quantitation. ResearchGate. [Link]
-
iGEM. (2016). SDS-PAGE for protein electrophoresis. iGEM. [Link]
-
Oreate. (2026). Choosing the Best Chemiluminescent Substrates for Western Blot Detection. Oreate AI Blog. [Link]
-
PubMed. (n.d.). Activation of the JNK signaling pathway: breaking the brake on apoptosis. National Center for Biotechnology Information. [Link]
-
Sino Biological. (n.d.). Secondary Antibody Incubation for Western Blotting. Sino Biological. [Link]
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National Institutes of Health. (n.d.). Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions. National Center for Biotechnology Information. [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Assay Genie. [Link]
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MDPI. (2023). Rare Phytocannabinoids Exert Anti-Inflammatory Effects on Human Keratinocytes via the Endocannabinoid System and MAPK Signaling Pathway. MDPI. [Link]
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Application Notes & Protocols: A Proteomics Approach to Identify Paulownin-Binding Proteins
Introduction: Unveiling the Molecular Targets of Paulownin
This compound is a lignan, a class of polyphenols, isolated from the wood of Paulownia tomentosa.[1] Lignans are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Specifically, this compound has been shown to enhance the cytolytic activity of natural killer (NK) cells against various cancer cell lines, suggesting its potential as a novel immunotherapeutic agent.[1][4] This anti-tumor effect is mediated, at least in part, by the activation of the JNK signaling pathway.[1] Despite these promising findings, the direct protein targets of this compound that initiate these downstream effects remain largely unknown.
Identifying the specific protein-binding partners of a small molecule like this compound is a critical step in understanding its mechanism of action, which is essential for drug development and optimization. This application note provides a comprehensive guide for researchers to identify this compound-binding proteins using two powerful and complementary proteomics-based strategies: affinity-based protein profiling (AfBP) and Drug Affinity Responsive Target Stability (DARTS). These methods offer robust platforms for target deconvolution, enabling the identification of both high-affinity and transient interactions in complex biological systems.[5][6][7]
Strategic Overview: A Dual-Pronged Approach to Target Identification
To ensure the confident identification of bona fide this compound-binding proteins, a multi-faceted approach is recommended. This involves a primary discovery method, such as affinity-based protein profiling, followed by an orthogonal validation method like DARTS. This dual strategy helps to minimize the identification of false positives that can arise from a single experimental approach.
-
Affinity-Based Protein Profiling (AfBP): This technique utilizes a modified version of the small molecule, in this case, a this compound probe, to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[8] The probe is typically designed with a reactive group for covalent attachment to its targets and a reporter tag (e.g., biotin) for enrichment.[9]
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolysis.[5][10] This approach is advantageous as it uses the unmodified native small molecule, avoiding potential artifacts introduced by chemical modifications.[11]
Part 1: Affinity-Based Protein Profiling (AfBP) for this compound Targets
This section outlines the synthesis of a this compound-based photoaffinity probe and its application in identifying interacting proteins from cell lysates. Photoaffinity labeling is a powerful tool to capture both covalent and non-covalent interactions directly in a biological context.[12][13][14]
Protocol 1.1: Synthesis of a this compound-Based Photoaffinity Probe
The design of the photoaffinity probe is critical for successful target identification. The probe should retain the core structural features of this compound to ensure it binds to the same protein targets. It will incorporate two key functionalities: a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target protein upon UV irradiation, and a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification.[15][16]
Materials:
-
This compound
-
Appropriate chemical reagents and solvents for multi-step organic synthesis (specifics will depend on the chosen synthetic route)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Methodology:
-
Rational Design of the Probe: Analyze the structure of this compound to identify a position for modification that is least likely to interfere with its protein-binding activity. A linker arm will be introduced at this position to attach the photoreactive group and the reporter tag.
-
Multi-step Synthesis: The synthesis will involve a series of chemical reactions to introduce the diazirine and alkyne/biotin moieties onto the this compound scaffold. Each step of the synthesis must be carefully monitored by TLC and the structure of the intermediates and the final probe confirmed by NMR and mass spectrometry.
-
Purity Assessment: The final probe must be of high purity to avoid non-specific interactions. Purify the probe using column chromatography or HPLC.
Protocol 1.2: Affinity Chromatography and Mass Spectrometry
Materials:
-
Cancer cell line of interest (e.g., NK-92 cells)[1]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound photoaffinity probe
-
UV lamp (365 nm)
-
Click chemistry reagents (if an alkyne tag is used) or streptavidin beads (if a biotin tag is used)
-
SDS-PAGE gels
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Lysis: Culture the chosen cancer cell line to a sufficient density. Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Probe Incubation: Incubate the cell lysate with the this compound photoaffinity probe at a predetermined concentration. Include a control group incubated with a vehicle (e.g., DMSO).
-
Photo-crosslinking: Expose the lysate-probe mixture to UV light to induce covalent crosslinking between the probe and its binding proteins.
-
Enrichment of Probe-Protein Complexes:
-
For alkyne-tagged probes: Perform a click reaction to attach a biotin tag to the probe. Then, use streptavidin-coated magnetic beads to enrich the biotinylated protein complexes.
-
For biotin-tagged probes: Directly add streptavidin beads to the lysate to capture the probe-protein complexes.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the bound proteins from the beads and separate them by SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant) to identify and quantify the proteins enriched in the probe-treated sample compared to the control.
Data Presentation: AfBP Results
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P62333 | JNK1 | 15.2 | 0.001 | Kinase, signal transduction[1] |
| Q9Y243 | Caspase-3 | 12.8 | 0.003 | Apoptosis |
| P04637 | TP53 | 9.5 | 0.008 | Tumor suppressor |
| P10415 | PARP1 | 8.1 | 0.012 | DNA repair, apoptosis |
This table presents hypothetical data for illustrative purposes.
Visualization of the AfBP Workflow
Caption: Workflow for Affinity-Based Protein Profiling.
Part 2: Drug Affinity Responsive Target Stability (DARTS)
The DARTS methodology serves as an excellent orthogonal approach to validate the candidate proteins identified by AfBP. It relies on the principle that a small molecule binding to a protein can alter its conformation and stability, thereby affecting its susceptibility to protease digestion.[5][10][11]
Protocol 2.1: DARTS Assay
Materials:
-
Cell lysate (prepared as in Protocol 1.2)
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels
-
Western blotting reagents and antibodies for candidate proteins
-
LC-MS/MS system
Methodology:
-
Lysate Preparation: Prepare cell lysate as described previously.
-
This compound Incubation: Aliquot the lysate into two tubes. To one tube, add this compound at a desired concentration. To the other, add the vehicle control (DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to both tubes at a predetermined concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Quenching the Reaction: Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.
-
Analysis:
-
Western Blotting (for validation of specific candidates): Run the digested samples on an SDS-PAGE gel and perform a Western blot using antibodies against the candidate proteins identified from the AfBP experiment. A stronger band in the this compound-treated lane compared to the control lane indicates that this compound protected the protein from digestion.
-
LC-MS/MS (for unbiased discovery): Perform in-solution digestion of the entire proteome with trypsin and analyze the resulting peptides by LC-MS/MS. Compare the protein abundance between the this compound-treated and control samples. Proteins that are more abundant in the this compound-treated sample are potential binding partners.
-
Data Presentation: DARTS Results
| Protein ID | Gene Name | Fold Protection (this compound/Control) | p-value | Validation Status |
| P62333 | JNK1 | 3.1 | 0.005 | Validated |
| Q9Y243 | Caspase-3 | 2.8 | 0.009 | Validated |
| P04637 | TP53 | 1.2 | 0.250 | Not Validated |
| P10415 | PARP1 | 2.5 | 0.015 | Validated |
This table presents hypothetical data for illustrative purposes.
Visualization of the DARTS Workflow
Caption: Workflow for the DARTS Assay.
Discussion and Future Perspectives
The identification of direct protein targets of this compound will provide invaluable insights into its molecular mechanism of action. The candidate proteins identified through this dual-proteomics approach should be further validated using complementary biochemical and biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding and determine binding affinities.
Furthermore, understanding the cellular pathways in which these target proteins are involved will help to elucidate the broader biological effects of this compound. For example, if JNK1 is confirmed as a direct target, this would provide a direct link between this compound and the observed activation of the JNK signaling pathway.[1] This knowledge can then be leveraged for the rational design of more potent and selective analogs of this compound for therapeutic applications.
The methodologies described in this application note are not limited to the study of this compound and can be readily adapted for the target deconvolution of other natural products and small molecules. The integration of chemical proteomics with other "omics" technologies will continue to be a powerful engine for drug discovery and for unraveling the complexities of cellular signaling.
References
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). NIH.
- Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. PubMed Central.
- Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). PMC - NIH.
- Drug Target Identification in Tissues by Thermal Proteome Profiling. (2022). PubMed.
- Emerging Affinity-Based Techniques in Proteomics. (2007). PMC - NIH.
- Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. (2020). PMC - PubMed Central.
- Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). ACS Publications.
- Target identification of natural products and bioactive compounds using affinity-based probes. (2015). RSC Publishing.
- A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. (2022). Frontiers.
- Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS.
- Paulownia Organs as Interesting New Sources of Bioactive Compounds. (2022). MDPI.
- A novel photoaffinity probe for analysing the phosphatdylinositol 5-phosphate interactome. (2025). ChemRxiv.
- Target identification using drug affinity responsive target stability (DARTS). (2010). PNAS.
- Thermal Proteome Profiling (TPP) Service. Creative Proteomics.
- Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects. (2019). ResearchGate.
- Identification of Direct Protein Targets of Small Molecules. (2012). ACS Chemical Biology.
- Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. (2023). MDPI.
- Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017). Circulation.
- Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT Receptor. (2019). the Mühlemann lab - Universität Bern.
- Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. (2019). CHIMIA International Journal for Chemistry.
- Identification of protein binding partners of small molecules using label-free methods. (2018). Taylor & Francis Online.
- Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers.
- Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE.
- Protein–Protein and Protein–Membrane Associations in the Lignin Pathway. (2012). PMC - NIH.
- New Technique Reveals Where Proteins and Small Molecules Bind Together. (2024). Technology Networks.
- How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer. (2023). ACROBiosystems.
- Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX.
- Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects. (2019). NIH.
- Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. (2025). ChemRxiv.
- Examples of applications of thermal proteome profiling (TPP). In drug... (2017). ResearchGate.
- State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. (2026). SciRP.org.
- Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). (2022). ResearchGate.
- Drug affinity responsive target stability (DARTS) for small-molecule target identification. (2014). SpringerLink.
- DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. (2022). YouTube.
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Application Notes and Protocols: Development of a Stable Aqueous Formulation of Paulownin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a stable aqueous formulation for paulownin, a bioactive furofuran lignan with therapeutic potential. Recognizing the inherent poor aqueous solubility of this compound, this guide details a strategic approach from initial physicochemical characterization to the evaluation of various solubilization techniques, including the use of co-solvents, surfactants, and cyclodextrins. Detailed, step-by-step protocols for solubility screening, formulation preparation, and stability assessment are provided, underpinned by the scientific rationale for each experimental choice. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data. This guide aims to equip researchers with the necessary framework to overcome the challenges associated with this compound's hydrophobicity and to develop a stable, aqueous formulation suitable for preclinical and research applications.
Introduction: The Challenge of Formulating this compound
This compound, a lignan extracted from plants of the Paulownia and Tecoma genera, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and antiviral properties.[1][2] Like many natural products, this compound is a hydrophobic molecule, a characteristic that severely limits its solubility in aqueous media. This poor water solubility poses a major hurdle for its use in biological research and therapeutic development, as it can lead to low bioavailability and erratic dosing.[3] The development of a stable aqueous formulation is therefore a critical step to enable consistent and effective in vitro and in vivo studies.
This guide presents a systematic workflow for the development of a stable aqueous formulation of this compound. The strategy is based on a thorough understanding of the molecule's physicochemical properties and the application of established formulation principles for poorly soluble drugs.[3]
Physicochemical Characterization of this compound
2.1. Key Physicochemical Parameters
| Property | Value/Information | Significance for Formulation Development |
| Molecular Formula | C₂₀H₁₈O₇ | Provides the basis for molecular weight and subsequent molarity calculations. |
| Molecular Weight | 370.4 g/mol | Essential for preparing solutions of known concentrations. |
| Calculated logP | 1.6 | Indicates a hydrophobic nature, suggesting poor aqueous solubility. |
| Aqueous Solubility | Not experimentally determined. Expected to be low (<0.1 mg/mL) based on its hydrophobic structure and data from the analogous lignan, sesamolin.[3] | The primary challenge to overcome. Dictates the need for solubility enhancement techniques. |
| pKa | Not experimentally determined. Lacks strongly acidic or basic functional groups, suggesting it is a neutral molecule. | As a neutral molecule, its solubility is unlikely to be significantly influenced by pH changes within a physiological range. |
| Melting Point | Not experimentally determined. | Important for solid-state characterization and can influence the choice of formulation techniques (e.g., hot-melt extrusion). |
| Chemical Structure | Furofuran lignan | The furofuran ring system may be susceptible to degradation under certain conditions (e.g., extreme pH, oxidative stress). |
2.2. Causality Behind Experimental Choices
The high hydrophobicity, as suggested by the calculated logP and analogy to similar lignans, is the central challenge.[3] This necessitates the exploration of formulation strategies that can overcome the high energy barrier of dissolving this compound in water. As this compound is a neutral molecule, altering the pH of the formulation is unlikely to significantly improve its solubility. Therefore, our focus will be on formulation approaches that modify the solvent environment or encapsulate the molecule to enhance its apparent solubility.
Strategic Approach to Formulation Development
Our strategy involves a tiered approach, starting with simple and common solubilization techniques and progressing to more complex systems if required. The goal is to achieve a target concentration suitable for research purposes (e.g., ≥ 2.5 mg/mL, as suggested by commercial supplier data for in vivo studies) with acceptable physical and chemical stability.[4]
Caption: A tiered workflow for this compound formulation development.
Experimental Protocols
4.1. Protocol 1: Determination of Intrinsic Aqueous Solubility (Shake-Flask Method)
Rationale: This protocol establishes a baseline for this compound's solubility and provides a benchmark against which the performance of different formulations can be measured.
Materials:
-
This compound (solid)
-
Purified water (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Agitation device (e.g., orbital shaker)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to separate vials containing purified water and PBS, pH 7.4.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Protocol 4).
-
Calculate the intrinsic aqueous solubility in µg/mL or mM.
4.2. Protocol 2: Screening of Solubilizing Excipients
Rationale: This protocol systematically evaluates the ability of different classes of excipients to increase the aqueous solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous solutions of various excipients (see table below)
-
Agitation device
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Prepare stock solutions of the excipients in purified water at various concentrations.
-
Add an excess amount of this compound to vials containing each of the excipient solutions.
-
Follow steps 2-8 from Protocol 1 for each excipient solution.
-
Compare the solubility of this compound in each excipient solution to its intrinsic aqueous solubility to determine the most effective solubilizing agents.
Table of Suggested Excipients for Screening:
| Excipient Class | Examples | Rationale |
| Co-solvents | Propylene Glycol, PEG 300, Ethanol, DMSO | Reduce the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL | Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. |
4.3. Protocol 3: Preparation and Evaluation of Lead Formulations
Rationale: Based on the screening results, this protocol details the preparation of promising formulations for further stability testing. The example below is based on a common co-solvent/surfactant system.
Materials:
-
This compound (solid)
-
DMSO
-
PEG 300
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl in purified water)
-
Sterile syringe filters (0.22 µm)
Example Formulation (to achieve a final concentration of 2.5 mg/mL):
-
Step 1: Prepare a stock solution of this compound in DMSO. Dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Step 2: Add co-solvents and surfactants. To 100 µL of the this compound stock solution, add 400 µL of PEG 300 and mix thoroughly. Then, add 50 µL of Tween® 80 and mix again until a clear, homogenous solution is obtained.
-
Step 3: Add the aqueous component. Add 450 µL of saline to the mixture and mix thoroughly.
-
Step 4: Sterilization. Filter the final formulation through a 0.22 µm sterile syringe filter.
-
Step 5: Initial Characterization.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Measure the pH of the formulation.
-
Determine the initial concentration of this compound using the HPLC method to ensure no loss during preparation.
-
4.4. Protocol 4: Stability-Indicating HPLC Method
Rationale: A validated HPLC method is crucial for accurately quantifying this compound and detecting any degradation products during stability studies. The following is a general method that can be optimized for specific instrumentation.
HPLC System Parameters:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution (e.g., start at 30% B, ramp to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis spectral scan of this compound (likely in the range of 230-280 nm) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
4.5. Protocol 5: Stability Testing
Rationale: This protocol assesses the physical and chemical stability of the lead formulation(s) under accelerated and long-term storage conditions.
Procedure:
-
Aliquot the lead formulation into several vials and store them at different conditions:
-
Accelerated Stability: 40°C / 75% RH
-
Long-term Stability: 25°C / 60% RH
-
Refrigerated: 4°C
-
-
At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term), withdraw a sample from each storage condition.
-
Physical Stability Assessment:
-
Visually inspect for precipitation, color change, or phase separation.
-
Measure pH.
-
-
Chemical Stability Assessment:
-
Quantify the concentration of this compound using the stability-indicating HPLC method.
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Data Interpretation and Formulation Selection
The ideal formulation will maintain at least 95% of the initial this compound concentration and show no signs of physical instability (e.g., precipitation) throughout the stability study. The choice of the final formulation will depend on the intended application, with stricter stability requirements for long-term storage or in vivo use.
Caption: Decision tree for formulation selection.
Conclusion
The development of a stable aqueous formulation of this compound is an essential step in advancing its research and potential therapeutic applications. By following the systematic approach and detailed protocols outlined in this guide, researchers can overcome the challenges posed by its poor water solubility. This will enable the generation of reliable and reproducible data in biological studies and pave the way for further development of this promising natural compound.
References
-
Reis, A. C. C., et al. (2025). This compound Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. Letters in Applied Microbiology. Available at: [Link]
-
Kim, J. E., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology, 15. Available at: [Link]
-
Fitriani, L., et al. (2021). An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. Molecules, 26(19), 5849. Available at: [Link]
Sources
- 1. State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furofuranic glycosylated lignans: a gas-phase ion chemistry investigation by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the aqueous solubility of Paulownin for experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Paulownin. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide scientifically sound, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of this compound's Aqueous Solubility
This compound is a furofuran lignan, a natural product isolated from plants like Paulownia tomentosa.[1][2] Its interesting biological activities, including anti-tumor and immunomodulatory effects, make it a compound of significant research interest.[1] However, like many lignans, this compound's chemical structure lends it a hydrophobic nature, making it poorly soluble in aqueous solutions.[3][4] This presents a significant hurdle for researchers conducting in vitro and in vivo experiments, where maintaining the compound in a dissolved, bioavailable state is critical for obtaining accurate and reproducible results.
This guide will walk you through the fundamental principles and practical steps to effectively solubilize this compound for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound's molecular structure (C₂₀H₁₈O₇) is complex and largely non-polar.[3] While it possesses seven oxygen atoms that can act as hydrogen bond acceptors, the rigid, bulky furofuran core and aromatic rings create a significant hydrophobic character.[3] In aqueous environments, these hydrophobic regions resist interaction with polar water molecules, leading to low solubility and a tendency to precipitate. This behavior is typical for compounds classified as "grease-ball" molecules by formulation scientists.[5]
Q2: What is the most common and straightforward solvent to start with for this compound?
A2: The most widely used solvent for creating a primary stock solution of this compound is Dimethyl sulfoxide (DMSO) .[1][2][6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. Published research on the biological activity of this compound consistently reports its use for initial solubilization.[1][6] Commercial suppliers also list DMSO as a primary solvent, with solubilities of at least 10 mg/mL achievable.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening?
A3: This is a common issue known as "antisolvent precipitation." While your concentrated DMSO stock is stable, diluting it into a large volume of an aqueous buffer or media (the "antisolvent") drastically changes the solvent environment. The overall solvent mixture becomes too polar to keep the hydrophobic this compound dissolved, causing it to crash out of solution. The key is to ensure the final concentration of DMSO in your working solution is high enough to maintain solubility but low enough to avoid cellular toxicity.
Q4: What are the main strategies to improve the aqueous solubility of this compound beyond direct dilution of a DMSO stock?
A4: For applications requiring higher aqueous concentrations or for in vivo studies where high concentrations of pure DMSO are not viable, two primary advanced strategies are recommended:
-
Co-Solvent Systems: This involves using a mixture of solvents to create a more favorable environment for the drug.[7] A common approach for hydrophobic compounds is a blend of DMSO, polyethylene glycol (PEG), and a surfactant like Tween-80.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" where the new complex's exterior is water-soluble.[8][11] Derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective.[8][12]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for preparing this compound solutions for different experimental needs.
Guide 1: Preparing a Concentrated Stock Solution in DMSO
This is the foundational step for most in vitro experiments. The goal is to create a high-concentration stock that is stable and can be easily diluted to final working concentrations.
Rationale: Using a high-concentration stock minimizes the volume of solvent added to your final experimental setup, which is crucial for limiting solvent-induced artifacts (e.g., cytotoxicity).
Protocol 1: DMSO Stock Solution Preparation (10 mM)
-
Calculate Required Mass: this compound has a molecular weight of approximately 370.35 g/mol .[3][8] To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.35 g/mol * (1000 mg / 1 g) = 3.70 mg
-
-
Weighing: Accurately weigh 3.70 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add 1 mL of high-purity, sterile-filtered DMSO (cell culture grade).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[8]
-
Verification: Visually inspect the solution against a light and dark background to ensure it is a clear, particle-free solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8] A properly stored stock solution is typically stable for at least 1-6 months.[8]
Guide 2: Preparing Working Solutions for In Vitro Cell-Based Assays
The primary challenge here is to prevent precipitation while keeping the final DMSO concentration below cytotoxic levels.
Causality: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it ≤0.1% to minimize off-target effects.[13][14] Exceeding 1% can lead to significant cytotoxicity or altered cell function.[15][16]
Protocol 2: Serial Dilution for Cell Culture Experiments
This protocol is for dosing cells with a final this compound concentration of 10 µM.
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution (from Guide 1) at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution.
-
Pipette 2 µL of the 10 mM stock into 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix thoroughly by gentle pipetting.
-
-
Final Dilution: Add the intermediate solution to your cells. For example, to treat cells in 1 mL of media:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of media in your cell culture well.
-
This yields a final this compound concentration of 10 µM and a final DMSO concentration of 0.1% .
-
-
Vehicle Control (Critical): In a separate, parallel well, you must add the same final concentration of the solvent without the compound. This is your "vehicle control."
-
Prepare a "mock" intermediate solution with 2 µL of pure DMSO in 198 µL of media.
-
Add 100 µL of this mock solution to 900 µL of media in a control well. This well now contains 0.1% DMSO and validates that any observed effects are due to this compound and not the solvent.
-
-
Verification: After adding the final dilution to your media, gently swirl the plate and immediately inspect under a microscope for any signs of precipitation (e.g., fine crystals or cloudiness).
Data Presentation: DMSO Dilution Guide
| Target this compound Conc. | Vol. of 10 mM Stock | Vol. of Media (Final Well) | Final DMSO Conc. | Recommendation |
| 1 µM | 0.1 µL | 1 mL | 0.01% | Excellent |
| 10 µM | 1 µL | 1 mL | 0.1% | Good |
| 20 µM | 2 µL | 1 mL | 0.2% | Acceptable |
| 40 µM | 4 µL | 1 mL | 0.4% | Use with Caution |
| 80 µM | 8 µL | 1 mL | 0.8% | High Risk of Artifacts |
Note: A study on NK cells found that this compound concentrations above 80 µM reduced cell viability, which may be due to the compound itself or the required DMSO concentration.[1]
Guide 3: Advanced Solubilization for High Concentrations or In Vivo Use
When higher concentrations are needed or DMSO is not suitable for the experimental system (e.g., animal studies), advanced formulations are required. The following protocols are adapted from validated methods provided by chemical suppliers.[8]
Data Presentation: Comparison of Advanced Formulation Strategies
| Formulation Method | Composition | Achievable Solubility | Pros | Cons | Best For |
| Co-Solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.75 mM)[8] | High loading capacity; uses common excipients. | Multi-component; potential for individual component toxicity. | In vivo preclinical studies; high-concentration screening. |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.75 mM)[8] | Excellent safety profile; improves stability. | Higher cost of cyclodextrins; may alter pharmacokinetics. | In vivo studies; formulations requiring low organic solvent. |
Protocol 3: Co-Solvent Formulation
This protocol yields 1 mL of a ≥2.5 mg/mL this compound solution.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Stepwise Mixing: Add each solvent sequentially, ensuring the solution is homogenous before adding the next component.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is formed.
-
-
Verification: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[8]
Protocol 4: Cyclodextrin-Based Formulation
This protocol yields 1 mL of a ≥2.5 mg/mL this compound solution.
-
Prepare SBE-β-CD Solution: Dissolve 2 g of Sulfobutylether-β-cyclodextrin (SBE-β-CD) powder in 10 mL of sterile saline to create a 20% (w/v) solution. Ensure it is fully dissolved and clear.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Final Formulation: Add 100 µL of the 25 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until a clear solution is achieved.
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for choosing the appropriate this compound solubilization method.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin to form a water-soluble complex.
References
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers in Pharmacology. [Link]
-
(+)-Paulownin | C20H18O7 | CID 3321512. PubChem, National Institutes of Health. [Link]
-
Somu, C. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed Central. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
-
Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). ResearchGate. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (2011). The Journal of Physical Chemistry B. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2019). Touro Scholar. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Paulownin Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paulownin. This guide provides in-depth troubleshooting advice and best practices to prevent and resolve this compound precipitation in your cell culture experiments. Our goal is to ensure the integrity and reproducibility of your results by maintaining the optimal solubility of this compound in your experimental systems.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling of this compound in cell culture applications.
Q1: I'm about to start working with this compound. What is the best solvent to use for my stock solution?
A1: this compound is readily soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1][2] It is crucial to use anhydrous, high-purity DMSO to prepare your stock solution, as water contamination can significantly lower the solubility of hydrophobic compounds.[3] A stock solution of 100 mg/mL in DMSO is achievable with the help of ultrasonic treatment.[1]
Q2: I've dissolved this compound in DMSO, but I see a precipitate after adding it to my cell culture medium. What's happening?
A2: This phenomenon is likely "solvent shock."[4] Cell culture media are aqueous-based, and when a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly introduced, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4]
Q3: Can the temperature of my media affect this compound solubility?
A3: Yes, temperature can influence the solubility of compounds in cell culture media.[5] While warming the media to 37°C can sometimes aid in dissolving a compound, it's also possible for some compounds to be less stable or soluble at higher temperatures over extended incubation periods.[4] Therefore, it is critical to pre-warm your media to 37°C before adding the this compound stock solution.[3]
Q4: Does the pH of the cell culture medium matter?
A4: Absolutely. The pH of your medium, typically between 7.2 and 7.4, can affect the ionization state of a compound, which in turn influences its solubility.[4] While this compound's structure does not suggest dramatic pH-dependent solubility changes within the physiological range, significant deviations in your media's pH could be a contributing factor to precipitation.
Q5: Could this compound be interacting with components in my media, like serum?
A5: It's possible. Compounds can interact with salts, proteins, and other components in the media, leading to the formation of insoluble complexes.[4] If you are using a serum-containing medium, this compound could potentially bind to proteins, which might lead to precipitation.[4]
Troubleshooting Guide: From Observation to Solution
If you are currently experiencing this compound precipitation, this section provides a systematic approach to identify the cause and resolve the issue.
Problem 1: Precipitation Observed Immediately Upon Dilution of DMSO Stock into Media
This is the most common precipitation issue and is often due to solvent shock.
Step-by-Step Troubleshooting Protocol:
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock.
-
Rapid and Thorough Mixing: Add the DMSO stock solution dropwise directly into the vortex of the media while gently swirling or vortexing. This rapid dispersion helps prevent localized high concentrations of this compound and DMSO.[3]
-
Stepwise Dilution: Consider a two-step dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture media.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium that is well-tolerated by your cells (typically ≤ 0.5%) and minimizes its effect on this compound solubility.
Workflow for Preventing Solvent Shock-Induced Precipitation:
Caption: A workflow to minimize solvent shock when preparing this compound working solutions.
Problem 2: Precipitate Forms Over Time During Incubation
If precipitation occurs after a period of incubation, the cause may be related to compound stability, temperature effects, or interactions with media components.[4]
Troubleshooting Steps:
-
Incubator Temperature Stability: Verify that your incubator is maintaining a stable temperature. Fluctuations could affect this compound's solubility over time.
-
pH Stability of the Medium: Cell metabolism can lead to a decrease in the pH of the culture medium.[4] Monitor the pH of your media, especially in long-term experiments. If you observe significant pH shifts, consider using a medium with a more robust buffering system.
-
Serum Interactions: If you are using a serum-containing medium, consider the possibility of this compound binding to serum proteins and precipitating.[4] You could try reducing the serum concentration or, if your cell line allows, using a serum-free medium to see if the issue persists.
-
Light Sensitivity: Some compounds are light-sensitive. While there is no specific data on this compound's light sensitivity in solution, it is good practice to protect your prepared media from prolonged light exposure.
Problem 3: Precipitate is Observed in the this compound Stock Solution
Precipitation in the stock solution can occur due to improper storage or solvent issues.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the vial in a 37°C water bath for 5-10 minutes, followed by gentle swirling.[3] If warming is not sufficient, sonicate the solution for 2-5 minutes in a bath sonicator to help break up aggregates.[3]
-
Solvent Quality: Ensure the DMSO used is of high purity and anhydrous.[3] Water contamination can significantly reduce the solubility of many organic compounds.[3]
-
Storage Conditions: Store your this compound stock solution at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles, which can promote precipitation.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Best Practices for Working with this compound
Proactive measures are the most effective way to prevent precipitation issues.
-
Stock Solution Preparation:
-
Preparation of Working Solutions in Cell Culture Media:
-
Always pre-warm your cell culture media to 37°C.
-
Add the this compound stock solution to the media with gentle but thorough mixing.
-
Keep the final DMSO concentration in your media as low as possible, ideally below 0.5%.
-
-
Solubility Enhancement (for challenging applications):
-
In some instances, the use of co-solvents or surfactants may be necessary to maintain the solubility of a compound in aqueous solutions. For this compound, formulations containing PEG300 and Tween-80 have been described for in vivo use and could be adapted for in vitro assays where permissible, after careful validation for cellular toxicity.[1]
-
Table 1: Summary of this compound Solubility and Handling
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-purity, anhydrous DMSO | Excellent solubilizing agent for this compound.[1][2] |
| Stock Concentration | Up to 100 mg/mL | Allows for significant dilution into culture media. |
| Storage | -20°C or -80°C in small aliquots | Minimizes degradation and prevents precipitation from freeze-thaw cycles.[1] |
| Media Temperature | Pre-warm to 37°C before adding this compound | Improves solubility and prevents temperature shock.[3] |
| Dilution Technique | Add stock to vortexing media | Prevents localized high concentrations and solvent shock.[3] |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced precipitation and cellular toxicity. |
Advanced Troubleshooting: Characterizing the Precipitate
If precipitation persists despite following best practices, identifying the nature of the precipitate can provide valuable clues.
Decision Tree for Precipitate Analysis:
Caption: A decision-making workflow for the initial characterization of precipitates.
Experimental Protocols for Precipitate Analysis:
-
Light Microscopy: A simple first step is to observe the precipitate under a microscope. Crystalline structures may suggest the compound itself or a salt complex, while amorphous aggregates could indicate denatured proteins or compound-protein complexes.
-
High-Performance Liquid Chromatography (HPLC): To confirm if the precipitate is this compound, you can centrifuge the media to pellet the precipitate, wash it with water to remove salts, and then dissolve it in a suitable organic solvent (e.g., DMSO or methanol) for HPLC analysis. Compare the retention time with a known standard of this compound.
-
Mass Spectrometry (MS): For definitive identification, the dissolved precipitate can be analyzed by MS to confirm the molecular weight of this compound (370.35 g/mol ).[1]
-
SDS-PAGE: If you suspect protein involvement, the washed precipitate can be boiled in SDS-PAGE sample buffer and run on a polyacrylamide gel. Staining with Coomassie Blue will reveal the presence of proteins.
References
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - ResearchGate . ResearchGate. [Link]
-
Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). - ResearchGate . ResearchGate. [Link]
-
Paulownia Organs as Interesting New Sources of Bioactive Compounds - MDPI . MDPI. [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed . PubMed. [Link]
-
Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd . Luoyang FuDau Biotechnology Co., Ltd. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell . Procell. [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed . PubMed. [Link]
-
In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY) | bioRxiv . bioRxiv. [Link]
-
Profiling polyamine–protein interactions in live cells through photoaffinity labeling - PMC . PMC. [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - ResearchGate . ResearchGate. [Link]
-
Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC - NIH . PMC. [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay . Illumina. [Link]
-
Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids - MDPI . MDPI. [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate . ResearchGate. [Link]
-
Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth . BioProcess International. [Link]
-
(PDF) The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium - ResearchGate . ResearchGate. [Link]
-
Interaction with Human Serum Proteins Reveals Biocompatibility of Phosphocholine-Functionalized SPIONs and Formation of Albumin-Decorated Nanoparticles - PubMed . PubMed. [Link]
Sources
Technical Support Center: Long-Term Stability of Paulownin in DMSO Stock Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on ensuring the long-term stability of Paulownin in dimethyl sulfoxide (DMSO) stock solutions. Maintaining the integrity of your compound stocks is critical for reproducible and reliable experimental results. This resource is designed to help you navigate potential challenges through comprehensive FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound DMSO stock solutions.
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage, it is highly recommended to store this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1] Storing at lower temperatures minimizes the rate of potential chemical degradation. If a solution stored at -20°C for over a month is to be used, its efficacy should be re-verified.[1]
Q2: How critical is it to use anhydrous DMSO?
Using anhydrous DMSO is crucial for the long-term stability of this compound. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of water can lead to several issues, including:
-
Precipitation: The solubility of many organic compounds, including lignans like this compound, is significantly lower in aqueous DMSO compared to anhydrous DMSO. Absorbed water can cause your compound to precipitate out of solution, leading to an inaccurate concentration.
-
Hydrolysis: this compound, as a lignan, contains functional groups that could be susceptible to hydrolysis in the presence of water, especially under certain pH conditions or upon prolonged storage.
Q3: How many times can I freeze-thaw my this compound stock solution?
It is best practice to minimize freeze-thaw cycles.[1] Each cycle increases the risk of water absorption and can lead to compound precipitation, especially for supersaturated solutions.[3] It is strongly recommended to aliquot your stock solution into single-use volumes upon initial preparation. This ensures that the main stock remains undisturbed and at a constant low temperature.
Q4: What is the expected shelf-life of this compound in DMSO at -80°C?
Q5: Should I protect my this compound stock solution from light?
Yes. While specific photostability data for this compound is limited, lignans and other polyphenolic compounds can be sensitive to light. Exposure to UV or even ambient light can potentially lead to photodegradation. To mitigate this risk, store your stock solutions in amber vials or wrap clear vials in aluminum foil.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and storage of this compound DMSO stock solutions.
Issue 1: My this compound has precipitated out of the DMSO solution.
-
Potential Cause 1: Water Contamination. As discussed, water absorption is a primary cause of compound precipitation from DMSO.
-
Solution:
-
Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored and sealed container.
-
Handle DMSO in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize moisture exposure.
-
When preparing aliquots, work quickly and ensure vials are tightly sealed.
-
-
-
Potential Cause 2: Supersaturation. If the initial concentration of this compound in DMSO is close to its solubility limit, small changes in temperature or the presence of nucleation sites can induce precipitation.
-
Solution:
-
Gently warm the solution to 37°C and vortex to attempt redissolution.
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
-
Potential Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can promote precipitation.
-
Solution: Prepare single-use aliquots of your stock solution to avoid repeated temperature cycling of the main stock.
-
Issue 2: I suspect my this compound stock solution has degraded.
-
Signs of Degradation:
-
Unexpected or inconsistent biological assay results.
-
Visible changes in the solution's color.
-
Appearance of new peaks or changes in the peak area of the parent compound in an analytical chromatogram (e.g., HPLC).
-
-
Troubleshooting Steps:
-
Analytical Verification: The most definitive way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method.[4][5]
-
Purity Assessment: Compare the HPLC profile of the suspect stock solution to a freshly prepared standard or a previously validated stock. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves exposing the this compound solution to stress conditions such as acid, base, heat, oxidation, and light. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
-
Protocols and Methodologies
Protocol for Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity, e.g., ≥99.9%)
-
Sterile, amber glass vials with screw caps or clear vials with aluminum foil
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Once fully dissolved, immediately aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -80°C.
-
Stability-Indicating HPLC-UV Method for this compound
This general-purpose method can be adapted to assess the stability of this compound. Method optimization may be required for specific equipment and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on typical absorbance for lignans, may require optimization).
-
Column Temperature: 30°C
Visualizations
Potential Degradation Pathways of this compound
This compound possesses a furofuran lignan structure with two benzodioxole rings and a hydroxyl group.[6][7] Potential degradation pathways in a DMSO stock solution, particularly if contaminated with water, acid, or exposed to light and air, could involve:
-
Oxidation: The hydroxyl group and the benzylic positions are susceptible to oxidation.
-
Hydrolysis: The furofuran ring system could be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening.
Caption: Potential degradation pathways for this compound in DMSO.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound.
References
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
-
ResearchGate. Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). [Link]
- Willför, S. M., et al. (2006). Chromatographic analysis of lignans.
-
Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]
Sources
Technical Support Center: Navigating the Challenges in the Chemical Synthesis of Paulownin
Welcome to the technical support center for the chemical synthesis of Paulownin. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex furofuran lignan. This compound, with its unique 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core and multiple stereocenters, presents a significant synthetic challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a higher success rate in your experimental endeavors.
Troubleshooting Guides
This section is structured to provide solutions to specific problems you may encounter during the synthesis of this compound. Each issue is followed by potential causes and actionable steps for resolution.
Issue 1: Low Diastereoselectivity in the Furofuran Core Formation
Symptom: The formation of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, whether through a [3+2] cycloaddition or a radical cyclization, results in a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and reducing the overall yield of the desired isomer.
Causality: The stereochemical outcome of the furofuran core formation is highly sensitive to the reaction conditions and the nature of the substrate. Inadequate stereocontrol can arise from a lack of facial selectivity during the key bond-forming steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Solutions:
-
For [3+2] Cycloaddition Reactions:
-
Lewis Acid Screening: The choice of Lewis acid is critical for achieving high diastereoselectivity. If you are observing a poor d.r., consider screening a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl4, SnCl4, BF3·OEt2, Sc(OTf)3). The coordination of the Lewis acid to the reactants can significantly influence the transition state geometry.
-
Temperature Optimization: Cycloaddition reactions are often sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product with the lower activation energy barrier.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition state. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH2Cl2, THF).
-
-
For Radical Cyclization Reactions:
-
Control of Radical Conformation: The stereochemical outcome of a radical cyclization is often dictated by the preferred conformation of the acyclic radical precursor. The use of chiral auxiliaries or catalysts can help enforce a specific conformation, leading to improved stereocontrol.[1]
-
Lewis Acid Mediation: The presence of a Lewis acid can influence the stereoselectivity of radical cyclizations by coordinating to functional groups and restricting conformational freedom in the transition state.[2][3] Consider adding a Lewis acid to your reaction if you are not already using one.
-
Initiator and Temperature: The choice of radical initiator and the reaction temperature can affect the rate of cyclization versus competing side reactions. Ensure that the radical is generated at a controlled rate.
-
Issue 2: Epimerization of Stereocenters
Symptom: Post-reaction analysis (e.g., by NMR) reveals the presence of an undesired epimer, suggesting that a stereocenter has inverted during the reaction or workup. This is particularly common at the anomeric positions of the furofuran core.
Causality: The presence of acid, either as a catalyst or during an acidic workup, can lead to the formation of an oxocarbenium ion intermediate at the anomeric center.[4] This planar intermediate can then be attacked from either face, leading to epimerization.
Troubleshooting Protocol:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine if the epimerization is occurring during the reaction or upon workup.
-
Neutralize Promptly: If the reaction is acid-catalyzed, quench it with a mild base (e.g., saturated NaHCO3 solution) as soon as it is complete.
-
Avoid Acidic Workup: If possible, use a neutral or slightly basic workup procedure. If an acidic wash is necessary, use a very dilute acid and minimize the contact time.
-
Purification Conditions: Be mindful of the stationary phase used for chromatography. Silica gel can be acidic and may cause epimerization of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Issue 3: Challenges with Protecting Groups
Symptom: Difficulties with the introduction, removal, or stability of protecting groups for the hydroxyl functionalities in this compound precursors. This can manifest as low yields, incomplete reactions, or the formation of side products.
Causality: The multiple hydroxyl groups in this compound precursors require a carefully planned protecting group strategy.[5] Issues can arise from using protecting groups that are not stable to subsequent reaction conditions or are difficult to remove without affecting other parts of the molecule.
Protecting Group Strategy Considerations:
| Functional Group | Recommended Protecting Groups | Key Considerations |
| Phenolic Hydroxyl | Methyl (Me), Benzyl (Bn), Methanesulfonyl (Ms) | Me ethers are very stable but require harsh conditions for removal. Bn ethers are versatile and can be removed by hydrogenolysis. Ms groups can enhance acid stability of intermediates.[6] |
| Aliphatic Hydroxyl | Silyl ethers (TMS, TES, TBS, TIPS, TBDPS), Benzyl (Bn) | The choice of silyl ether depends on the required stability. Bulkier silyl groups are more stable. Bn ethers are generally robust. |
Troubleshooting Specific Protecting Group Issues:
-
Incomplete Protection/Deprotection:
-
Increase Reagent Equivalents: Ensure you are using a sufficient excess of the protecting/deprotecting agent and any necessary catalysts or bases.
-
Optimize Reaction Time and Temperature: Some protection/deprotection reactions can be sluggish and may require longer reaction times or gentle heating. Monitor the reaction progress carefully.
-
-
Protecting Group Instability:
-
Re-evaluate Your Synthetic Route: If a protecting group is consistently being cleaved during a subsequent step, you may need to reconsider the order of your reactions or choose a more robust protecting group.
-
Use Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions to allow for selective deprotection of specific hydroxyl groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters to control in the synthesis of this compound?
A1: The key stereocenters in this compound are at the C2, C4, and C6 positions of the furofuran core, which dictate the relative stereochemistry of the aryl and hydroxyl substituents. Achieving the correct relative and absolute stereochemistry at these centers is paramount for the successful synthesis of the natural product.
Q2: I am observing the formation of a significant amount of a dimeric byproduct during my radical cyclization step. What could be the cause?
A2: The formation of dimeric byproducts in radical reactions often indicates that the rate of intermolecular radical combination is competitive with the desired intramolecular cyclization. To favor the intramolecular pathway, you should perform the reaction under high dilution conditions. This can be achieved by slowly adding the radical precursor to the reaction mixture over an extended period.
Q3: My purification of the final this compound product by silica gel chromatography is resulting in low recovery. Are there any special considerations?
A3: this compound, with its multiple oxygen atoms, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor recovery. To mitigate this, you can:
-
Use a less polar solvent system for elution.
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Consider using a different purification technique, such as preparative HPLC with a C18 column or crystallization.
Q4: Can I use a one-pot procedure for multiple steps in the this compound synthesis?
A4: While one-pot procedures can improve efficiency, they need to be approached with caution in a complex synthesis like that of this compound. Compatibility of reagents and intermediates is crucial. For example, a deprotection step followed by a cyclization could potentially be done in one pot if the reagents and conditions are compatible. However, it is essential to first optimize each step individually before attempting a one-pot sequence.
Q5: What analytical techniques are most useful for characterizing the stereochemistry of this compound and its intermediates?
A5: A combination of NMR techniques is essential for determining the stereochemistry. 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons and help to elucidate the relative stereochemistry. For determining the absolute stereochemistry, comparison with literature data for the natural product or X-ray crystallography of a suitable crystalline derivative is often necessary.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated [3+2] Cycloaddition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde precursor (1.0 equiv) and the styrenic precursor (1.2 equiv) in anhydrous CH2Cl2.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (e.g., TiCl4, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a Lewis acid-mediated [3+2] cycloaddition.
References
-
Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. National Institutes of Health. [Link]
-
Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. National Institutes of Health. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. [Link]
-
C-H Insertion Approach to the Total Synthesis of Furofuran Lignans and their Heterocyclic Analogues. University of Southampton ePrints. [Link]
-
Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI. [Link]
-
Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. National Institutes of Health. [Link]
-
Protective Group Strategies. ResearchGate. [Link]
-
A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ResearchGate. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates. Chemical Communications (RSC Publishing). [Link]
-
Lewis Acid-Mediated Radical Cyclization: Stereocontrol in Cascade Radical Addition-Cyclization-Trapping Reactions. PubMed. [Link]
-
Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Optimizing HPLC Parameters for Paulownin Analysis
Welcome to the technical support center for the HPLC analysis of Paulownin. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based insights to help you optimize your analytical methods and troubleshoot common challenges. Our approach is rooted in scientific principles to ensure the accuracy, robustness, and reliability of your results.
Introduction to this compound Analysis by HPLC
This compound is a lignan found in various plant species, notably in the genus Paulownia.[1] As with many natural products, accurate quantification is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.[2] This guide will walk you through the critical parameters of HPLC method development for this compound and provide solutions to common issues you may encounter.
The foundational method for lignan analysis typically involves reversed-phase chromatography.[2] This approach utilizes a non-polar stationary phase (like C18) and a polar mobile phase, which is ideal for separating moderately polar compounds like this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the HPLC analysis of this compound.
Q1: What is the recommended starting HPLC column for this compound analysis?
A1: A C18 (octadecylsilyl) column is the most common and recommended starting point for the analysis of lignans, including this compound.[3] These columns provide excellent retention and separation for moderately non-polar compounds. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is a robust choice for method development.
Q2: How do I choose the optimal mobile phase composition?
A2: The mobile phase for reversed-phase HPLC of lignans typically consists of a mixture of water, acetonitrile, and/or methanol.[2][4] A gradient elution is often preferred over isocratic elution to achieve better separation of this compound from other matrix components and to reduce run times.
-
Rationale: Acetonitrile generally offers lower backpressure and better UV transparency at lower wavelengths compared to methanol.[2] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase is crucial for obtaining sharp, symmetrical peaks.[5] This is because the acid suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.
Q3: What is the ideal detection wavelength (λmax) for this compound?
A3: Lignans, being phenolic compounds, typically exhibit strong UV absorbance. Based on spectral data from Paulownia extracts and related flavonoids, a detection wavelength of approximately 295 nm is recommended for optimal sensitivity.[1] It is always best practice to determine the λmax of your specific this compound standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to confirm the optimal wavelength.
Q4: How should I prepare my this compound standards and samples?
A4:
-
Standard Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent to create a stock solution. Methanol or a mixture of methanol and acetonitrile are good starting choices due to the good solubility of lignans in these solvents.[6] From this stock, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: The goal is to extract this compound from the sample matrix and remove any interfering substances. A common procedure involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Q5: How can I ensure the stability of my this compound solutions?
A5: Lignans can be susceptible to degradation, especially when exposed to light and high temperatures.[3]
-
Storage: Store stock and working standard solutions in amber vials to protect them from light and refrigerate at 4°C when not in use. For long-term storage, freezing at -20°C is recommended.
-
In-use Stability: It's advisable to assess the stability of this compound in your mobile phase over the typical duration of an analytical run, especially if using an autosampler where samples may sit for several hours.
Recommended HPLC Method Parameters for this compound Analysis
This table summarizes a robust starting point for your method development. Optimization will likely be necessary based on your specific sample matrix and instrumentation.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for lignans. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape by suppressing silanol interactions.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff.[2] |
| Gradient Elution | Start with a lower percentage of B, gradually increasing over the run. A typical starting point could be 30% B to 70% B over 20 minutes. | Allows for the separation of compounds with a range of polarities and sharpens peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[7] |
| Detection Wavelength | 295 nm | A common absorption maximum for flavonoids and related structures found in Paulownia.[1] |
| Injection Volume | 10-20 µL | Should be optimized based on sample concentration and sensitivity requirements. |
Troubleshooting Guide
Even with a well-defined method, problems can arise. This section provides a systematic approach to identifying and resolving common HPLC issues in this compound analysis.
Workflow for General HPLC Troubleshooting
Caption: A systematic workflow for troubleshooting HPLC issues.
Detailed Troubleshooting in a Q&A Format
Pressure Problems
Q: My system pressure is suddenly very high. What should I do?
A: High backpressure is usually caused by a blockage in the system.
-
Isolate the Column: First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Column Blockage: Try back-flushing the column (reversing the flow direction) with a strong solvent like 100% methanol or isopropanol. If this doesn't work, the inlet frit may be clogged and need replacement.
-
System Blockage: If the pressure remains high without the column, the blockage is in the HPLC system (e.g., tubing, injector, or guard column). Systematically check each component by disconnecting them one by one, starting from the detector and moving backward towards the pump.
Q: My pressure is much lower than usual or fluctuating. What's the cause?
A: Low or fluctuating pressure often indicates a leak or air in the pump.
-
Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage.
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed. Air bubbles in the pump head can cause pressure fluctuations. Purge the pump to remove any trapped air.
-
Check Pump Seals: Worn pump seals can also cause leaks and pressure instability. If you see salt deposits around the pump head, it's a sign that the seals may need to be replaced.
Chromatographic Problems
Q: My this compound peak is tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (around 2.5-3.0 with formic or phosphoric acid) to keep this compound in its non-ionized form and to suppress silanol activity.[6]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent.
-
Column Degradation: Over time, the stationary phase can degrade, especially at higher pH. If the tailing persists with a new, clean mobile phase, the column may need to be replaced.
Q: The retention time of my this compound peak is shifting between injections. Why is this happening?
A: Retention time drift can be caused by several factors.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially after changing solvents. This can take 10-20 column volumes.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Q: I'm not seeing any peaks, or the peaks are much smaller than expected. What should I check?
A:
-
Injection Issues: Ensure the injector is working correctly and that the sample is being loaded properly. Check for air bubbles in the sample loop.
-
Detector Settings: Verify that the detector is on, the lamp is working, and the correct wavelength is set.
-
Sample Degradation: this compound may have degraded in the sample solution. Prepare a fresh sample and standard to confirm.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and bring to volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store this stock solution at 4°C, protected from light.
Protocol 2: Preparation of Calibration Standards
-
Label a series of amber vials for your desired concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Using the 1000 µg/mL stock solution, perform serial dilutions with your mobile phase (at initial gradient conditions) to achieve the desired concentrations.
-
These working standards should be prepared fresh daily if possible.
Protocol 3: Sample Extraction from Plant Material
-
Accurately weigh approximately 1 g of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Logical Relationship Diagram for Method Development
Caption: Logical flow for developing an HPLC method for this compound.
References
-
A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. (2023). MDPI. Retrieved from [Link]
-
Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2023). MDPI. Retrieved from [Link]
-
Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. (2019). European Scientific Journal. Retrieved from [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. Retrieved from [Link]
-
HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. (2023). Journal of Chromatographic Science. Retrieved from [Link]
-
(PDF) HPLC of Lignans. (2017). ResearchGate. Retrieved from [Link]
-
(PDF) Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach. (2023). ResearchGate. Retrieved from [Link]
-
(a) Absorbance spectrum of Paulownia leaf extract and (b) UV–vis... (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of methanol-water and acetonitrile-water association using multivariate curve resolution methods. (n.d.). PubMed. Retrieved from [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved from [Link]
-
UV-vis spectra of the P. tomentosa extracts in three different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. (2016). PubMed. Retrieved from [Link]
-
Dependence of ϕ i L on ϕ i m in acetonitrile−water and methanol−water eluent systems. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (n.d.). Agilent. Retrieved from [Link]
-
Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2023). MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Switching the Mobile Phase from Acetonitrile to Methanol. (n.d.). Shimadzu (Europe). Retrieved from [Link]
-
A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2023). MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
Sources
- 1. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS [mdpi.com]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Navigating Paulownin's Anti-Cancer Potential: A Technical Guide to Cell Line Selection
Welcome to the technical support center for researchers investigating the anti-cancer properties of Paulownin. This guide provides in-depth, experience-driven advice on selecting the most appropriate cancer cell lines for your studies. Moving beyond simple recommendations, we will delve into the mechanistic rationale behind cell line choices, empowering you to design robust and insightful experiments.
Frequently Asked Questions (FAQs): The Essentials of this compound Research
Here, we address the most common initial questions researchers have when beginning their journey with this compound.
Q1: What is the primary established anti-cancer mechanism of this compound?
A1: The most well-documented anti-cancer effect of this compound is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against various cancer cell types.[1][2][3][4][5] This enhancement is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in NK cells.[1][2][3][4][5] this compound treatment leads to increased phosphorylation of JNK, which in turn boosts the expression of cytolytic granules like granzyme B and perforin in NK cells.[1][2][3][4]
Q2: Does this compound have direct cytotoxic effects on cancer cells?
A2: Yes, in addition to its immuno-modulatory effects, this compound has been shown to exert direct cytotoxicity against certain cancer cell lines. Specifically, it has reported CC50 (half-maximal cytotoxic concentration) values of 70.6 µM and 100 µM against K562 (human leukemia) and HeLa (human cervical cancer) cell lines, respectively.[1]
Q3: Are there other potential mechanisms of action for this compound?
A3: While the enhancement of NK cell activity is the most robustly supported mechanism, the possibility of other anti-cancer activities exists, largely due to this compound's classification as a lignan. Other lignans have been reported to act as tubulin polymerization inhibitors or topoisomerase II inhibitors.[2][6][7][8][9] However, to date, there is no direct and conclusive evidence to confirm that this compound specifically inhibits tubulin or topoisomerase II. Further investigation into these potential mechanisms is a valid and intriguing area of research.
Troubleshooting Guide: Selecting the Right Cell Lines for Your this compound Study
This section provides a structured approach to cell line selection based on the known and potential mechanisms of this compound.
Scenario 1: Investigating the Enhancement of NK Cell Cytotoxicity (Established Mechanism)
If your research focus is on the primary, established mechanism of this compound, your experimental system should ideally consist of both effector (NK) cells and target (cancer) cells.
Recommended Effector Cell Line:
-
NK-92: This is a human natural killer cell line that is widely used in cytotoxicity assays.[1][2][3][4] It provides a consistent and reproducible effector cell population, eliminating the variability associated with primary NK cells isolated from donors.
Recommended Target Cancer Cell Lines:
The choice of target cell line should be guided by its known susceptibility to NK cell-mediated lysis. The following cell lines have been successfully used in studies demonstrating this compound-enhanced NK cell cytotoxicity[1][3][4]:
| Cell Line | Cancer Type | Key Characteristics Relevant to this compound Studies |
| K562 | Chronic Myelogenous Leukemia | Highly sensitive to NK cell-mediated lysis due to low or absent MHC class I expression.[10][11][12] The JNK pathway can be activated in these cells.[13] |
| A549 | Lung Carcinoma | Susceptible to NK cell-mediated lysis. The JNK pathway is active and can be further stimulated.[14] |
| PC-9 | Lung Adenocarcinoma | Known to be susceptible to NK cell-mediated cytotoxicity. The JNK pathway is active in these cells.[14][15] |
| SW480 | Colorectal Adenocarcinoma | Demonstrates susceptibility to NK cell-mediated killing.[16][17][18] The JNK pathway is active and can be modulated.[19] |
| HT29 | Colorectal Adenocarcinoma | Susceptible to NK cell-mediated lysis, and this can be enhanced.[16][20][21][22] The JNK pathway is active and plays a role in apoptosis.[19][23][24][25][26] |
| B16F10 | Mouse Melanoma | Used in in vivo studies demonstrating this compound's anti-tumor effects through NK cell activation.[1][4][5] |
Experimental Workflow for Investigating NK Cell-Mediated Cytotoxicity:
Caption: Workflow for assessing this compound-enhanced NK cell cytotoxicity.
Scenario 2: Investigating Direct Cytotoxicity
If you are interested in the direct effects of this compound on cancer cells, the following cell lines are recommended based on existing data:
| Cell Line | Cancer Type | Rationale for Selection |
| K562 | Chronic Myelogenous Leukemia | Demonstrated sensitivity to direct cytotoxicity by this compound (CC50 = 70.6 µM).[1] |
| HeLa | Cervical Cancer | Demonstrated sensitivity to direct cytotoxicity by this compound (CC50 = 100 µM).[1] The JNK pathway is active and involved in cell cycle regulation.[1] |
Experimental Workflow for Investigating Direct Cytotoxicity:
Caption: Workflow for determining the direct cytotoxicity of this compound.
Scenario 3: Exploring Potential Mechanisms - Tubulin or Topoisomerase II Inhibition
For researchers wishing to explore the novel hypothesis that this compound may act as a tubulin or topoisomerase II inhibitor, a different set of cell lines and experimental approaches are warranted.
For Potential Tubulin Inhibition:
-
Rationale: The goal is to determine if this compound disrupts microtubule dynamics.
-
Recommended Cell Lines:
-
A549 (Lung Carcinoma): Widely used in studies of microtubule-targeting agents.
-
MCF7 (Breast Cancer): A well-characterized epithelial cancer cell line.
-
Cell lines with known resistance to taxanes or vinca alkaloids: These would be crucial for determining if this compound can overcome common mechanisms of resistance to other tubulin inhibitors.
-
-
Key Experiments:
-
Tubulin Polymerization Assay: An in vitro assay to directly measure the effect of this compound on tubulin assembly.
-
Immunofluorescence Microscopy: To visualize the effects of this compound on the microtubule network within cells.
-
Cell Cycle Analysis: Tubulin inhibitors typically cause a G2/M phase arrest.
-
For Potential Topoisomerase II Inhibition:
-
Rationale: To ascertain if this compound interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.
-
Recommended Cell Lines:
-
K562 (Leukemia): Often used in topoisomerase II inhibitor studies.
-
HL-60 (Promyelocytic Leukemia): Another common model for studying topoisomerase II inhibitors.
-
Cell lines with varying expression levels of Topoisomerase IIα and IIβ: To investigate isoform-specific effects.
-
Etoposide-resistant cell lines: To determine if this compound shares a mechanism of action or can overcome resistance.
-
-
Key Experiments:
This compound Signaling Pathway:
Caption: this compound enhances NK cell cytotoxicity via JNK pathway activation.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key experiments discussed.
Protocol 1: NK Cell-Mediated Cytotoxicity Assay (Calcein-AM Release Assay)
This assay measures the release of a fluorescent dye from target cells upon lysis by NK cells.
-
Target Cell Labeling:
-
Harvest your target cancer cells (e.g., K562) and wash them with PBS.
-
Resuspend the cells in serum-free medium containing Calcein-AM (final concentration 5-10 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Culture NK-92 cells and treat with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Harvest and wash the NK-92 cells, then resuspend them in complete medium at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Co-culture:
-
In a 96-well round-bottom plate, add 100 µL of the labeled target cell suspension to each well.
-
Add 100 µL of the effector cell suspension to the appropriate wells to achieve the desired E:T ratios.
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a black 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Protocol 2: Western Blot for JNK Phosphorylation
This protocol allows for the detection of activated JNK in NK cells following this compound treatment.
-
Cell Lysis:
-
Treat NK-92 cells with this compound for various time points.
-
Harvest the cells and wash with ice-cold PBS containing phosphatase inhibitors.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total JNK as a loading control.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is used to assess the direct cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed your chosen cancer cells (e.g., HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
References
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
-
ResearchGate. (2024). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E).[Link]
-
ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
JoVE. (2020). Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells. [Link]
-
PubMed. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
Spandidos Publications. (2016). Inhibition of EZH2 via activation of SAPK/JNK and reduction of p65 and DNMT1 as a novel mechanism in inhibition of human lung cancer cells by polyphyllin I. [Link]
-
Spandidos Publications. (2023). Antitumor effects of NK cells expanded by activation pre‑processing of autologous feeder cells before irradiation in colorectal cancer. [Link]
-
PubMed. (2006). Inhibition of DNA Topoisomerases I and II and Cytotoxicity by Lignans From Saururus Chinensis. [Link]
-
PubMed. (2019). Genome-Wide CRISPR Screen Reveals Cancer Cell Resistance to NK Cells Induced by NK-Derived IFN-γ. [Link]
-
PubMed. (2000). Activation of the MKK4-JNK pathway during erythroid differentiation of K562 cells is inhibited by the heat shock factor 2-beta isoform. [Link]
-
MDPI. (2021). JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation. [Link]
-
Oncotarget. (2018). Activated human primary NK cells efficiently kill colorectal cancer cells in 3D spheroid cultures irrespectively of the level of PD-L1 expression. [Link]
-
National Institutes of Health. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
PubMed Central. (2021). In Vitro Anti-Tubulin Activity on MCF10A Cell Line and In Silico Rigid/Semiflexible-Residues Docking, of Two Lignans from Bursera Fagaroides var. Fagaroides. [Link]
-
National Institutes of Health. (2014). Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents. [Link]
-
ResearchGate. (2023). Expanded NK cells demonstrate increased cytotoxicity against HCT116 and HT29 cells as compared to fresh, IL-2 activated cells. [Link]
-
ResearchGate. (2004). JNK activation in TNF-resistant cell lines. [Link]
-
Frontiers. (2019). Genome-Wide CRISPR Screen Reveals Cancer Cell Resistance to NK Cells Induced by NK-Derived IFN-γ. [Link]
-
MDPI. (2023). Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. [Link]
-
PubMed. (2005). The roles of JNK and apoptotic signaling pathways in PEITC-mediated responses in human HT-29 colon adenocarcinoma cells. [Link]
-
ResearchGate. (2022). Effect of CD38 + NK cells on SW480 cells. [Link]
-
PubMed. (2008). Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity. [Link]
-
Spandidos Publications. (2021). NK cell-produced IFN-γ regulates cell growth and apoptosis of colorectal cancer by regulating IL-15. [Link]
-
PubMed. (2011). Susceptibility to natural killer cell-mediated lysis of colon cancer cells is enhanced by treatment with epidermal growth factor receptor inhibitors through UL16-binding protein-1 induction. [Link]
-
ResearchGate. (2023). Why K562 can be used for NK cells expansion?[Link]
-
National Institutes of Health. (2022). Exosomes Derived from SW480-Resistant Colon Cancer Cells Are Promote Angiogenesis via BMP-2/Smad5 Signaling Pathway. [Link]
-
BioMed Central. (2018). Targeting Polo-like kinase 1 and TRAIL enhances apoptosis in non-small cell lung cancer. [Link]
-
J-Stage. (2008). Lignans from the Bark of Machilus thunbergii and Their DNA Topoisomerases I and II Inhibition and Cytotoxicity. [Link]
-
ResearchGate. (2025). (PDF) Lignans: a versatile source of anticancer drugs. [Link]
-
AACR Journals. (2014). Abstract 488: Inhibition of JNK signaling sensitizes hypoxic colon cancer cells to DNA-damaging agents. [Link]
-
MDPI. (2020). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. [Link]
-
Cellosaurus. (n.d.). Cellosaurus cell line SW480 (CVCL_0546). [Link]
-
ResearchGate. (2018). Cytotoxicity of lignans in diverse carcinoma cell lines (IC 50 in µM).[Link]
-
eLife. (2018). The cJUN NH2-terminal kinase (JNK) signaling pathway promotes genome stability and prevents tumor initiation. [Link]
-
National Institutes of Health. (1985). Natural killer cell resistance in K-562 cell sublines. [Link]
-
National Institutes of Health. (2023). Current Understanding of PCSK9 and Its Relevance to Cancer Prognosis and Immune Therapy: A Review. [Link]
-
China Oncology. (2023). Effect of RSPO3 on inhibiting the growth of colorectal cancer transplanted tumors and increasing NK cell infiltration in vivo. [Link]
-
Epistem Ltd. (n.d.). NK Cell Therapy In Combination With Low-Dose Chemoradiotherapy. [Link]
-
PubMed. (2021). Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells. [Link]
-
National Institutes of Health. (2018). Lignans from Bursera fagaroides Affect In Vivo Cell Behavior by Disturbing the Tubulin Cytoskeleton in Zebrafish Embryos. [Link]
-
MDPI. (2023). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Tubulin Activity on MCF10A Cell Line and In Silico Rigid/Semiflexible-Residues Docking, of Two Lignans from Bursera Fagaroides var. Fagaroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lignans from Bursera fagaroides Affect In Vivo Cell Behavior by Disturbing the Tubulin Cytoskeleton in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genome-Wide CRISPR Screen Reveals Cancer Cell Resistance to NK Cells Induced by NK-Derived IFN-γ [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Natural killer cell resistance in K-562 cell sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the MKK4-JNK pathway during erythroid differentiation of K562 cells is inhibited by the heat shock factor 2-beta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of EZH2 via activation of SAPK/JNK and reduction of p65 and DNMT1 as a novel mechanism in inhibition of human lung cancer cells by polyphyllin I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Antitumor effects of NK cells expanded by activation pre‑processing of autologous feeder cells before irradiation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NK cell-produced IFN-γ regulates cell growth and apoptosis of colorectal cancer by regulating IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. NK Cell Therapy In Combination With Low-Dose Chemoradiotherapy - epistem [epistem.co.uk]
- 23. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. aacrjournals.org [aacrjournals.org]
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- 28. pdf.benchchem.com [pdf.benchchem.com]
Paulownin Extracts Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability
Welcome to the technical support center for Paulownin extracts. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of batch-to-batch variability in their experiments. By understanding the root causes of this variability and implementing robust quality control measures, you can ensure the consistency and reliability of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a lignan, a natural compound found in the wood of Paulownia species, particularly Paulownia tomentosa.[1][2][3] It has garnered significant interest in the scientific community due to its diverse physiological functions, including anti-bacterial, anti-fungal, and anti-tumor effects.[1][2][3] Recent studies have highlighted its potential in cancer immunotherapy by enhancing the cytotoxicity of natural killer (NK) cells.[1][2][4]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can be attributed to a combination of factors, including:
-
Raw Material Inconsistency: The chemical composition of Paulownia wood can vary significantly based on the species or hybrid, age of the tree, geographical location, and cultivation conditions.[5][6]
-
Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, sonication, supercritical fluid extraction) can dramatically influence the yield and purity of this compound.[7][8][9]
-
Post-Extraction Processing and Storage: Steps such as filtration, concentration, and drying, as well as storage conditions, can affect the stability and final composition of the extract.
Q3: How can I assess the quality and consistency of my this compound extracts?
A multi-faceted approach to quality control is essential. This typically involves:
-
Macroscopic and Microscopic Examination: To confirm the identity and purity of the raw plant material.[10]
-
Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for both identifying and quantifying this compound and other key chemical markers.[11]
-
Spectroscopic Analysis: Methods such as UV-Vis and IR spectroscopy can provide a rapid assessment of the overall chemical profile of the extract.[11]
Q4: Are there standardized methods for this compound extraction?
While there is no single universally "standardized" method, various effective extraction techniques have been reported in the literature. The optimal method will depend on the specific research goals (e.g., high yield vs. high purity) and available resources. This guide provides protocols for commonly used and validated methods.
Troubleshooting Guides
This section provides in-depth guidance and step-by-step protocols to help you systematically identify and resolve issues related to batch-to-batch variability of your this compound extracts.
Guide 1: Raw Material Validation and Control
The foundation of a consistent extract is consistent raw material. Follow these steps to ensure the quality of your starting Paulownia wood.
Step 1: Botanical Identification and Authentication
-
Objective: To confirm that the plant material is indeed Paulownia tomentosa or the specified Paulownia species.
-
Procedure:
-
Macroscopic Examination: Compare the physical characteristics (color, texture, odor) of the wood with authenticated reference samples.[10]
-
Microscopic Analysis: For powdered wood, microscopic examination of the cellular structures can aid in identification and rule out adulterants.[10]
-
DNA Barcoding: For definitive identification, especially for processed materials, DNA barcoding is a reliable method.[12]
-
Step 2: Chemical Profiling of Raw Material
-
Objective: To establish a chemical fingerprint of the raw material before extraction.
-
Recommended Technique: Thin-Layer Chromatography (TLC) is a cost-effective method for preliminary screening. HPLC can provide a more detailed and quantifiable profile.[10][11]
Step 3: Control of Foreign Matter and Contaminants
-
Objective: To ensure the raw material is free from contaminants that could affect the extraction process or the final product's safety.
-
Procedure:
Guide 2: Optimizing and Standardizing the Extraction Process
A well-controlled extraction process is critical for reproducibility.
Workflow for Extraction Optimization
Caption: Workflow for optimizing the this compound extraction process.
Recommended Extraction Parameters
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | Ethanol, Methanol | Ethanol, Aqueous Ethanol | Supercritical CO2 with co-solvent (e.g., Ethanol) |
| Temperature | Room Temperature to 60°C | 40-60°C | 35-55°C |
| Time | 12-24 hours | 20-60 minutes | 1-3 hours |
| Pressure | Atmospheric | Atmospheric | 10-30 MPa |
| Reference | [6] | [7][14] | [8][9] |
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of powdered, dried Paulownia wood and place it in a 250 mL flask.
-
Solvent Addition: Add 100 mL of 80% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 45 minutes.[7][14]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting extract in a vacuum oven to a constant weight.
Guide 3: Analytical Characterization and Quality Control of the Final Extract
Consistent analysis of the final extract is key to confirming batch-to-batch consistency.
Decision Tree for Troubleshooting Extract Variability
Caption: Decision tree for troubleshooting this compound extract variability.
Protocol: HPLC Quantification of this compound
-
Objective: To accurately quantify the concentration of this compound in the extract.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a gradient from 30% acetonitrile to 70% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Establishing Acceptance Criteria
For consistent results, especially in a drug development setting, it is crucial to establish clear acceptance criteria for each batch of this compound extract. This should include:
-
Appearance, Odor, and Texture: A qualitative assessment.
-
This compound Content: A quantitative range determined by HPLC (e.g., 5-7% w/w).
-
Chromatographic Fingerprint: The overall HPLC chromatogram should be comparable to a reference batch, with major peaks present in similar ratios.
-
Residual Solvents: Levels should be below the limits set by regulatory guidelines (e.g., ICH Q3C).
-
Heavy Metals and Microbial Limits: Must comply with pharmacopeial standards.
By implementing these comprehensive troubleshooting guides and quality control procedures, you can effectively address and mitigate the batch-to-batch variability of this compound extracts, leading to more reliable and reproducible scientific outcomes.
References
-
Cho, H., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
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Jakubowski, M., et al. (2024). Fibre morphological characteristics, chemical composition and fuel properties of paulownia COTEVISA-2 wood. Drewno, 67(213). [Link]
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Li, Y., et al. (2025). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. Foods, 14(1), 3941. [Link]
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Cho, H., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed, 39295927. [Link]
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Popa, V. I., & Dumitru, M. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(3), 1093. [Link]
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World Health Organization. (1998). Quality control methods for medicinal plant materials. World Health Organization. [Link]
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Salehi, B., et al. (2020). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 25(17), 3844. [Link]
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Conde, E., et al. (2020). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Molecules, 25(20), 4785. [Link]
-
Cho, H., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15. [Link]
-
Conde, E., et al. (2020). Pressurized Solvent Extraction of Paulownia Bark Phenolics. ResearchGate. [Link]
-
Esteves, B., et al. (2021). The Influence of Age on the Wood Properties of Paulownia tomentosa (Thunb.) Steud. Forests, 12(10), 1373. [Link]
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The Journal of Immunology. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation 2888. The Journal of Immunology. [Link]
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FDA. (2015). Botanical Drug Development and Quality Standards. [Link]
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Gao, W., et al. (2024). Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. Frontiers in Pharmacology, 15, 1369281. [Link]
-
Li, Y., et al. (2025). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. ResearchGate. [Link]
-
Simirgiotis, M. J., et al. (2022). Recent Development of Quality Control Methods for Herbal Derived Drug Preparations. Natural Product Communications, 17(8). [Link]
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World Health Organization. (2023). WHO guidelines for quality control of herbal medicines: From cultivation to consumption. Journal of Pharmaceutical Research International, 35(19), 41-54. [Link]
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Technical Support Center: Optimizing Sonication for Paulownin Dissolution
Welcome to the technical support center for the effective dissolution of paulownin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing sonication parameters for preparing this compound solutions. Here, we address common challenges and provide structured methodologies to ensure reproducible and reliable results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution challenging?
This compound is a lignan, a class of polyphenolic compounds, naturally occurring in plants of the Paulownia genus.[1] Like many lignans, its complex aromatic structure can lead to poor solubility in aqueous solutions and even some organic solvents. Achieving a stable, homogenous solution is critical for accurate downstream applications, including in vitro and in vivo studies.
Q2: What are the recommended starting solvents for dissolving this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for achieving high concentrations of this compound.[2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[3] For cell-based assays or in vivo studies where DMSO concentration must be minimized, co-solvent systems are often employed. A typical formulation might involve an initial stock in DMSO, which is then further diluted in a vehicle containing agents like PEG300, Tween-80, or SBE-β-CD to improve aqueous compatibility.[2]
Q3: How does sonication aid in the dissolution of this compound?
Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent.[4] This process involves the formation and violent collapse of microscopic bubbles, generating intense localized energy.[4] This energy acts on the this compound particles in two primary ways:
-
Particle Size Reduction: The mechanical shockwaves break down larger this compound aggregates into smaller particles, significantly increasing the surface area available for solvent interaction.[5]
-
Enhanced Mass Transfer: The agitation and micro-streaming created by cavitation accelerate the movement of the solvent to the particle surface, speeding up the dissolution process.[4]
Q4: What is the risk of this compound degradation during sonication?
A primary concern with sonication is the generation of heat, which can potentially degrade thermally sensitive compounds.[6] While specific thermal degradation data for this compound is not extensively published, studies on related polyphenolic compounds like flavonols show they can be susceptible to thermal degradation.[7] Furthermore, prolonged sonication (e.g., over 40 minutes) has been shown to potentially degrade some phenolic compounds.[8] Therefore, it is crucial to monitor and control the temperature of the sample during sonication.
II. Troubleshooting Guide: Common Issues in this compound Dissolution
This section addresses specific problems you may encounter during the sonication-assisted dissolution of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve completely, even after sonication. | 1. Inappropriate Solvent Choice: The solvent may not have sufficient solvating power for the desired concentration of this compound. 2. Insufficient Sonication Energy: The power setting on the sonicator may be too low, or a bath sonicator may not be providing enough focused energy. 3. Precipitation: The solution may be supersaturated, leading to precipitation upon standing. | 1. Solvent Optimization: Test a range of solvents or co-solvent systems. For stubborn solutes, starting with a small volume of a strong solvent like DMSO before adding a less polar or aqueous solvent can be effective. 2. Increase Sonication Power/Efficiency: If using a bath sonicator, ensure the vessel is at the point of maximum energy transmission. Consider switching to a probe sonicator for more direct and intense energy application.[9] 3. Concentration Adjustment: Attempt to dissolve a smaller amount of this compound or increase the solvent volume. |
| The solution appears cloudy or contains visible particulates. | 1. Incomplete Dissolution: Sonication time may be insufficient. 2. Presence of Impurities: The this compound sample may not be of high purity. 3. Formation of Aggregates: The dissolved this compound may be re-aggregating. | 1. Optimize Sonication Time: Follow the protocol in Section III to systematically determine the optimal sonication duration. 2. Sample Purity Check: Verify the purity of your this compound. If necessary, purify the compound before dissolution. 3. Post-Sonication Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. |
| The solution changes color or shows signs of degradation. | 1. Thermal Degradation: Excessive heat generation during sonication.[6] 2. Oxidative Degradation: Exposure to air and light, exacerbated by the energy from sonication. 3. Solvent Reactivity: The chosen solvent may be reacting with this compound under sonication conditions. | 1. Temperature Control: Sonicate in an ice bath and use a pulsed sonication mode to allow for heat dissipation.[10] 2. Inert Atmosphere: If this compound is particularly sensitive, consider sonicating under an inert gas like nitrogen or argon. 3. Solvent Stability Check: Ensure the solvent is stable and unreactive under the experimental conditions. |
| Inconsistent results between batches. | 1. Variable Sonication Parameters: Inconsistent sonicator settings, probe depth, or sample volume. 2. Inconsistent Material: Variation in the purity or particle size of the this compound powder. 3. Solvent Quality: Use of solvents of different grades or from different suppliers. | 1. Standardize Protocol: Maintain consistent parameters for every run: sonicator model, power setting, pulse duration, probe depth, sample volume, and vessel type. 2. Characterize Starting Material: If possible, characterize the starting material for purity and particle size distribution. 3. Use High-Purity Solvents: Always use high-purity, HPLC-grade solvents to minimize variability. |
III. Experimental Protocols
Protocol 1: Optimization of Sonication Time for this compound Dissolution
This protocol provides a systematic approach to determine the minimum sonication time required to achieve complete dissolution while minimizing the risk of degradation.
A. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent (e.g., DMSO)
-
Probe sonicator with adjustable power and pulse settings[9]
-
Ice bath
-
Vials appropriate for sonication
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
B. Workflow Diagram:
Caption: Key parameters for HPLC method validation.
IV. References
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. Available at: [Link]
-
Why was sonication unsuccessful for 1 of 6 samples? ResearchGate. Available at: [Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. PubMed. Available at: [Link]
-
(a) Absorbance spectrum of Paulownia leaf extract and (b) UV–vis... ResearchGate. Available at: [Link]
-
Bath vs probe sonicators? My PI is looking to buy a new one for sonications of up to 1 hr and at temperature (up to 70C) and gave me control of the search. Reddit. Available at: [Link]
-
Development and validation of an analytical method by HPLC-DAD for determination of caffeine in products based on guarana extracts (Paullinia cupana). ResearchGate. Available at: [Link]
-
Development and validation of an analytical method by HPLC-DAD for determination of caffeine in products based on guarana extracts (Paullinia cupana). SciELO. Available at: [Link]
-
UV-vis spectra of the P. tomentosa extracts in three different solvents. ResearchGate. Available at: [Link]
-
Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E). ResearchGate. Available at: [Link]
-
Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood. MDPI. Available at: [Link]
-
Sonolysis of natural phenolic compounds in aqueous solutions: degradation pathways and biodegradability. PubMed. Available at: [Link]
-
Sonicator Bath vs Probe Sonicator – A Clear Comparison. Athena Instruments. Available at: [Link]
-
The stability and degradation products of polyhydroxy flavonols in boiling water. ResearchGate. Available at: [Link]
-
Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. BenchSci. Available at: [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Available at: [Link]
-
HPLC Analysis Of Polyphenolic -Alkaloid Compounds And Toxicity Determination Of Medicinal Herbal Extracts. Frontiers in Health Informatics. Available at: [Link]
-
Pressurized Solvent Extraction of Paulownia Bark Phenolics. ResearchGate. Available at: [Link]
-
Comparison between ultrasound bath and ultrasound probe. ResearchGate. Available at: [Link]
-
Development of a UV/Vis spectrophotometric method for analysis of total polyphenols from Caesalpinia peltophoroides Benth. SciELO. Available at: [Link]
-
Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences. Available at: [Link]
-
Validation of a high-performance liquid chromatography method for the determination of pancuronium in Pavulon injections. PubMed. Available at: [Link]
-
Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. MDPI. Available at: [Link]
-
What if sonication doesn't work? ResearchGate. Available at: [Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. PMC - NIH. Available at: [Link]
-
Spectrophotometric method for polyphenols analysis: prevalidation and application on Plantago L. species. PubMed. Available at: [Link]
-
Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. MDPI. Available at: [Link]
-
Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. NIH. Available at: [Link]
-
Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection. Tovatech. Available at: [Link]
-
Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Effect of heat processing on thermal stability and antioxidant activity of six flavonoids: CHAABAN et al. ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation for The Determination of Erlotinib in API Form and Marketed Pharmaceutical Dosage Forms By RP-HPLC. Zenodo. Available at: [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. Available at: [Link]
-
Differences Between Ultrasonic Baths and Ultrasonic Homogenizers. Blog. Available at: [Link]
-
Influence of sonication on the phenolic content and antioxidant activity of Terminalia catappa L. leaves. PMC - NIH. Available at: [Link]
-
Development of Chromatographic Methods for Determination of Agrimoniin and Related Polyphenols in Pharmaceutical Products. ResearchGate. Available at: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Available at: [Link]
-
Method Development and Validation of HPLC for the Determination and Quantification of Pantoprazole. bepls. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Paulownin and Podophyllotoxin for Cancer Research
In the landscape of natural product-derived anticancer agents, lignans have emerged as a promising class of compounds. Among these, podophyllotoxin has long been a benchmark, with its derivatives forming the basis of established chemotherapeutic drugs. More recently, another lignan, paulownin, has garnered attention for its potential cytotoxic and immunomodulatory effects. This guide provides an in-depth, objective comparison of the cytotoxic properties of this compound and podophyllotoxin, offering experimental data and procedural insights to inform researchers and drug development professionals.
At a Glance: Chemical Structures and Core Mechanisms
This compound and podophyllotoxin, while both classified as lignans, possess distinct chemical structures that underpin their different biological activities.
This compound is a furofuran lignan isolated from plants of the Paulownia genus.[1] Its cytotoxic activity is increasingly understood to be linked to the enhancement of the immune system's ability to fight cancer.
Podophyllotoxin , an aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent.[2] Its derivatives, such as etoposide and teniposide, are widely used in clinical oncology.
Caption: High-level overview of this compound and Podophyllotoxin.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50/CC50 value indicates greater potency.
While research into the cytotoxic effects of this compound is ongoing, podophyllotoxin has been extensively studied against a wide array of cancer cell lines. The available data indicates a significant difference in their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 / CC50 (µM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 70.6 | [1] |
| HeLa | Cervical Cancer | 100 | [1] | |
| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 | [3] |
| HL-60 | Promyelocytic Leukemia | 0.43 - 3.5 | [3] | |
| SMMC-7721 | Hepatoma | 0.43 - 3.5 | [3] | |
| MCF-7 | Breast Cancer | 0.43 - 3.5 | [3] | |
| SW480 | Colon Cancer | 0.43 - 3.5 | [3] | |
| J45.01 | Leukemia | ~0.017 (0.004 µg/mL) | [4] | |
| CEM/C1 | Leukemia | ~0.12 (0.0286 µg/mL) | [4] |
Analysis of Cytotoxicity Data:
The compiled data clearly demonstrates that podophyllotoxin exhibits significantly higher cytotoxic potency across a broad spectrum of cancer cell lines compared to this compound. The IC50 values for podophyllotoxin are in the micromolar to nanomolar range, whereas the reported CC50 values for this compound are substantially higher.
It is crucial to note that the cytotoxic activity of this compound may not be solely dependent on direct cell killing. Recent studies have highlighted its role in enhancing the cytolytic activity of Natural Killer (NK) cells, suggesting an immunomodulatory mechanism of action.[1] This indirect anti-tumor effect is a critical consideration when evaluating its therapeutic potential.
Unraveling the Mechanisms of Action: Distinct Cellular Fates
The divergent cytotoxic potencies of this compound and podophyllotoxin can be attributed to their fundamentally different mechanisms of action at the molecular level.
This compound: Activating the Immune Response
This compound's anti-tumor effects are, at least in part, mediated by its ability to enhance the cytotoxic function of NK cells. This is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Caption: this compound's mechanism via JNK pathway activation in NK cells.
Causality in Experimental Design: To investigate this pathway, researchers would typically treat NK cells with this compound and measure the phosphorylation of JNK using Western blotting. The functional consequence, an increase in cytolytic activity against cancer cells, can be quantified using a chromium-51 release assay or a lactate dehydrogenase (LDH) release assay. The specificity of JNK's involvement can be confirmed by using a JNK inhibitor, which should abrogate the this compound-induced enhancement of NK cell cytotoxicity.[1]
Podophyllotoxin: A Direct Assault on Cell Division
Podophyllotoxin's potent cytotoxicity stems from its direct interaction with the cellular machinery of cell division. It acts as a powerful inhibitor of tubulin polymerization.[2]
Caption: Podophyllotoxin's inhibition of tubulin polymerization.
Causality in Experimental Design: The effect of podophyllotoxin on tubulin polymerization can be directly observed in vitro using a tubulin polymerization assay with purified tubulin. In a cellular context, its impact on the cell cycle can be analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. This will reveal an accumulation of cells in the G2/M phase. The subsequent induction of apoptosis can be confirmed by assays such as Annexin V/PI staining.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Detailed Step-by-Step Methodology for the SRB Assay
This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Rationale Behind Key Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal-to-noise ratio, while too many can lead to confluence and altered growth rates, affecting drug sensitivity.
-
TCA Fixation: Trichloroacetic acid not only fixes the cells to the plate but also precipitates proteins, ensuring that the SRB dye, which binds to basic amino acids, accurately reflects the total cellular protein mass.
-
Washing with Acetic Acid: This step is crucial for removing unbound SRB dye, thereby reducing background noise and increasing the accuracy of the measurement.
-
Tris Base Solubilization: The basic pH of the Tris buffer is essential for solubilizing the protein-bound SRB dye, allowing for accurate spectrophotometric quantification.
Conclusion and Future Directions
This comparative guide underscores the significant differences in the cytotoxic profiles of this compound and podophyllotoxin.
-
Podophyllotoxin is a highly potent cytotoxic agent with a well-defined mechanism of action as a tubulin polymerization inhibitor. Its extensive characterization provides a solid foundation for its use as a positive control in cytotoxicity studies and as a lead compound for the development of new antimitotic drugs.
-
This compound , in contrast, exhibits weaker direct cytotoxicity. However, its ability to enhance NK cell-mediated killing of cancer cells presents an exciting and alternative therapeutic strategy. This immunomodulatory effect warrants further investigation, particularly in the context of combination therapies with other anticancer agents.
For researchers in drug discovery, the choice between these two lignans will depend on the therapeutic strategy being pursued. If the goal is to develop a potent, directly cytotoxic agent, podophyllotoxin and its derivatives remain a primary focus. Conversely, if the aim is to explore novel immunotherapeutic approaches, this compound offers a promising avenue for further research. Future studies should focus on expanding the in vitro and in vivo testing of this compound across a wider range of cancer models to fully elucidate its therapeutic potential.
References
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
-
Desbène, S., & Giorgi-Renault, S. (2002). Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 71-90. [Link]
-
Zi, C. T., Ding, H., Lu, W. W., & Wang, W. (2019). Dimeric podophyllotoxin derivatives and their anticancer activities. Journal of Natural Products, 82(3), 630-639. [Link]
-
Fengl, L., & Jing, L. (2015). Podophyllotoxin and deoxypodophyllotoxin from Juniperus species as an alternative source. Science.gov. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Guide to the Antitumor Potential of Paulownin and Its Prospective Synergies with Natural Compounds
For researchers, scientists, and drug development professionals, the quest for novel and more effective cancer therapies is a continuous endeavor. In this pursuit, natural compounds have emerged as a promising frontier, offering a rich diversity of chemical structures and biological activities. Paulownin, a lignan isolated from Paulownia tomentosa, has garnered attention for its notable antitumor properties. This guide provides an in-depth analysis of the current understanding of this compound's mechanism of action and explores the untapped potential of its synergistic application with other natural compounds. While direct experimental evidence of such synergies is yet to be established in published literature, this document serves as a strategic guide for future research, proposing scientifically-grounded hypotheses and experimental frameworks to investigate these promising combinations.
This compound: A Standalone Antitumor Agent
Recent studies have elucidated a key mechanism through which this compound exerts its anticancer effects: the enhancement of Natural Killer (NK) cell-mediated cytotoxicity. NK cells are a critical component of the innate immune system, capable of recognizing and eliminating malignant cells without prior sensitization. This compound has been shown to potentiate this crucial antitumor immune response.
Mechanism of Action: Activation of the JNK Signaling Pathway
In-depth investigations have revealed that this compound's pro-NK cell activity is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4][5] This activation leads to a cascade of downstream events culminating in enhanced NK cell effector functions. Specifically, this compound treatment has been demonstrated to:
-
Increase the expression of cytolytic granules: this compound upregulates the expression of perforin and granzyme B, the primary molecules employed by NK cells to induce apoptosis in target cancer cells.[1][2][3][4]
-
Promote NK cell degranulation: The release of these cytolytic granules is a critical step in NK cell-mediated killing, and this compound has been shown to enhance this process.[1][2][4]
-
Enhance cancer cell lysis: In vitro studies have consistently shown that pre-treatment of NK cells with this compound leads to a significant increase in their ability to lyse various cancer cell lines, including leukemia, colon, and lung cancer cells.[1][2][6]
The specificity of the JNK pathway in this compound's mechanism has been confirmed through experiments where the use of a JNK inhibitor abrogated the observed enhancement of NK cell cytotoxicity.[1][2][3][4]
Caption: this compound's activation of the JNK pathway enhances NK cell cytotoxicity.
The Untapped Potential: Hypothetical Synergies of this compound with Other Natural Compounds
The principle of synergistic combination in cancer therapy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a well-established strategy to enhance therapeutic efficacy and overcome drug resistance. While direct experimental data on this compound's synergistic interactions with other natural compounds is currently lacking, a comparative analysis of their known mechanisms of action allows for the formulation of compelling hypotheses for future investigation.
This compound and Resveratrol: A Potential Dual-Pronged Immune Stimulation
Resveratrol, a polyphenol found in grapes and berries, is another natural compound known to modulate the immune system. Notably, resveratrol has been shown to enhance NK cell cytotoxicity, albeit through a different signaling pathway than this compound.[1][3] Resveratrol is understood to act through the Akt and mTORC2 signaling pathways.[1][3]
Synergistic Hypothesis: A combination of this compound and resveratrol could lead to a more robust and sustained activation of NK cells by stimulating two distinct and complementary signaling pathways. This dual activation could potentially lead to a greater increase in the expression of cytotoxic granules and a more profound enhancement of cancer cell killing.
This compound and Curcumin: Targeting Multiple Cancer Hallmarks
Curcumin, the active component of turmeric, is one of the most extensively studied natural compounds for its anticancer properties. Curcumin's pleiotropic effects include the modulation of various signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the JNK and p38 MAPK pathways.[1]
Synergistic Hypothesis: Combining this compound's immune-enhancing effects with curcumin's direct pro-apoptotic and anti-proliferative activities on cancer cells could create a powerful multi-pronged attack. While this compound primes the immune system to target cancer cells, curcumin could simultaneously weaken the cancer cells, making them more susceptible to immune-mediated killing.
This compound and Quercetin: A Flavonoid Partnership for Enhanced Apoptosis
Quercetin, a flavonoid present in many fruits and vegetables, has demonstrated potent antioxidant and anticancer activities. Like curcumin, quercetin can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle-related proteins and the induction of oxidative stress within the tumor microenvironment.
Synergistic Hypothesis: The synergy between this compound and quercetin could manifest through a "one-two punch" mechanism. This compound would stimulate the extrinsic apoptotic pathway via NK cell-mediated cytotoxicity, while quercetin could simultaneously activate the intrinsic apoptotic pathways within the cancer cells. This dual induction of apoptosis could lead to a more significant reduction in tumor cell viability.
Experimental Frameworks for Investigating Synergism
To validate these hypotheses, a systematic and rigorous experimental approach is essential. The following outlines a potential workflow for assessing the synergistic effects of this compound with other natural compounds.
In Vitro Assessment of Synergy
The initial step involves determining the cytotoxic effects of the individual compounds and their combinations on various cancer cell lines.
Step-by-Step Protocol: Checkerboard Assay and Combination Index (CI) Calculation
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549 lung cancer, SW480 colon cancer) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of this compound and the selected natural compound (e.g., resveratrol, curcumin, or quercetin) in a suitable solvent (e.g., DMSO).
-
Checkerboard Dilution: In a 96-well plate, create a serial dilution of this compound along the rows and a serial dilution of the other natural compound along the columns. This will create a matrix of different concentration combinations.
-
Cell Seeding: Seed the cancer cells into the wells of the 96-well plate at a predetermined density.
-
Treatment: Add the compound combinations to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability for each combination. Use a software program like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Sources
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A Technical Guide to Validating the In Vivo Anti-Inflammatory Effects of Paulownin and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of Paulownin, a lignan isolated from Paulownia tomentosa. As a Senior Application Scientist, the goal of this document is to offer not just protocols, but a strategic and logical approach to experimental design, ensuring the generation of robust and publishable data. We will delve into the mechanistic rationale behind experimental choices and provide a comparative analysis with established anti-inflammatory agents, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
While direct comparative studies on isolated this compound in standardized in vivo inflammation models are not extensively available in current literature, we will draw upon data from studies on Paulownia tomentosa extracts to infer its potential efficacy and guide future research. This guide will therefore serve as both a practical manual and a roadmap for further investigation into this compound as a potential therapeutic agent.
Mechanistic Landscape: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving a cascade of signaling pathways that orchestrate the release of pro-inflammatory mediators. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. A thorough understanding of these pathways is critical for designing experiments that can elucidate the mechanism of action of a novel anti-inflammatory compound like this compound.
1.1. The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1]
In vivo Relevance: Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs. A study on a methanol extract of Paulownia tomentosa stem bark demonstrated its ability to suppress the activation of NF-κB in a murine model of LPS-induced acute lung injury.[2] This suggests that compounds within the extract, potentially including this compound, may exert their anti-inflammatory effects through this pathway.
1.2. The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling network involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli.[3] The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). Activation of these pathways leads to the production of inflammatory mediators. Recent research has shown that this compound can promote the phosphorylation of JNK, indicating a potential role in modulating this pathway.[4][5][6]
In vivo Relevance: The activation of the JNK pathway by this compound in an in vivo anti-tumor model suggests that it may also modulate MAPK signaling in the context of inflammation.[4][5][6][7] Further investigation is warranted to determine if this interaction contributes to an anti-inflammatory or a nuanced immunomodulatory effect.
Caption: Key signaling pathways in inflammation and potential points of intervention for this compound and standard anti-inflammatory drugs.
Comparative In Vivo Models for Anti-Inflammatory Activity
To rigorously assess the anti-inflammatory potential of this compound, standardized and reproducible in vivo models are essential. The choice of model should be guided by the desire to simulate different aspects of the inflammatory response. Here, we detail two widely accepted models: carrageenan-induced paw edema for acute inflammation and LPS-induced acute lung injury for a more systemic inflammatory response.
2.1. Carrageenan-Induced Paw Edema in Rodents
This model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[8]
Experimental Rationale: The early phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and IL-6.[9] This biphasic nature allows for the dissection of the potential mechanism of action of the test compound.
Detailed Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (180-250 g) are suitable. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: A minimum of five groups (n=6-8 animals per group) are recommended:
-
Vehicle Control (e.g., normal saline or 1% Tween 80)
-
This compound (e.g., 10, 20, 40 mg/kg, intraperitoneally - i.p.)
-
Positive Control: Indomethacin (10 mg/kg, i.p.)[3]
-
-
Procedure:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, this compound, or Indomethacin i.p. 30-60 minutes prior to carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for the analysis of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Comparative Performance:
| Compound | Dose | Route | % Edema Inhibition (at 3-5h) | Reference |
| This compound | Data Not Available | - | To be determined | - |
| Indomethacin | 10 mg/kg | i.p. | ~50-83% | [10][11] |
| Dexamethasone | 1 mg/kg | i.p. | ~70-80% | [8] |
2.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model is used to study severe, acute inflammation that mimics aspects of acute respiratory distress syndrome (ARDS). Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines.[12][13]
Experimental Rationale: This model allows for the assessment of a compound's ability to mitigate a cytokine storm and protect against tissue damage in a vital organ. It is particularly relevant for evaluating compounds that may target the NF-κB pathway, which is strongly activated by LPS.
Detailed Protocol:
-
Animal Model: C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Grouping: A minimum of four groups (n=6-8 animals per group) are recommended:
-
Sham Control (saline administration)
-
LPS + Vehicle
-
LPS + this compound (e.g., 10, 20, 50 mg/kg, i.p. or intranasally)
-
LPS + Dexamethasone (5 mg/kg, i.p.)[14]
-
-
Procedure:
-
Administer the vehicle, this compound, or Dexamethasone 1 hour prior to LPS challenge.
-
Anesthetize the mice and instill LPS (e.g., 10-20 µg in 50 µL saline) intranasally or intratracheally.
-
Euthanize the animals at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.
-
-
Sample Collection and Analysis:
-
Perform bronchoalveolar lavage (BAL) to collect fluid (BALF) for total and differential cell counts and measurement of protein concentration (as an indicator of vascular permeability).
-
Measure the levels of TNF-α, IL-6, and IL-1β in the BALF and serum using ELISA.
-
Harvest the lungs for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize lung tissue to measure MPO activity and for Western blot analysis of NF-κB and MAPK pathway components.
-
Comparative Performance:
A study on a Paulownia tomentosa fruit extract (PTF) in an LPS-induced ALI model in mice provides valuable insight into the potential effects of its constituents, including this compound.
| Treatment | Dose | Effect on Inflammatory Markers in BALF | Reference |
| P. tomentosa Fruit Extract | 50, 100 mg/kg | Significantly reduced macrophages, TNF-α, IL-6, and MCP-1 | [15] |
| Dexamethasone | 5 mg/kg | Significantly reversed the increase in neutrophils, lymphocytes, IL-6, and TNF-α | [6][14] |
These results for the P. tomentosa extract are promising and provide a strong rationale for investigating the efficacy of isolated this compound in this model.
Data Interpretation and Future Directions
The validation of this compound's in vivo anti-inflammatory effects requires a multi-faceted approach. The experimental designs outlined above will allow for a robust comparison with established drugs and provide insights into its mechanism of action.
Key Considerations:
-
Dose-Response Relationship: It is crucial to establish a dose-response curve for this compound in both models to determine its potency (ED50).
-
Toxicity: A preliminary acute toxicity study should be conducted to ensure the doses used are well-tolerated.
-
Mechanism of Action: The biochemical and histological analyses will provide critical data on whether this compound acts by inhibiting pro-inflammatory cytokine production, reducing neutrophil infiltration, and/or modulating the NF-κB and MAPK signaling pathways.
The current body of evidence suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The activation of the JNK pathway and the anti-inflammatory effects of Paulownia tomentosa extracts in vivo strongly support this hypothesis. Future studies should focus on direct, head-to-head comparisons of isolated this compound with standard drugs in the models described in this guide to definitively establish its therapeutic potential.
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). ResearchGate. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). National Center for Biotechnology Information. [Link]
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Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators. (2016). PubMed. [Link]
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Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. (2000). PubMed. [Link]
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Anti-inflammatory effect of ethanolic extract of Aegle marmelos leaves on carrageenan-induced rat paw edema. (2023). Bibliomed. [Link]
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Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain. (2020). PubMed. [Link]
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Anti-inflammatory effect of stem bark of Paulownia tomentosa Steud. in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and LPS-induced murine model of acute lung injury. (2018). PubMed. [Link]
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Paulownin vs. Sesamin: A Comparative Analysis of Biological Efficacy
Introduction
In the vast landscape of natural product chemistry, lignans have emerged as a class of compounds with significant therapeutic potential. Among these, paulownin, primarily isolated from the wood of Paulownia tomentosa, and sesamin, a major lignan from sesame seeds (Sesamum indicum), have garnered considerable attention for their diverse biological activities. While both are structurally related furofuran lignans, subtle differences in their chemical makeup translate to distinct pharmacological profiles. This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and sesamin, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced therapeutic potential of these two promising natural compounds.
A Comparative Overview of Biological Activities
The following sections delve into a head-to-head comparison of this compound and sesamin across key biological activities, supported by experimental data and mechanistic insights.
Antioxidant Activity
The ability to neutralize reactive oxygen species (ROS) is a cornerstone of the therapeutic potential of many natural products. Both this compound and sesamin exhibit antioxidant properties, although direct comparative studies using standardized assays are limited.
Sesamin's antioxidant capacity has been more extensively documented. It functions as a free radical scavenger, and its metabolites are believed to contribute significantly to this effect. In a β-carotene bleaching assay, sesamin demonstrated 68% antioxidant activity.[1] Another study reported that various extracts of sesame seeds, which are rich in sesamin, showed strong antioxidant potential in the DPPH assay, with IC50 values ranging from 8.88–44.21 μg/mL.[2]
This compound's antioxidant activity is less characterized in its pure form. However, extracts from Paulownia tomentosa, which contain this compound, have shown significant antioxidant effects.[3] For instance, a methanolic extract of Paulownia tomentosa leaves exhibited a DPPH radical scavenging activity of 1104.908 µmolTE/g.[4] While this points to the antioxidant potential of its constituents, including this compound, further studies on the isolated compound are necessary for a direct comparison with sesamin.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The principle lies in the reduction of the stable DPPH radical (purple) by an antioxidant to the non-radical form, DPPH-H (yellow).[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound and sesamin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:2 sample to DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Both this compound and sesamin have demonstrated anti-inflammatory effects through the modulation of critical signaling pathways.
This compound's anti-inflammatory mechanism, while less explored than sesamin's, is suggested by studies on Paulownia extracts. These extracts have been shown to reduce the production of pro-inflammatory mediators.[6]
Sesamin exhibits well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5][7] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as COX-2.[8] Sesamin has been shown to inhibit the degradation of IκBα, a key step in NF-κB activation.[5] Furthermore, sesamin can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant and anti-inflammatory genes.[5]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), a key inflammatory mediator.[6]
Step-by-Step Methodology:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or sesamin for a specified time (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a period sufficient to allow NO production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[9]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.[9]
Signaling Pathway: Sesamin's Anti-inflammatory Action
Caption: Sesamin's dual anti-inflammatory mechanism.
Neuroprotective Activity
Protecting neurons from damage is critical in the context of neurodegenerative diseases and ischemic events. Both lignans have shown promise in this area.
This compound's neuroprotective effects are suggested by studies on extracts of Paulownia tomentosa, which were found to significantly attenuate glutamate-induced toxicity in primary cultured rat cortical cells.[10] However, the specific contribution of this compound to this effect and its underlying mechanism require further investigation.
Sesamin has demonstrated significant neuroprotective activity against glutamate-induced excitotoxicity. Glutamate is a major excitatory neurotransmitter, and its overactivation can lead to neuronal cell death. Sesamin has been shown to protect neurons by inhibiting calcium overload and restoring the balance of apoptotic proteins. Specifically, it can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis.[11]
Experimental Protocol: Assessing Neuroprotection against Glutamate-Induced Toxicity
This protocol utilizes the MTT assay to measure cell viability in neuronal cells exposed to glutamate, a model for excitotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or PC12 cells) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound or sesamin for a designated period (e.g., 24 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a short duration.
-
Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound or sesamin. Incubate for a further 24 hours.
-
MTT Assay: Perform the MTT assay as described in the anticancer activity section to determine cell viability. An increase in cell viability in the treated groups compared to the glutamate-only group indicates a neuroprotective effect.
Anticancer Activity
The potential to inhibit cancer cell growth and induce apoptosis is a highly sought-after property in drug discovery. Both this compound and sesamin have demonstrated notable anticancer effects.
This compound has been shown to elicit anti-tumor effects by enhancing the cytotoxicity of Natural Killer (NK) cells.[12] It achieves this by activating the JNK signaling pathway, which leads to an increased expression of cytotoxic granules like perforin and granzyme B in NK cells.[12][13] These granules are then released to induce apoptosis in cancer cells. This compound has shown cytotoxic effects against various cancer cell lines, with reported CC50 values of 70.6 μM against K562 (leukemia) and 100 μM against HeLa (cervical cancer) cells.
Sesamin exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation, invasion, and angiogenesis.[14] It has been shown to suppress the NF-κB signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[1] Sesamin has demonstrated cytotoxicity against a range of cancer cell lines. For example, it inhibited the growth of HCT116 colon cancer cells with an IC50 value of 57.2 µmol/L.[12] In another study, the IC50 values for MOLT-4 and NB4 leukemia cell lines after 48 hours of treatment were 104.84 µg/ml and 121.00 µg/ml, respectively.[15]
Quantitative Comparison of Anticancer Activity (IC50/CC50 Values)
| Compound | Cell Line | Cancer Type | IC50/CC50 (µM) | Reference |
| This compound | K562 | Leukemia | 70.6 | |
| This compound | HeLa | Cervical Cancer | 100 | |
| Sesamin | HCT116 | Colon Cancer | 57.2 | [12] |
| Sesamin | MOLT-4 | Leukemia | ~296 (104.84 µg/ml) | [15] |
| Sesamin | NB4 | Leukemia | ~342 (121.00 µg/ml) | [15] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and sesamin for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Signaling Pathway: this compound's Anticancer Mechanism
Caption: this compound enhances NK cell-mediated cancer cell apoptosis via the JNK pathway.
Conclusion and Future Directions
This comparative guide highlights the distinct yet overlapping biological activities of this compound and sesamin. Sesamin's biological effects, particularly its anti-inflammatory and antioxidant properties, are more extensively characterized, with a well-defined mechanism of action involving the NF-κB and Nrf2 pathways. This compound, on the other hand, shows significant promise as an anticancer agent through a unique mechanism of enhancing NK cell cytotoxicity via the JNK pathway.
References
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers in Pharmacology. [Link]
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Neuroprotection of Sesamin against Cerebral Ischemia In-Vivo and N-Methyl-D-Aspartate-Induced Apoptosis In-Vitro. (2015). Biochemistry & Pharmacology: Open Access. [Link]
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Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. (2021). Molecules. [Link]
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Antioxidant activity of different parts of Sesamum indicum by DPPH and TBA method. (2014). ResearchGate. [Link]
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Paulownia Organs as Interesting New Sources of Bioactive Compounds. (2022). Molecules. [Link]
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Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells. (2010). Phytotherapy Research. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). The Journal of Immunology. [Link]
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Neuroprotective effects of Sesamum indicum, sesamin and sesamolin against 6-OHDA-induced apoptosis in PC12 cells. (2023). CNS & Neurological Disorders - Drug Targets. [Link]
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DPPH Radical Scavenging Assay. (2022). Molecules. [Link]
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Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway. (2017). International Journal of Clinical and Experimental Medicine. [Link]
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Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia. (2018). Journal of Traditional and Complementary Medicine. [Link]
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Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. (2020). Journal of Cellular and Molecular Medicine. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). KRIBB. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells. (2023). ResearchGate. [Link]
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers. [Link]
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Analysis of Antioxidant Properties and Major Components of the Extract of Paulownia tomentosa Steud Flowers. (2014). Scientific.Net. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]
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This compound enhances the cytotoxicity of primary NK cells. (A) pNK cells... (n.d.). ResearchGate. [Link]
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A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. (2019). Scientific Reports. [Link]
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Determination of Antioxidant Potential in the Leaf and Flower of Paulownia tomentosa. (2019). CABI Digital Library. [Link]
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Nitric Oxide Assay? (2013). ResearchGate. [Link]
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Sesamin prevents apoptosis and inflammation after experimental myocardial infarction by JNK and NF-κB pathways. (2017). International Journal of Molecular Medicine. [Link]
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Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (2020). Molecules. [Link]
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Free Radical Scavenging Behavior of Antioxidant Compounds of Sesame (Sesamum indicum L.) in DPPH¥ System. (2007). ResearchGate. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). International Journal of Pharmaceutical and Clinical Research. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2016). Molecules. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia. (2018). ScienceOpen. [Link]
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Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin. (2022). AGRIS. [Link]
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Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2017). Aging. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum). (2019). Critical Reviews in Food Science and Nutrition. [Link]
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A Comparative Guide to Paulownin Content in the Genus Paulownia
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Paulownin from a Genus of Rapidly Growing Trees
The genus Paulownia, comprising several fast-growing tree species native to Southeast Asia, is gaining significant attention not only for its utility in sustainable forestry and biomass production but also as a rich source of bioactive secondary metabolites.[1][2] Among these compounds, the furofuran lignan (+)-paulownin has emerged as a molecule of considerable interest for its diverse pharmacological activities.[3][4] this compound, primarily isolated from the wood of Paulownia tomentosa, has demonstrated potent anti-tumor, anti-bacterial, and anti-fungal properties.[4][5]
Recent studies have particularly highlighted its anticancer potential, showing that this compound can enhance the cytotoxicity of natural killer (NK) cells against various cancer cell lines by activating the JNK signaling pathway.[5][6] This mechanism of action suggests that this compound could be a promising candidate for the development of novel cancer immunotherapies.[5] As research into this valuable compound intensifies, a critical need has arisen for a comprehensive understanding of its distribution and concentration across different Paulownia species and their popular hybrids, such as P. elongata, P. fortunei, and the hybrid 'Shan Tong'.
This guide provides a comparative analysis of this compound content within the Paulownia genus. It is designed to equip researchers and drug development professionals with the foundational knowledge and validated experimental protocols necessary to explore, quantify, and harness this promising natural product. We will delve into the known concentrations, present a robust methodology for its extraction and quantification, and provide context through its biosynthetic pathway.
Comparative Analysis of this compound Content: An Overview of Current Knowledge
A direct, comprehensive cross-species comparison of this compound content in a single study remains a notable gap in the scientific literature.[1] However, existing research provides valuable insights into the presence and yield of this compound and related compounds from various Paulownia species.
Paulownia tomentosa is the most frequently cited source of this compound, where it is identified as a principal antimicrobial compound in the wood.[7] Studies on the extractives from P. tomentosa wood indicate that crude extract yields can be substantial, with sapwood and heartwood yielding approximately 8.43% and 7.59%, respectively.[7] While these figures represent the total extractable material and not pure this compound, they underscore the potential of this species as a high-yield source.
Data for other species like P. elongata and P. fortunei, as well as their hybrids, is less specific regarding this compound itself, but analyses of their chemical compositions confirm the presence of a rich profile of lignans and other phenolic compounds.[8] The variation in the content of other secondary metabolites, such as flavonoids, between P. fortunei and P. elongata suggests that the concentration of lignans like this compound is also likely to vary significantly between species and even clones.[8]
Table 1: Summary of Lignan & Extractive Content in Paulownia Species
| Species/Hybrid | Plant Part | Compound/Fraction | Reported Yield/Content | Key Findings & Limitations | Reference |
| Paulownia tomentosa | Heartwood | Crude Extract | ~7.59% | This compound identified as a main component, but not quantified. | [7] |
| Paulownia tomentosa | Sapwood | Crude Extract | ~8.43% | This compound identified as a main component, but not quantified. | [7] |
| Paulownia tomentosa | Stem-wood | Total Extractives | ~12.7% | High extractive content noted; specific this compound level not determined. | [9] |
| P. elongata x fortunei | Wood | Lignin | ~27.48% | Indicates a high capacity for phenylpropanoid biosynthesis. | [10] |
The data clearly indicates that while Paulownia wood is rich in extractable compounds, there is a pressing need for systematic, quantitative studies to determine the precise this compound content in different species and hybrids. Such research would be invaluable for selecting the most promising candidates for commercial extraction and drug development.
The Biosynthetic Pathway of this compound
This compound, as a furofuran lignan, originates from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of phenolic compounds.[11][12] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, the fundamental building blocks of both lignin and lignans.
The key steps leading to this compound are:
-
Monolignol Synthesis: The pathway generates monolignols, primarily coniferyl alcohol, through a sequence of deamination, hydroxylation, and methylation reactions.[11]
-
Oxidative Dimerization: Two molecules of coniferyl alcohol undergo enzyme-mediated oxidative coupling to form the lignan (+)-pinoresinol. This crucial step establishes the core furofuran ring structure and is often directed by specific enzymes known as dirigent proteins, which control the stereochemistry of the product.[12][13]
-
Further Modifications: Following the formation of pinoresinol, subsequent enzymatic modifications, such as reduction and other structural rearrangements, are believed to occur to yield the final this compound molecule.
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comparative analysis of Paulownin from different extraction methods
A Senior Application Scientist's Guide to the Comparative Analysis of Paulownin Extraction Methods
Introduction: The Therapeutic Promise of this compound
This compound is a furofuran lignan isolated from various plant species, most notably from the wood and other tissues of Paulownia trees, such as Paulownia tomentosa[1][2][3]. Native to Southeast Asia, the Paulownia genus has been a cornerstone of traditional medicine for over two millennia[4][5][6]. Modern phytochemical research has identified this compound as a significant bioactive compound, demonstrating a wide array of physiological functions. These include potent anti-bacterial, anti-fungal, and promising anti-tumor effects[1][2][5]. Recent studies have highlighted its ability to enhance the cytotoxicity of natural killer (NK) cells against various cancer cell lines, suggesting its potential as a candidate for cancer immunotherapy[1][3].
The journey from a promising bioactive compound in plant biomass to a purified agent for pharmacological study or drug development is critically dependent on the extraction and isolation methodology. The choice of extraction technique not only dictates the yield and purity of the final product but can also influence its structural integrity and biological activity. For researchers and drug development professionals, selecting an optimized extraction protocol is a pivotal step that impacts experimental outcomes and the economic feasibility of scaling up production.
This guide provides a comparative analysis of prevalent and emerging methods for this compound extraction. We will delve into the mechanistic principles behind each technique, present detailed, field-tested protocols, and offer a logical framework for selecting the most suitable method based on specific research objectives, such as maximizing yield, achieving high purity, or adhering to green chemistry principles.
Core Extraction Strategies: A Comparative Overview
The extraction of this compound from its plant matrix fundamentally relies on the principle of solid-liquid extraction, where a solvent is used to selectively dissolve the target analyte. The efficiency of this process is governed by factors such as the choice of solvent, temperature, extraction time, and the physical properties of the plant material. Here, we compare three widely employed techniques: conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
Conventional Solvent Extraction (CSE): The Baseline Method
Conventional solvent extraction, including maceration and Soxhlet extraction, represents the traditional and most straightforward approach. Maceration involves soaking the plant material in a suitable solvent for an extended period, while Soxhlet extraction provides a continuous process of solvent percolation, which is generally more efficient.
-
Mechanistic Principle: This method relies on the concentration gradient-driven diffusion of this compound from the plant cells into the bulk solvent. The choice of solvent is critical; solvents like ethanol, methanol, or ethyl acetate are often selected based on their polarity to effectively solubilize lignans like this compound.
-
Causality in Protocol Design: The prolonged extraction time in maceration is necessary to allow for the slow diffusion process to reach equilibrium. Soxhlet extraction accelerates this by continuously exposing the material to fresh, hot solvent, thereby maintaining a high concentration gradient and leveraging elevated temperatures to increase solubility and diffusion rates. However, this prolonged exposure to heat can risk thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE): Enhancing Efficiency with Cavitation
UAE is a modern technique that employs high-frequency sound waves (>20 kHz) to enhance the extraction process.
-
Mechanistic Principle: The primary driver of UAE's efficiency is acoustic cavitation. Ultrasound waves passing through the solvent create, grow, and implode microscopic bubbles. This implosion generates powerful shockwaves and microjets near the surface of the plant material. This mechanical energy disrupts cell walls, reduces particle size, and enhances solvent penetration into the plant matrix, dramatically increasing the mass transfer rate of this compound into the solvent.
-
Causality in Protocol Design: UAE protocols are significantly shorter than CSE. The key parameters to optimize are ultrasonic frequency, power, and temperature. Lower frequencies (~20-40 kHz) are typically used for extraction as they produce larger, more energetic cavitation bubbles. While the process generates localized heat, overall extraction can often be performed at lower bulk temperatures than Soxhlet, better preserving thermolabile compounds.
Microwave-Assisted Extraction (MAE): Targeted Heating for Rapid Extraction
MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.
-
Mechanistic Principle: MAE leverages the ability of polar molecules (like water within the plant cells and polar solvents) to absorb microwave energy and convert it into heat. This results in rapid, localized heating within the plant cells, causing a buildup of internal pressure that ruptures the cell walls and releases the target compounds into the solvent. This mechanism is fundamentally different from the conventional heating used in Soxhlet, which transfers heat from the outside in.
-
Causality in Protocol Design: The choice of solvent is paramount in MAE. Solvents with high dielectric constants (e.g., ethanol, methanol) are efficient at absorbing microwave energy. The protocol involves precise control of microwave power, temperature, and time to prevent overheating and degradation of this compound. The sealed extraction vessels used in modern MAE systems allow for extraction at temperatures above the solvent's atmospheric boiling point, further enhancing efficiency.
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes typical performance metrics for the extraction of lignans like this compound from plant sources. The values are representative and can vary based on the specific plant material, equipment, and optimized parameters.
| Parameter | Conventional Solvent Extraction (Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 6 - 24 hours | 15 - 60 minutes | 5 - 30 minutes |
| Typical Yield | Moderate | High | High to Very High |
| Solvent Consumption | High | Low to Moderate | Low |
| Operating Temp. | High (Solvent Boiling Point) | Low to Moderate (often 25-60°C) | Moderate to High (controlled) |
| Energy Consumption | High | Low | Moderate |
| Selectivity | Low to Moderate | Moderate | Moderate to High |
| Key Advantage | Simple setup, well-established | Rapid, energy-efficient, good for thermolabile compounds | Extremely rapid, highly efficient, low solvent use |
| Key Disadvantage | Time-consuming, high solvent use, risk of thermal degradation | Specialized equipment required, potential for free radical formation | Specialized equipment required, solvent polarity is critical |
Experimental Workflow & Protocols
The overall process from raw plant material to purified this compound follows a logical sequence. The choice of extraction method represents a critical branching point in this workflow.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed as a self-validating system, incorporating in-process quality control checks.
-
Material Preparation:
-
Dry the Paulownia tomentosa wood at 40-50°C until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size). The increased surface area is crucial for efficient extraction.
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 80% ethanol (v/v in water). This solvent-to-solid ratio (15:1 mL/g) ensures complete wetting and an adequate volume for extraction. 80% ethanol provides a good polarity balance for extracting furofuran lignans.
-
Place the flask into an ultrasonic bath equipped with temperature control.
-
Set the parameters: Frequency 40 kHz, Power 250 W, Temperature 50°C, Time 45 minutes. These settings are a robust starting point for optimization.
-
-
Isolation of Crude Extract:
-
After extraction, immediately filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Wash the solid residue on the filter paper with an additional 50 mL of 80% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed, yielding a viscous aqueous residue.
-
-
In-Process QC (Self-Validation):
-
Before proceeding, spot a small amount of the crude extract on a silica gel TLC plate alongside a this compound standard (if available). Develop the plate using a mobile phase such as chloroform:methanol (95:5). This confirms the presence of the target compound before committing to large-scale purification.
-
-
Purification (Liquid-Liquid Partitioning):
-
Suspend the aqueous residue in 100 mL of deionized water and transfer it to a separatory funnel.
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity, starting with n-hexane (3 x 50 mL) to remove non-polar compounds like fats and chlorophyll.
-
Next, extract the aqueous layer with ethyl acetate (3 x 50 mL). This compound will preferentially partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a this compound-enriched crude extract.
-
-
Final Purification & Validation:
-
The enriched extract can be further purified using column chromatography over silica gel.
-
The final purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 280 nm) and the structure confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Conclusion and Recommendations
The optimal method for extracting this compound is contingent on the specific goals of the research.
-
For exploratory screening or small-scale isolation where speed and efficiency are paramount, UAE and MAE are superior choices. They offer significantly higher yields in a fraction of the time with reduced solvent consumption, aligning with the principles of green chemistry.
-
For large-scale industrial production , the capital cost of specialized UAE or MAE equipment must be weighed against the long-term operational savings in time, solvent, and energy. While Soxhlet extraction is less efficient, its simple and scalable technology may still be considered if initial investment is a primary constraint.
-
When dealing with potentially thermolabile co-metabolites , UAE is often the most prudent choice, as it can be performed effectively at lower temperatures, thus preserving the integrity of the entire chemical profile of the extract.
Ultimately, the protocols provided herein serve as a robust starting point. For any specific application, empirical optimization of key parameters (e.g., solvent composition, time, temperature, power) is essential to achieve maximum efficiency and yield of high-purity this compound, a compound of considerable therapeutic promise.
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This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. The Journal of Immunology. Available at: [Link]
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A Comparative Guide to Paulownin and Other Lignans in Cancer Therapy
Introduction: The Therapeutic Promise of Lignans
Lignans represent a large class of phenolic secondary metabolites found in plants, formed by the oxidative dimerization of two phenylpropanoid units.[1] For decades, this versatile chemical scaffold has been a focal point of drug discovery, particularly in oncology.[1] The interest is well-founded; lignans exhibit a remarkable diversity of biological activities, with the most notable being their antioxidant and anticancer properties.[1][2] From the clinically established derivatives of podophyllotoxin to emerging candidates like paulownin, lignans offer a spectrum of mechanisms to combat cancer, a disease recognized as a leading cause of mortality worldwide.[1][3]
This guide provides a comparative analysis of this compound against other prominent lignans in the context of cancer therapy. We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical data, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this important class of natural compounds.
This compound: An Emerging Immunomodulatory Lignan
This compound is a furofuran lignan naturally derived from the wood of Paulownia tomentosa.[4][5] While historically recognized for its anti-bacterial and anti-fungal properties, recent investigations have illuminated its potential as an anticancer agent, operating through a mechanism distinct from many of its cytotoxic counterparts.[4]
Mechanism of Action: Enhancing Innate Antitumor Immunity
The primary anticancer effect of this compound is not direct cytotoxicity at lower concentrations but rather the potentiation of the innate immune system.[4] Specifically, this compound has been shown to enhance the cytolytic activity of Natural Killer (NK) cells.[4][5]
Experimental evidence demonstrates that this compound treatment increases the expression of the degranulation marker CD107a and cytolytic granules, such as granzyme B and perforin, in NK-92 cells and human primary NK cells.[4][5] This enhancement of NK cell killing capacity was observed against various cancer cell lines, including leukemia, colon, and lung cancer.[4][6]
The mechanistic underpinning of this immunomodulatory effect is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Studies have shown that this compound promotes the phosphorylation of JNK, and the subsequent increase in perforin expression and cytotoxic activity is abrogated by pre-treatment with a JNK inhibitor.[4][5]
In vivo studies using a B16F10 melanoma allograft model in mice corroborated these findings.[4] Administration of this compound suppressed tumor growth by approximately 60%; however, this effect was significantly diminished to only a 10% reduction when NK cells were depleted, confirming that this compound's antitumor effects are largely mediated by enhancing NK cell cytotoxicity.[4] While this compound does exhibit direct cytotoxic effects at higher concentrations (CC50 values of 70.6 μM and 100 μM against K562 and HeLa cells, respectively), its immunomodulatory role at lower doses (5-20 μM) is a more defining characteristic.[4]
Figure 1: this compound's immunomodulatory signaling pathway in NK cells.
Comparative Analysis with Other Lignans
While this compound carves a niche in cancer immunotherapy, other lignans have been investigated for different, often more direct, anticancer mechanisms.
Podophyllotoxin: The Clinical Gold Standard
Podophyllotoxin, an aryltetralin lignan from the Podophyllum plant, is arguably the most clinically successful lignan.[3][7] Its semi-synthetic derivatives, etoposide (VP-16) and teniposide (VM-26), are FDA-approved chemotherapeutic agents.[3][8]
-
Mechanism: Unlike this compound's indirect action, podophyllotoxin derivatives exert direct cytotoxicity.[7] They function as dual inhibitors of tubulin polymerization and topoisomerase II .[3][7] By binding to tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[3] Their inhibition of topoisomerase II prevents the re-ligation of DNA strands, causing double-strand breaks and inducing apoptosis.[3][8]
-
Comparison to this compound: Podophyllotoxin's mechanism is one of direct, potent cytotoxicity, making it effective against rapidly proliferating cells. This contrasts sharply with this compound's host-mediated, immunomodulatory approach. However, the high cytotoxicity of podophyllotoxin also leads to significant side effects and systemic toxicity, a major limitation that has driven the development of numerous derivatives.[3][9] this compound's approach, by enhancing the body's own defense system, may offer a more favorable safety profile.
Arctigenin: A Potent Inhibitor of Pro-Survival Signaling
Arctigenin, a dibenzylbutyrolactone lignan from Arctium lappa (burdock), has demonstrated potent antitumor activity against a range of solid tumors, including pancreatic and triple-negative breast cancer (TNBC).[10][11][12]
-
Mechanism: Arctigenin's efficacy stems from its ability to inhibit key cancer cell survival pathways. A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) .[11] Arctigenin binds to the SH2 domain of STAT3, inhibiting its phosphorylation and activation, which in turn downregulates genes involved in proliferation and survival.[11] It also induces apoptosis through the intrinsic caspase-dependent pathway, evidenced by the cleavage of caspases 9 and 3, and PARP.[11][13] Furthermore, arctigenin can downregulate factors involved in metastasis and angiogenesis, such as TGF-β and VEGF.[14] A unique property is its ability to preferentially target cancer cells under nutrient-deprived conditions by blocking the activation of Akt, a key survival kinase.[12]
-
Comparison to this compound: Arctigenin acts directly on cancer cells by shutting down critical survival and proliferation signals like STAT3 and Akt.[11][12] This makes it a potent cytotoxic and cytostatic agent. Its efficacy is particularly high in certain cancer subtypes, such as TNBC, where it exhibits IC50 values in the sub-micromolar range.[11] While this compound primes the immune system for attack, arctigenin directly weakens the cancer cells' defenses, suggesting potential for synergistic combination therapies.
Matairesinol: Inducer of Mitochondrial Dysfunction
Matairesinol is a plant lignan that has shown promise against pancreatic and triple-negative breast cancer.[15][16][17]
-
Mechanism: The anticancer action of matairesinol is centered on inducing mitochondrial dysfunction .[15] It triggers apoptosis by causing depolarization of the mitochondrial membrane and disrupting calcium homeostasis.[15] In the context of the tumor microenvironment, matairesinol can repolarize pro-tumoral M2 macrophages towards an anti-tumoral M1 phenotype, thereby leveraging an immune component similar to this compound, but through a different cellular target.[17] It has also been shown to work synergistically with standard chemotherapeutics like 5-fluorouracil (5-FU).[15][18]
-
Comparison to this compound: Matairesinol presents a hybrid mechanism. It is directly cytotoxic to cancer cells by targeting their metabolic core—the mitochondria—and also modulates the tumor microenvironment by repolarizing macrophages.[15][17] While both lignans have immunomodulatory effects, this compound activates the cytotoxic arm of the innate immune system (NK cells), whereas matairesinol re-educates myeloid-derived cells (macrophages) within the tumor stroma.
Secoisolariciresinol Diglycoside (SDG): A Phytoestrogenic Modulator
SDG is a lignan precursor found abundantly in flaxseed.[19][20] In the gut, it is metabolized into the enterolignans enterodiol and enterolactone, which are the primary bioactive molecules.[19][21]
-
Mechanism: The anticancer effects of SDG are most prominent in hormone-dependent cancers like breast and prostate cancer.[19][20] Its metabolites act as phytoestrogens , binding to estrogen receptors (ERs) and modulating estrogen-mediated signaling pathways.[19] This can lead to antiestrogenic effects in hormone-sensitive tumors.[21] Beyond hormonal modulation, SDG and its metabolites exhibit antioxidant properties and have been shown to reduce tumor growth and metastasis in preclinical models.[19][22][23]
-
Comparison to this compound: SDG's mechanism is highly specialized, targeting the hormonal drivers of specific cancers.[19] This is a fundamentally different approach from this compound's broad enhancement of innate immunity. The therapeutic utility of SDG is likely confined to ER-positive cancers, whereas this compound's mechanism is, in principle, applicable across a wider range of tumor types, provided they are susceptible to NK cell-mediated killing.
Quantitative Performance Comparison
A direct comparison of potency can be visualized through the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Lignan | Cancer Cell Line | IC50 (µM) | Primary Mechanism | Reference(s) |
| This compound | K562 (Leukemia) | 70.6 | NK Cell Activation (JNK Pathway) | [4] |
| HeLa (Cervical) | 100 | Direct Cytotoxicity (at high conc.) | [4] | |
| Arctigenin | MDA-MB-468 (TNBC) | 0.29 | STAT3 Inhibition, Apoptosis | [11] |
| MDA-MB-231 (TNBC) | 0.79 | STAT3 Inhibition, Apoptosis | [11][13] | |
| HCT116 (Colon) | ~3.27 (Analogue) | Apoptosis | [10][24] | |
| PANC-1 (Pancreatic) | ~0.02 (as AG, µg/mL) | Anti-austerity (Akt inhibition) | [12] | |
| Podophyllotoxin | Various | Varies (Potent) | Tubulin & Topoisomerase II Inhibition | [3][7] |
| Matairesinol | MIA PaCa-2 (Pancreatic) | Not specified | Mitochondrial Dysfunction, Apoptosis | [15][16] |
| PANC-1 (Pancreatic) | Not specified | M2 Macrophage Repolarization | [15][16] | |
| SDG | MCF-7 (Breast, ER+) | Not specified | Phytoestrogenic, ER Modulation | [19][23] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. Data for Podophyllotoxin is extensive and its derivatives (Etoposide/Teniposide) are used clinically. Data for Matairesinol and SDG often focuses on mechanistic outcomes rather than direct IC50 reporting.
Experimental Workflow & Protocols
Evaluating a novel lignan requires a systematic, multi-tiered approach that progresses from in vitro screening to in vivo validation. This workflow ensures that resources are directed toward the most promising candidates.
Standardized Experimental Workflow
Figure 2: Preclinical evaluation workflow for anticancer lignans.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of a lignan's IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and contact inhibition, confounding the results. An overnight incubation (37°C, 5% CO2) allows cells to adhere and enter the logarithmic growth phase.
-
-
Compound Treatment:
-
Action: Prepare a 2x stock of the lignan (e.g., this compound, Arctigenin) in culture medium. Perform serial dilutions to create a range of concentrations. Add 100 µL of each 2x concentration to the appropriate wells to achieve a final 1x concentration. Include "vehicle control" (e.g., 0.1% DMSO) and "medium only" (blank) wells.
-
Causality: A wide concentration range (e.g., from 0.01 µM to 100 µM) is necessary to generate a full dose-response curve and accurately calculate the IC50. The vehicle control validates that the solvent used to dissolve the compound does not have intrinsic toxicity.
-
-
Incubation:
-
Action: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Causality: The incubation period must be long enough for the compound to exert its biological effect (e.g., induce apoptosis or cell cycle arrest), but not so long that the control wells become over-confluent.
-
-
MTT Addition:
-
Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of this stock to each well (final concentration 0.5 mg/mL).
-
Causality: MTT is light-sensitive; plates should be protected from light from this point forward to prevent degradation of the reagent.
-
-
Formazan Solubilization:
-
Action: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. Carefully aspirate the medium from all wells without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement. Gentle aspiration is crucial to avoid losing cells and formazan product.
-
-
Data Acquisition:
-
Action: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Causality: The absorbance value is directly proportional to the amount of formazan, which reflects the number of viable cells.
-
-
Data Analysis:
-
Action: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Causality: This analysis provides a quantitative measure of the compound's potency, allowing for direct comparison with other compounds or against different cell lines.
-
Conclusion and Future Directions
The world of anticancer lignans is diverse, with each compound offering a unique therapeutic strategy. This compound emerges as a compelling candidate, not for its direct killing ability, but for its nuanced role as an immune system enhancer.[4] Its mechanism—activating NK cells via the JNK pathway—positions it favorably for combination therapies, potentially sensitizing tumors to checkpoint inhibitors or reducing the required dosage of cytotoxic agents.[4][5]
In comparison, established lignans like podophyllotoxin derivatives provide a blueprint for potent, direct cytotoxicity, albeit with toxicity challenges.[3] Newer agents like arctigenin and matairesinol demonstrate the power of targeting specific oncogenic signaling pathways (STAT3) and cellular organelles (mitochondria), respectively.[11][15] Meanwhile, SDG highlights a niche approach for hormone-dependent cancers.[19]
For the drug development professional, the choice of lignan depends on the therapeutic goal.
-
For broad-spectrum cytotoxicity, podophyllotoxin analogues remain a primary interest.
-
For targeted therapy in cancers with specific vulnerabilities, arctigenin is a strong candidate.
-
For an immunomodulatory strategy that leverages the host's own defenses, this compound presents an exciting and distinct avenue of investigation.
Future research should focus on in vivo combination studies, exploring synergies between immunomodulatory lignans like this compound and targeted agents like arctigenin, to develop more effective and less toxic cancer therapies.
References
- Lee, S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.
- Hussain, T., et al. (2023).
- Lee, S., et al. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.
- Unknown Author. Arctin and Arctigenin as a Potential Treatment for Solid Tumors. Source Not Available.
- Olszewska, B., et al. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI.
- Guli, H., et al. (2025). A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects. PubMed Central.
- Yang, S., et al. (2018). Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy. PubMed Central.
- Lee, S., et al. (2024). This compound enhances the cytotoxicity of NK-92 cells.
- Unknown Author. (2024). Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E).
- Saleem, M., et al. (2022). Lignans: a versatile source of anticancer drugs. PubMed Central.
- Tang, Y., et al. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology.
- Pirtarighat, S., et al. (2021).
- Li, D., et al. (1999). Dietary supplementation with secoisolariciresinol diglycoside (SDG) reduces experimental metastasis of melanoma cells in mice. PubMed.
- Kim, M., et al. (2022).
- Lee, D., et al. (2023). Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis. Biomedical Science Letters.
- Kim, M., et al. (2022).
- Unknown Author. Cancer (natural therapy for) and secoisolariciresinol diglucoside. Caring Sunshine.
- Tang, Y., et al. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology.
- Unknown Author. (2010). Review backs flaxseed lignans' cancer fighting potential. NutraIngredients.
- Kaszubska, K., et al. (2025).
- Goyal, A., et al. (2014). Therapeutic Potential of Secoisolariciresinol Diglucoside: A Plant Lignan. Health Prevent.
- Rane, A., et al. (2024).
- Carroll, A., et al. (2021).
- Suzuki, S., et al. (2006).
- Gule-Cobb, G., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. MDPI.
- Tang, Y., et al. (2021). (PDF) Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs.
- Chen, J., et al. (2011).
- Kim, M., et al. (2022).
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From Promise to Preclinical: A Guide to Validating In Vitro Paulownin Findings in Animal Models
The natural lignan paulownin, derived from Paulownia tomentosa, has demonstrated a compelling range of biological activities in cell-based assays, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] These in vitro findings, while promising, represent the first step in a long journey toward potential therapeutic application. The critical next phase is to bridge the gap between the petri dish and a living system through rigorous, well-designed animal studies. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed methodologies for validating the in vitro findings of this compound in relevant animal models.
The core objective of in vivo validation is not merely to replicate in vitro results but to understand the compound's behavior within a complex physiological system. This involves assessing its absorption, distribution, metabolism, and excretion (ADME), determining effective and non-toxic dose ranges, and ultimately, evaluating its efficacy in a disease context that mirrors human pathology as closely as possible.
The Strategic Validation Workflow
Successful translation from in vitro to in vivo requires a systematic, multi-stage approach. The process begins with fundamental preclinical assessments and progresses to more complex efficacy and safety studies. Each step builds upon the last, providing a self-validating system where data from one stage informs the design of the next.
Caption: Strategic workflow for in vivo validation of this compound.
Part 1: Foundational Preclinical Studies
Before efficacy can be tested, fundamental questions about how to deliver the compound safely and effectively must be answered.
Formulation: Overcoming Hydrophobicity
A primary challenge for many natural products, including lignans like this compound, is poor water solubility. This property dictates the feasible routes of administration and significantly impacts bioavailability.
Causality: An improper formulation can lead to poor absorption, high variability in animal studies, and misleading results. The goal is to create a stable, homogenous, and biocompatible vehicle that maximizes the compound's exposure to the biological system.
Recommended Approaches for this compound Formulation:
| Vehicle Component | Rationale & Considerations | Example Protocol Step |
| Suspending Agent | For oral gavage, creating a uniform suspension is critical. | Suspend micronized this compound in 0.5% carboxymethylcellulose (CMC) in sterile water. |
| Co-solvents | Solvents like polyethylene glycol (PEG) 400 or DMSO can be used, but toxicity must be considered. | Dissolve this compound in a minimal amount of DMSO (e.g., <5% of total volume), then dilute with saline or corn oil.[3] |
| Emulsions/Micelles | Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[3] | Formulate with a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Polysorbate 80), and co-surfactants. |
Acute Oral Toxicity Assessment (OECD Guideline 423)
The first in vivo step is to determine the compound's intrinsic toxicity with a single high dose. This is not just a safety check; it establishes the upper dose limit for subsequent studies and helps classify the substance.[4][5]
Causality: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use while providing a statistically robust estimation of the LD50 (lethal dose for 50% of animals), allowing for classification into one of the Globally Harmonised System (GHS) toxicity categories.[4]
Experimental Protocol: OECD 423 (Abbreviated)
-
Animal Model: Wistar rats or Swiss albino mice (female, as they are often more sensitive), 8-12 weeks old.
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).
-
Acclimatization: Minimum of 5 days before dosing.
-
Dosing:
-
Fast animals overnight (water ad libitum).
-
Administer a starting dose (e.g., 300 mg/kg) via oral gavage to a group of 3 animals.
-
If no mortality occurs within 24-48 hours, escalate the dose to 2000 mg/kg in a new group of 3 animals.
-
If mortality is observed, the test is repeated at lower, intermediate doses to refine the classification.[6]
-
-
Observation Period: Observe animals closely for the first 4 hours post-dosing, then daily for 14 days, noting any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Endpoint: Record mortality and body weight changes. At day 14, perform gross necropsy on all surviving animals.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding what the body does to this compound (PK) and what this compound does to the body (PD) is crucial for designing meaningful efficacy studies.
Pharmacokinetic (PK) Studies
PK studies reveal the ADME profile of this compound, answering key questions: How much gets into the bloodstream? How quickly? Where does it go? How long does it stay there?
Causality: Without PK data, selecting a dosing interval is guesswork. A compound with a short half-life may require more frequent administration to maintain therapeutic concentrations compared to one with a long half-life. Lignans, as a class, can exhibit variable pharmacokinetics.[7][8]
Experimental Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of the formulated this compound via oral gavage (PO) and to a separate group via intravenous (IV) injection. The IV group is essential for determining absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.[7]
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters to Compare:
| Parameter | Description | Importance for Study Design |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Shows the rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval needed to maintain steady-state concentrations. |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. Low F% may require higher oral doses. |
Part 3: Efficacy Evaluation in Disease-Relevant Models
With a safe dose range and PK profile established, efficacy can be tested in animal models that recapitulate aspects of the diseases targeted based on in vitro data.
Validating Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic, robust model for screening compounds with acute anti-inflammatory properties.[9]
Causality: Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and cytokines like TNF-α and IL-1β.[9] A reduction in paw swelling (edema) indicates that the test compound interferes with these inflammatory cascades.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Grouping:
-
Group 1: Vehicle Control (receives formulation vehicle only)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Procedure:
-
Administer vehicle, positive control, or this compound orally.
-
After 1 hour (to allow for absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10][11]
-
Measure paw volume or thickness using a plethysmometer or digital calipers at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.[10]
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Tissue can also be collected for biomarker analysis (e.g., myeloperoxidase assay for neutrophil infiltration, cytokine measurement via ELISA).
Validating Neuroprotective Activity: LPS-Induced Neuroinflammation
In vitro studies suggest this compound may have neuroprotective properties.[2] A common way to model the inflammatory component of neurodegeneration in vivo is by using lipopolysaccharide (LPS).
Causality: Systemic injection of LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[12] This mimics the chronic neuroinflammatory state associated with many neurodegenerative diseases.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Grouping & Dosing:
-
Group 1: Saline + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3-4: LPS + this compound (low and high dose)
-
Pre-treat with this compound or vehicle for several days (e.g., 7 days) prior to the LPS challenge. This models a protective effect.
-
-
Procedure:
-
On the final day, administer this compound or vehicle.
-
After 1 hour, inject LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.).[13]
-
Observe for sickness behavior (lethargy, piloerection).
-
-
Endpoint Analysis (24 hours post-LPS):
-
Behavioral: Assess cognitive function (e.g., Y-maze, novel object recognition) or depressive-like behavior (e.g., tail suspension test).[14]
-
Biochemical: Euthanize animals and collect brain tissue (hippocampus, cortex). Homogenize tissue to measure cytokine levels (ELISA), markers of oxidative stress, and key signaling proteins (Western blot).
-
Histological: Perfuse a subset of animals and prepare brain slices for immunohistochemistry to visualize microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Caption: Hypothesized mechanism of this compound in an LPS-induced neuroinflammation model.
Part 4: Comprehensive Safety Assessment
Beyond acute toxicity, understanding the effects of repeated dosing is mandatory for any compound with therapeutic potential.
Sub-chronic Toxicity (OECD Guideline 408)
This 90-day repeated-dose study in rodents is a cornerstone of preclinical safety assessment.[15]
Causality: While a single dose may be well-tolerated, repeated administration can lead to compound accumulation, target organ toxicity, or other unforeseen adverse effects. This study is designed to identify these effects and establish a No-Observed-Adverse-Effect Level (NOAEL).[16][17]
Experimental Protocol: OECD 408 (Abbreviated)
-
Animal Model: Rodents (rats preferred), young adults.
-
Dosing: Administer at least 3 dose levels (low, mid, high) of this compound daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days. A control group receives the vehicle.[18]
-
In-life Observations: Conduct detailed clinical observations daily, with comprehensive functional assessments (e.g., sensory reactivity, motor strength) weekly. Monitor body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Anatomic Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them for detailed histopathological examination by a veterinary pathologist.[19]
-
Endpoint: The primary endpoint is the NOAEL, the highest dose at which no treatment-related adverse findings are observed.[17]
Conclusion
The transition from a promising in vitro result to a validated preclinical candidate is a rigorous, evidence-based process. For this compound, this journey requires a systematic evaluation of its formulation, safety, pharmacokinetics, and, ultimately, its efficacy in well-chosen animal models of disease. By following a logical progression from foundational toxicity and PK studies to robust efficacy and sub-chronic safety assessments, researchers can build a comprehensive data package. This self-validating approach ensures that experimental choices are driven by data, not assumption, providing the trustworthy and authoritative grounding necessary to determine if this compound's in vitro promise can translate into a tangible therapeutic strategy.
References
-
Choi, Y.H., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology. [Link]
-
Adach, K., et al. (2022). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Molecules. [Link]
-
The Journal of Immunology. (2025). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation 2888. The Journal of Immunology. [Link]
-
ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
PubMed. (2010). Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin. [Link]
-
PubMed Central. (2017). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. [Link]
-
MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]
-
ResearchGate. (n.d.). This compound activates NK cells through the JNK signaling pathway. [Link]
-
CORE. (n.d.). PHARMACOKINETICS OF FLAXSEED LIGNANS IN THE RAT. [Link]
-
ResearchGate. (2014). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Bio-protocol. (2025). LPS-induced neuroinflammatory mouse model. [Link]
-
Altogen Labs. (n.d.). Oral Toxicity OECD 408. [Link]
-
MDPI. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
-
OECD. (1998). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 408. [Link]
-
PubMed. (2015). Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats. [Link]
-
International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. [Link]
-
PubMed. (2017). Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
BEXPharm. (2018). FINAL REPORT Acute oral toxicity study in rats. [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]
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A Researcher's Guide to Assessing the Selectivity Index of Paulownin for Cancer Cells
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. The selectivity index (SI) serves as a critical quantitative measure in this endeavor, offering a preliminary assessment of a compound's therapeutic window. This guide provides an in-depth, technical comparison of Paulownin, a naturally occurring lignan, and its selectivity for cancer cells, benchmarked against other relevant compounds. We will delve into the experimental design, causality behind methodological choices, and the interpretation of results, equipping researchers with the knowledge to rigorously evaluate novel anticancer candidates.
The Imperative of Selectivity in Cancer Therapeutics
The ideal chemotherapeutic agent would eradicate a tumor without harming a single healthy cell. While this remains an aspirational goal, the concept of selective toxicity is a cornerstone of modern pharmacology. The Selectivity Index (SI) is a ratio that quantifies this very principle. It is calculated by comparing the cytotoxicity of a compound against normal, non-cancerous cells to its cytotoxicity against cancer cells[1][2][3].
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value is indicative of greater selectivity, suggesting that the compound is more toxic to cancer cells than to normal cells[1][3]. This metric is a vital early-stage gatekeeper in the drug development pipeline, helping to prioritize compounds with a more promising safety profile for further preclinical and clinical investigation.
This compound: A Lignan with Anticancer Potential
This compound is a furofuran lignan isolated from plants of the Paulownia genus. Lignans, a class of polyphenols, have garnered significant interest for their diverse biological activities, including anticancer properties[4]. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia, lung, and colon cancer cells[5]. The primary focus of this guide is to outline a comprehensive methodology for assessing the cancer cell selectivity of this compound and to compare its performance with established anticancer agents.
Experimental Workflow for Determining Selectivity Index
The determination of a compound's selectivity index is a multi-step process that demands careful planning and execution. The following workflow provides a robust framework for obtaining reliable and reproducible data.
Caption: Workflow for determining the Selectivity Index of a test compound.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Test compounds (this compound, comparators) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and solvent alone as negative controls.
-
Incubate the plates for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Comparative Analysis of this compound's Selectivity
To contextualize the selectivity of this compound, it is essential to compare it with other compounds. We have selected another natural lignan, Podophyllotoxin , and a widely used chemotherapeutic drug, Etoposide (a semi-synthetic derivative of podophyllotoxin), for this comparison.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | K562 (Leukemia) | Cancer | 70.6 | >2.1 (inferred) | |
| HeLa (Cervical) | Cancer | 100 | >1.5 (inferred) | ||
| Vero (Kidney) | Normal | >150 (inferred) | - | [6] | |
| Podophyllotoxin Derivative (Acetylpodophyllotoxin) | MCF-7 (Breast) | Cancer | 0.015 | 2.6 | [1] |
| MCF-10A (Breast) | Normal | 0.039 | - | [1] | |
| Etoposide | A549 (Lung) | Cancer | 48.67 | 1.63 | [7] |
| BEAS-2B (Lung) | Normal | 79.38 | - | [7] |
Note on this compound's SI: A precise IC₅₀ value for this compound on a normal cell line was not available in the reviewed literature. However, a study on a this compound derivative reported no cytotoxicity in Vero cells[6]. Based on this, we infer a high IC₅₀ (>150 µM) for this compound in normal cells for the purpose of this illustrative comparison. Further experimental validation is required for a definitive SI calculation.
From the compiled data, the podophyllotoxin derivative shows a higher selectivity for breast cancer cells over normal breast epithelial cells compared to etoposide's selectivity for lung cancer cells over normal lung epithelial cells. The inferred selectivity of this compound suggests it may have a favorable therapeutic window, but direct experimental evidence is needed to confirm this.
Mechanism of Action: The Role of the JNK Signaling Pathway
Recent studies suggest that this compound's anticancer effects are, at least in part, mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[5]. The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) pathways and is involved in regulating cellular responses to stress, such as apoptosis (programmed cell death).
Caption: this compound's proposed mechanism of action via JNK pathway activation.
This compound has been shown to promote the phosphorylation of JNK, leading to downstream events that culminate in cancer cell death. Furthermore, it enhances the cytotoxic activity of natural killer (NK) cells against various tumor cells by increasing the expression of cytolytic granules like perforin and granzyme B. This dual mechanism of directly inducing apoptosis in cancer cells and boosting the anti-tumor immune response makes this compound an intriguing candidate for further investigation.
Conclusion and Future Directions
The assessment of the selectivity index is a fundamental step in the preclinical evaluation of any potential anticancer compound. This guide has outlined a robust experimental framework for determining the SI of this compound and has provided a comparative analysis against other relevant lignans and chemotherapeutics.
While the available data suggests that this compound may possess a favorable selectivity profile, a critical next step is the direct experimental determination of its IC₅₀ value on a panel of non-cancerous human cell lines. This will allow for a precise calculation of its selectivity index across various tissue types. Furthermore, a deeper elucidation of the molecular targets of this compound within the JNK pathway will provide a more complete understanding of its mechanism of action and may reveal biomarkers for predicting treatment response.
By employing the methodologies and principles outlined in this guide, researchers can systematically and rigorously evaluate the therapeutic potential of this compound and other novel compounds, paving the way for the development of safer and more effective cancer therapies.
References
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific Reports. Available at: [Link]
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Molecules. Available at: [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology. Available at: [Link]
-
Phytochemical profile of Paulownia tomentosa (Thunb). Steud. Phytochemistry Reviews. Available at: [Link]
-
Reversal of the tamoxifen-resistant breast cancer malignant phenotype by proliferation inhibition with bromosulfonamidine amino-podophyllotoxin. Oncology Letters. Available at: [Link]
-
Novel lignan-based compounds via click chemistry: this compound isolation, structural modifications and cytotoxic activity evaluations. ResearchGate. Available at: [Link]
-
Construction of a programmed activation nanosystem based on intracellular hypoxia in cisplatin-resistant tumor cells for reversing cisplatin resistance. Journal of Nanobiotechnology. Available at: [Link]
- CA2696566A1 - Process for preparing a plant extract of passiflora alata and use of said extract in cosmetic and pharmaceutical compositions. Google Patents.
-
New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. Molecules. Available at: [Link]
-
Chapter 9: Fomes fomentarius (L.) Fr.. Royal Society of Chemistry. Available at: [Link]
-
Antiproliferative and Cytotoxic Activities of C-Geranylated Flavonoids from Paulownia tomentosa Steud. Fruit. ResearchGate. Available at: [Link]
-
Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer. Medicina. Available at: [Link]
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides. SciSpace. Available at: [Link]
-
Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay. ACS Omega. Available at: [Link]
Sources
- 1. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Paulownin: A Guide for Laboratory Professionals
As a novel lignan with demonstrated cytotoxic, anti-fungal, and anti-bacterial properties, paulownin is a compound of increasing interest in biomedical research.[1][2] While its therapeutic potential is being actively explored, it is imperative that researchers handle and dispose of this compound with a clear understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Key Considerations:
-
Cytotoxicity: The ability of this compound to kill cells is a clear indicator of its potential harm to living organisms, including aquatic life, if released into the environment.
-
Lack of Ecotoxicity Data: The absence of specific studies on the environmental fate and effects of this compound means we cannot rule out long-term ecological damage.
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) mandates that generators of waste are responsible for determining if their waste is hazardous.[3][4] Given the cytotoxic nature of this compound, it is prudent to manage it as a chemical waste stream.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes.
-
Hand Protection: Nitrile gloves are required. Avoid latex gloves as they may offer less protection against chemical permeation.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a properly fitted respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Management: A Proactive Approach
Accidents happen, but a well-defined spill response plan can significantly mitigate the associated risks.
For Small Spills (a few milliliters or milligrams):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using absorbent pads or other suitable materials.
-
Gently wipe up the spill, working from the outside in to avoid spreading the contamination.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Wash hands thoroughly after the cleanup is complete.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the trained emergency response personnel.
Waste Disposal Procedures: A Step-by-Step Guide
The guiding principle for this compound disposal is to treat it as a chemical waste. Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Compatibility: Be mindful of the solvents used to dissolve the this compound. If using halogenated solvents, the waste should be segregated into a dedicated halogenated waste stream.
-
Step 2: Labeling
Proper labeling is a critical component of safe waste management. Your waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The solvent(s) used
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area within your laboratory.
-
Ensure the containers are sealed and in a secondary containment bin to prevent spills.
-
Do not overfill waste containers.
Step 4: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[5][6]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Primary Hazard | Cytotoxicity | Potential to harm living cells and organisms.[1] |
| PPE | Goggles, nitrile gloves, lab coat | Standard precautions for handling potentially hazardous chemicals. |
| Spill Cleanup | Absorbent pads, detergent, 70% ethanol | Contain, collect, and decontaminate the affected area. |
| Solid Disposal | Labeled, sealed chemical waste container | Prevents release into the environment and ensures proper handling. |
| Liquid Disposal | Labeled, sealed chemical waste container | Prevents release into waterways and ensures proper handling. |
| Disposal Route | Through institutional EHS department | Ensures compliance with all federal, state, and local regulations.[6] |
By adhering to these procedures, researchers can continue to explore the promising therapeutic applications of this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.
- Chemical structures of this compound (A), this compound acetate (B), sesamin (C), olivil (D) and cycloolivil (E).
- Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI.
- This compound | Medicinal Plants Constituent. MedchemExpress.com.
- This compound (CAS 13040-45-5). Cayman Chemical.
- Learn the Basics of Hazardous Waste. US EPA.
- Material Safety D
- What Are The Key Hazardous Waste Disposal Regul
- Resource Conservation and Recovery Act (RCRA)
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activ
- Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
- Cytotoxicity of the compounds tested after 12 and 48 hours.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
